molecular formula C18H22OSi2 B1581825 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane CAS No. 2627-97-6

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Cat. No.: B1581825
CAS No.: 2627-97-6
M. Wt: 310.5 g/mol
InChI Key: KPWVUBSQUODFPP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is a useful research compound. Its molecular formula is C18H22OSi2 and its molecular weight is 310.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethenyl-(ethenyl-methyl-phenylsilyl)oxy-methyl-phenylsilane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H22OSi2/c1-5-20(3,17-13-9-7-10-14-17)19-21(4,6-2)18-15-11-8-12-16-18/h5-16H,1-2H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWVUBSQUODFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C=C)(C1=CC=CC=C1)O[Si](C)(C=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883872
Record name Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-
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Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2627-97-6
Record name 1,3-Diethenyl-1,3-dimethyl-1,3-diphenyldisiloxane
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Record name Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-
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Record name Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-
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Record name Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-
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Record name 1,3-dimethyl-1,3-diphenyl-1,3-divinyldisiloxane
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is a versatile organosilicon compound that serves as a critical building block in the synthesis of advanced silicone-based materials.[1][2] Its unique molecular architecture, featuring both reactive vinyl groups and stabilizing phenyl substituents on a flexible siloxane backbone, imparts a desirable combination of properties. This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, its synthesis, reactivity, and diverse applications, with a focus on its utility in the development of high-performance polymers and materials for various industries, including medical devices and advanced coatings.[1][2]

Molecular Structure and Key Features

The structure of this compound is characterized by a central disiloxane (Si-O-Si) bond. Each silicon atom is bonded to a methyl group, a phenyl group, and a vinyl group.

Caption: Molecular Structure of this compound.

This unique combination of functional groups is central to its utility:

  • Vinyl Groups: The two terminal vinyl groups are the primary sites of reactivity, enabling the molecule to undergo hydrosilylation reactions. This allows for the formation of cross-linked polymer networks, which is fundamental to the curing of silicone elastomers and resins.[1]

  • Phenyl Groups: The presence of phenyl groups on the silicon atoms significantly enhances the thermal stability and oxidative resistance of the resulting polymers compared to their purely methyl-substituted counterparts.[2] They also contribute to the material's refractive index and compatibility with other organic polymers.

  • Siloxane Backbone: The Si-O-Si linkage provides the characteristic flexibility, low-temperature performance, and hydrophobicity associated with silicone materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 2627-97-6[2]
Molecular Formula C₁₈H₂₂OSi₂[2]
Molecular Weight 310.54 g/mol [2]
Appearance Colorless clear liquid[2]
Density 1.00 g/mL[2]
Boiling Point 139 °C at 2 mmHg[2]
Refractive Index (n20D) 1.53[2]
Purity ≥ 98% (GC)[2]

Synthesis

The fundamental reaction is the hydrolysis of two molecules of the chlorosilane to form a silanol intermediate, which then condenses to form the disiloxane.

General Reaction Scheme:

Caption: General synthesis pathway for this compound.

Conceptual Experimental Protocol:

A general procedure for the synthesis of disiloxanes from chlorosilanes involves the slow addition of the chlorosilane to a mixture of water and a water-immiscible organic solvent with vigorous stirring. A weak acid scavenger, such as sodium bicarbonate, is often used to neutralize the hydrochloric acid byproduct.

  • Reaction Setup: A reaction flask equipped with a dropping funnel, mechanical stirrer, and a condenser is charged with deionized water and an organic solvent (e.g., diethyl ether or toluene).

  • Addition of Precursor: Methylphenyldivinylchlorosilane is added dropwise to the stirred mixture at a controlled temperature.

  • Neutralization: A solution of sodium bicarbonate is added to neutralize the HCl formed during the reaction.

  • Workup: The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the final product.

Reactivity and Polymerization

The primary mode of reactivity for this compound is the hydrosilylation of its vinyl groups. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, typically catalyzed by a platinum complex. This process is fundamental to the curing of many silicone-based materials.

Caption: General scheme of a hydrosilylation reaction.

This reactivity allows this compound to act as a crosslinker or a chain extender in the formulation of various silicone polymers. The bifunctional nature of the molecule (two vinyl groups) enables the formation of linear or branched polymers, depending on the functionality of the other reactants.

Applications

The unique combination of properties makes this compound a valuable component in a wide range of applications:

  • High-Performance Silicone Elastomers: It is a key ingredient in the formulation of silicone rubbers that require high thermal stability and mechanical strength. The phenyl groups enhance the material's resistance to high temperatures, making it suitable for applications in the automotive and aerospace industries.[1][2]

  • Adhesives and Sealants: Its excellent thermal stability and flexibility make it an ideal component in high-performance silicone sealants used in construction and automotive applications, where strong adhesion and resistance to environmental factors are crucial.[1]

  • Advanced Coatings: The compound is used in the formulation of durable coatings that offer enhanced resistance to chemicals and UV degradation, making them suitable for outdoor applications.[1]

  • Medical Devices: Due to the biocompatibility of silicones, this disiloxane can be used in the production of medical-grade silicones for devices that require flexibility, durability, and the ability to withstand sterilization processes.[1]

  • Intermediate for Specialty Polymers: It serves as a valuable monomer in the synthesis of specialty polymers and copolymers. Its incorporation into polymer chains can impart desirable properties such as increased thermal stability, flexibility, and hydrophobicity.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features:

  • Vinyl Protons: Complex multiplets in the region of 5.5-6.5 ppm.

  • Phenyl Protons: Multiplets in the aromatic region, typically between 7.0 and 7.8 ppm.

  • Methyl Protons: A sharp singlet in the upfield region, likely around 0.1-0.5 ppm.

Expected ¹³C NMR Spectral Features:

  • Vinyl Carbons: Resonances in the olefinic region (approximately 130-140 ppm).

  • Phenyl Carbons: Multiple resonances in the aromatic region (approximately 125-140 ppm).

  • Methyl Carbon: A single resonance in the upfield aliphatic region (approximately 0-5 ppm).

Expected FT-IR Spectral Features:

  • Si-O-Si Stretch: A strong, broad absorption band around 1000-1100 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.

  • C=C Stretch (Vinyl): A peak around 1600 cm⁻¹.

  • Si-CH₃ Bending: A characteristic peak around 1260 cm⁻¹.

  • Si-C₆H₅: Peaks around 1430 cm⁻¹ and 1130 cm⁻¹.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is generally stable under normal storage conditions but may react with strong oxidizing agents. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable organosilicon compound with a unique combination of properties that make it indispensable in the field of materials science. Its ability to form thermally stable and flexible polymers through hydrosilylation reactions has led to its widespread use in high-performance elastomers, adhesives, coatings, and medical devices. As the demand for advanced materials with tailored properties continues to grow, the importance of this and related siloxane monomers in both academic research and industrial applications is set to increase.

References

  • Chem-Impex. This compound. Available at: [Link]

  • Gelest, Inc. 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE Safety Data Sheet. Available at: [Link]

Sources

An In-Depth Technical Guide to 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Silicon Chemistry

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is a versatile organosilicon compound that serves as a crucial building block in the synthesis of advanced silicone-based materials.[1] Its unique molecular architecture, featuring a flexible siloxane backbone functionalized with both reactive vinyl groups and stabilizing phenyl substituents, imparts a desirable combination of properties.[1] This guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of this compound, offering valuable insights for professionals in materials science and drug development.

The presence of vinyl groups allows for facile cross-linking and polymerization reactions, making it an ideal component for creating high-performance elastomers, sealants, and coatings.[1][2] The phenyl groups, on the other hand, enhance thermal stability and mechanical strength, contributing to the durability and resilience of the resulting materials.[1] Consequently, this compound finds utility in a wide range of applications, from industrial sealants and adhesives to specialized biomedical precursors where biocompatibility and stability are paramount.[1]

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of two silicon atoms linked by an oxygen atom, forming the characteristic siloxane bond. Each silicon atom is further bonded to a methyl group, a phenyl group, and a vinyl group.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2627-97-6
Molecular Formula C₁₈H₂₂OSi₂
Molecular Weight 310.54 g/mol
Appearance Colorless clear liquid
Boiling Point 139 °C at 2 mmHg
Density 1.00 g/mL
Refractive Index n20/D 1.53

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is through the controlled hydrolysis of dichloromethylphenylvinylsilane. This precursor, which contains the desired methyl, phenyl, and vinyl groups attached to a silicon atom, undergoes hydrolysis to form a silanol intermediate. Subsequent condensation of two silanol molecules results in the formation of the stable disiloxane.

The causality behind this experimental choice lies in the high reactivity of the silicon-chlorine bond towards water, which facilitates a straightforward and high-yielding conversion to the corresponding silanol. The subsequent condensation reaction is typically spontaneous or can be promoted under mild conditions.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Workup cluster_3 Purification Precursor Dichloromethylphenylvinylsilane in an inert solvent (e.g., diethyl ether) Reaction_Vessel Reaction flask with stirring and dropping funnel Precursor->Reaction_Vessel Water_Addition Slow addition of water with vigorous stirring Reaction_Vessel->Water_Addition HCl_Formation Formation of HCl as a byproduct Water_Addition->HCl_Formation Neutralization Washing with aqueous sodium bicarbonate to neutralize HCl HCl_Formation->Neutralization Extraction Extraction with an organic solvent Neutralization->Extraction Drying Drying the organic phase over anhydrous sodium sulfate Extraction->Drying Solvent_Removal Removal of solvent under reduced pressure Drying->Solvent_Removal Distillation Vacuum distillation to obtain the pure product Solvent_Removal->Distillation Final_Product Final_Product Distillation->Final_Product 1,3-Dimethyl-1,3-diphenyl- 1,3-divinyldisiloxane

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the versatile organosilicon compound, 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane. With the CAS number 2627-97-6 and a molecular formula of C₁₈H₂₂OSi₂, this compound is a valuable precursor in the synthesis of advanced silicone polymers, adhesives, and coatings.[1][2][] Its unique molecular architecture, featuring both vinyl and phenyl groups, imparts desirable properties such as enhanced thermal stability and reactivity for cross-linking.[4][5]

This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of this disiloxane. Due to the limited availability of published experimental spectra for this specific molecule, this guide will provide a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach ensures a scientifically grounded interpretation of the anticipated spectral features.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic output. The structure of this compound is characterized by a central Si-O-Si linkage, with each silicon atom bonded to a methyl, a phenyl, and a vinyl group.

Figure 1: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic and organosilicon compounds. The following sections predict the key features of the ¹H, ¹³C, and ²⁹Si NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl, phenyl, and methyl protons. The chemical shifts are influenced by the electronegativity of the silicon and oxygen atoms, as well as the magnetic anisotropy of the phenyl rings.

Predicted ¹H NMR Data

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Vinyl (CH=CH₂)5.7 - 6.2Multiplet6H
Phenyl (C₆H₅)7.2 - 7.8Multiplet10H
Methyl (Si-CH₃)0.1 - 0.4Singlet6H

The vinyl protons typically appear as a complex multiplet due to geminal, cis, and trans couplings. The phenyl protons will resonate in the aromatic region, and the methyl protons attached to silicon will be significantly shielded, appearing at a characteristic upfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data

Carbon Type Predicted Chemical Shift (ppm)
Phenyl (ipso-C)~135
Phenyl (ortho, meta, para-C)127 - 134
Vinyl (-CH=C H₂)~139
Vinyl (-C H=CH₂)~132
Methyl (Si-C H₃)-2 to 2
²⁹Si NMR Spectroscopy

²⁹Si NMR is particularly informative for organosilicon compounds. The chemical shift of the silicon atoms will be influenced by the nature of the substituents. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, assuming the two silicon environments are magnetically equivalent. The chemical shift is anticipated to be in the range typical for siloxanes with both alkyl and aryl substituents.

Predicted ²⁹Si NMR Data

Silicon Type Predicted Chemical Shift (ppm)
Si-O-Si-20 to -25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Si-O-SiAsymmetric stretch1050 - 1100
C-H (Aromatic)Stretch3050 - 3070
C-H (Vinyl)Stretch3010 - 3040
C=C (Aromatic)Stretch1590 - 1610
C=C (Vinyl)Stretch1590 - 1600
Si-PhenylStretch~1430
Si-CH₃Symmetric deformation~1260
C-H (Vinyl)Out-of-plane bend950 - 1000
C-H (Aromatic)Out-of-plane bend700 - 740

The strong asymmetric stretching of the Si-O-Si bond is a hallmark of siloxanes. The presence of both vinyl and phenyl groups will be confirmed by their characteristic C=C and C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to the fragmentation of the molecule.

Predicted Fragmentation Pathway

The molecular ion peak (M⁺) is expected at m/z 310. Key fragmentation pathways would likely involve the cleavage of the Si-C bonds.

Mass_Spec_Fragmentation M [C₁₈H₂₂OSi₂]⁺ m/z = 310 M-Me [M - CH₃]⁺ m/z = 295 M->M-Me - CH₃ M-Vn [M - C₂H₃]⁺ m/z = 283 M->M-Vn - C₂H₃ M-Ph [M - C₆H₅]⁺ m/z = 233 M->M-Ph - C₆H₅ SiPhMeVn [Si(C₆H₅)(CH₃)(C₂H₃)]⁺ m/z = 148 M->SiPhMeVn cleavage

Figure 2: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

While experimental data is not publicly available, the following outlines the general procedures for acquiring the spectroscopic data discussed.

Sample Preparation
  • NMR: The compound, being a liquid, would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆. A concentration of 5-10 mg/mL is typically sufficient.

  • IR: As a liquid, the sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or in a suitable solvent in a liquid cell.

  • MS: For electron ionization mass spectrometry (EI-MS), the liquid sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS) for separation from any impurities.

Instrumentation and Data Acquisition

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve in CDCl₃ NMR_Acquisition Acquire ¹H, ¹³C, ²⁹Si spectra (e.g., 400 MHz spectrometer) NMR_Sample->NMR_Acquisition NMR_Processing Process data (Fourier transform, phase correction) NMR_Acquisition->NMR_Processing IR_Sample Prepare neat film on salt plate IR_Acquisition Acquire spectrum (FTIR spectrometer) IR_Sample->IR_Acquisition IR_Processing Process data (Background correction) IR_Acquisition->IR_Processing MS_Sample Direct infusion or GC injection MS_Acquisition Acquire spectrum (EI-MS) MS_Sample->MS_Acquisition MS_Processing Analyze fragmentation pattern MS_Acquisition->MS_Processing

Figure 3: General workflow for spectroscopic data acquisition.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and Mass Spectrometry data are based on sound scientific principles and analogies to closely related structures. This information serves as a valuable resource for the identification and characterization of this important organosilicon compound in various research and industrial applications. It is recommended that experimental data be acquired to validate these predictions.

References

  • Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. (2025). ResearchGate. Retrieved from [Link]

  • Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. (n.d.). DTIC. Retrieved from [Link]

  • 1,3-Diphenyltetramethyldisiloxane. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane - Optional[29Si NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 1,3‐Divinyltetramethyldisiloxane. (2012). ResearchGate. Retrieved from [Link]

  • Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-. (n.d.). PubChem. Retrieved from [Link]

  • CAS 2627-97-6 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE. (n.d.). Molecule-On. Retrieved from [Link]

  • 1,3-Diphenyl-1,3-dimethyldisiloxane. (n.d.). PubChem. Retrieved from [Link]

  • Vinyldisiloxanes: their synthesis, cross coupling and applications. (2011). PubMed. Retrieved from [Link]

  • Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. (2020). ACS Publications. Retrieved from [Link]

  • 1,1,3,3-DIMETHYL-1,3-DIHYDROXYDISILOXANE - Optional[29Si NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 1,3-Diphenyltetramethyldisiloxane. (n.d.). NIST WebBook. Retrieved from [Link]

  • Specialty Polymers: The Role of 1,3-Divinyl-1,3-Diphenyl-1,3-Dimethyldisiloxane. (2025). Gelest. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane (CAS Number 2627-97-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane (CAS No. 2627-97-6), a versatile organosilicon compound pivotal in the formulation of advanced materials. This document delves into the core physicochemical properties, synthesis, and diverse applications of this unique siloxane, with a particular focus on its role in polymer chemistry and its emerging potential in biomedical fields. As a key intermediate, its distinct molecular architecture, featuring both reactive vinyl groups and stabilizing phenyl substituents, allows for the creation of specialized polymers with enhanced thermal stability, mechanical properties, and biocompatibility. This guide is intended to serve as a crucial resource for researchers and professionals in materials science and drug development, offering both foundational knowledge and practical insights into the utilization of this compound.

Core Molecular Data and Physicochemical Properties

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane is an organosiloxane characterized by a central disiloxane bond with methyl, phenyl, and vinyl functional groups attached to the silicon atoms. This unique combination of functionalities imparts a balance of reactivity and stability, making it a valuable component in a wide array of chemical syntheses.[1]

Table 1: Physicochemical Properties of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane [2][]

PropertyValue
CAS Number 2627-97-6
Molecular Formula C₁₈H₂₂OSi₂
Molecular Weight 310.54 g/mol
Appearance Colorless clear liquid
Density 0.995 - 1.00 g/mL
Boiling Point 139 °C at 2 mmHg
Refractive Index (n20D) 1.53
Purity ≥ 98% (GC)

The presence of vinyl groups provides sites for rapid cross-linking reactions, which is essential for the curing of polymers.[1] Conversely, the phenyl groups contribute to the thermal stability of the resulting materials, making them suitable for high-temperature applications.[1] This compound exhibits broad compatibility with various substrates and additives, further enhancing its versatility as a chemical intermediate for advanced polymers.[1]

Synthesis Pathway

The synthesis of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane can be achieved through the hydrolysis of corresponding diisocyanatodisiloxanes or tetrachlorodisiloxane.[4] While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be inferred from related siloxane chemistry. A common approach involves the controlled co-hydrolysis of dichlorosilane precursors.

G cluster_reactants Reactant Precursors cluster_process Reaction Process cluster_products Products MePhSiCl2 Methylphenyldichlorosilane CoHydrolysis Controlled Co-hydrolysis (Water, Solvent) MePhSiCl2->CoHydrolysis ViMeSiCl2 Vinylmethyldichlorosilane ViMeSiCl2->CoHydrolysis Target 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane CoHydrolysis->Target HCl HCl (byproduct) CoHydrolysis->HCl

Caption: Generalized synthesis pathway for 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane.

Core Applications in Polymer Science and Materials

The primary application of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane lies in its role as a monomer and crosslinking agent in the production of specialty silicone polymers.[5] Its bifunctional nature, with two reactive vinyl groups, makes it an excellent candidate for addition-cure polymerization reactions, most notably platinum-catalyzed hydrosilylation.[2]

Silicone Elastomer and Rubber Production

This compound is a key ingredient in the formulation of high-performance silicone elastomers and rubbers.[2] The vinyl groups on the disiloxane can react with silicon-hydride (Si-H) functional siloxanes in the presence of a platinum catalyst to form a stable, crosslinked network.[6] The incorporation of the phenyl groups enhances the thermal stability and mechanical properties of the final elastomer.[2]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation for Elastomer Formation

This protocol outlines a general procedure for the synthesis of a silicone elastomer using 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane.

Materials:

  • 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane (Vinyl Source)

  • Polymethylhydrosiloxane (PMHS) or Hydride-terminated Polydimethylsiloxane (PDMS) (Hydride Source)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)[7]

  • Inhibitor (e.g., tetravinyltetramethylcyclotetrasiloxane) (optional, to control curing rate)[6]

  • Toluene (solvent, optional)

Procedure:

  • In a clean, dry reaction vessel, combine the 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane and the hydride source in the desired stoichiometric ratio. The ratio of vinyl to hydride groups will determine the crosslink density and the final properties of the elastomer.

  • If using a solvent, add toluene to achieve the desired viscosity for mixing and processing.

  • If a controlled curing profile is required, add the inhibitor at this stage and mix thoroughly.

  • Add the Karstedt's catalyst solution (typically in the ppm range relative to the total polymer weight) to the mixture and stir vigorously to ensure homogeneous dispersion.[7]

  • The mixture will begin to cure. The curing time can be controlled by the catalyst concentration, temperature, and the presence of an inhibitor. Curing can occur at room temperature (RTV), or be accelerated by heating (LTV or HTV).[6]

  • Cast the mixture into a mold or onto a substrate before the viscosity increases significantly.

  • Allow the elastomer to cure completely. A post-curing step at an elevated temperature may be employed to ensure full crosslinking and remove any volatile byproducts.[6]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Curing Process cluster_product Product VinylSiloxane 1,3-Divinyl-1,3-diphenyl- 1,3-dimethyldisiloxane Mixing Thorough Mixing VinylSiloxane->Mixing HydrideSiloxane Poly(methylhydrosiloxane) HydrideSiloxane->Mixing Catalyst Karstedt's Catalyst (Platinum Complex) Catalyst->Mixing Inhibitor Inhibitor (Optional) Inhibitor->Mixing Curing Curing (RTV/HTV) Mixing->Curing Elastomer Crosslinked Silicone Elastomer Curing->Elastomer

Caption: Workflow for the preparation of a silicone elastomer via hydrosilylation.

Adhesives, Sealants, and Coatings

The excellent thermal stability and flexibility imparted by this siloxane make it a key component in high-performance silicone sealants and adhesives used in demanding environments such as the construction and automotive industries.[2] When incorporated into coatings, it enhances durability and provides resistance to chemicals and UV degradation.[2]

Applications in Drug Development and Biomedical Fields

While primarily an industrial polymer precursor, the unique properties of silicones, particularly those containing phenyl groups, have led to their exploration in biomedical applications.[8][9] 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane is considered a biomedical precursor, facilitating silicone-based chemical engineering for applications such as enhancing the efficacy of drug delivery solutions.[]

The biocompatibility and flexibility of siloxane-based materials make them valuable for medical devices.[1] Phenyl-substituted siloxanes can act as barriers to reduce the "bleed" of lower molecular weight silicones from implants.[8] The ability to form crosslinked networks is advantageous in creating high-performance, durable elastomers for medical applications.[2]

Polysiloxanes are utilized in various drug delivery systems, including transdermal patches and as coatings for medical devices to control drug elution.[10] The hydrophobic nature of the siloxane backbone can be tailored by the incorporation of different functional groups to modulate drug release profiles. While direct applications of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane in drug delivery are not extensively documented in publicly available literature, its role as a precursor for biocompatible and biostable silicone matrices suggests its potential in the development of novel drug delivery platforms.[9][10]

Safety and Handling

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane is classified as causing skin and serious eye irritation.[11]

Precautionary Measures:

  • Handling: Wash hands and any exposed skin thoroughly after handling.[11]

  • Personal Protective Equipment: Wear protective gloves, clothing, eye protection, and face protection.[11]

  • In Case of Contact:

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[11]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane is a highly versatile and valuable chemical intermediate with significant applications in polymer and materials science. Its unique molecular structure allows for the creation of advanced silicone materials with enhanced thermal stability, durability, and flexibility. While its primary applications are in industrial products such as sealants, adhesives, and elastomers, its biocompatible nature and role as a biomedical precursor suggest a promising future in the development of advanced medical devices and potentially novel drug delivery systems. A thorough understanding of its properties and reactivity is crucial for researchers and scientists aiming to innovate in these fields.

References

  • Arkles, B., & Redinger, P. (n.d.).
  • 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Properties, Applications, and Chemical Synthesis. (n.d.). BenchChem.
  • 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane. (n.d.). Chem-Impex.
  • Unno, M., et al. (2006). Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. Organometallics, 25(18), 4338-4344.
  • Unno, M., et al. (2007). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Journal of Organometallic Chemistry, 692(1-3), 238-245.
  • CAS 2627-97-6 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE. (n.d.). BOC Sciences.
  • Li, G., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Polymers, 10(9), 999.
  • Cojocariu, A., & Profire, L. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Polymers, 10(7), 759.
  • Dascalu, M., et al. (2017). Synthesis of silicone elastomers containing trifluoropropyl groups and their use in dielectric elastomer transducers. Polymer, 113, 1-11.
  • Application Notes and Protocols for Platinum-Catalyzed Hydrosilylation Using Hexavinyldisiloxane. (n.d.). BenchChem.
  • REACTIVE SILICONES: FORGING NEW POLYMER FRONTIERS. (n.d.). Gelest, Inc.
  • Wang, Y., et al. (2020). Synthesis and characterization of poly(diethylsiloxane) and its copolymers with different diorganosiloxane units.
  • Racles, C., et al. (2019). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie, 64(1), 53-61.
  • van der Westhuizen, J. H., & Jordaan, J. H. L. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(29), 6227-6235.
  • Jitianu, A., Amatucci, G., & Klein, L. C. (2008). Phenyl-substituted siloxane hybrid gels that soften below 140°C. Journal of Sol-Gel Science and Technology, 46(3), 323-330.
  • Voronkov, M. G., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174.
  • Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8, 1-17.
  • Phenyl Functional Silicone Fluids. (n.d.).
  • Olshavsky, M. A., & Allcock, H. R. (2021). Most Important Biomedical and Pharmaceutical Applications of Silicones. Polymers, 13(16), 2731.
  • 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE. (n.d.). BOC Sciences.
  • Specialty Polymers: The Role of 1,3-Divinyl-1,3-Diphenyl-1,3-Dimethyldisiloxane. (2025, November 7). SpecialChem.
  • Zholobenko, A., & Modlitbová, P. (2022). Diflunisal Targeted Delivery Systems: A Review. Pharmaceutics, 14(3), 594.
  • Mogoșanu, G. D., & Grumezescu, A. M. (2014). Drug delivery systems: Advanced technologies potentially applicable in personalized treatments. International Journal of Pharmaceutics, 463(1), 129-140.
  • Ferreira, H., & Santos, A. C. (2012). Recent Advances in Drug Delivery Systems. Journal of Biomaterials and Nanobiotechnology, 3(4), 437-448.
  • Park, K. (2012). Drug Delivery Systems.

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Molecular weight and formula of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Executive Summary

This guide provides a comprehensive technical overview of this compound, a versatile organosilicon compound with significant applications across multiple high-technology sectors. We will delve into its core molecular characteristics, physicochemical properties, and the structure-function relationships that dictate its utility. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, applications, and a robust analytical framework for its characterization, ensuring both scientific integrity and practical implementation.

Core Molecular Profile

This compound is an organosilicon compound distinguished by a unique combination of functional groups attached to a disiloxane backbone.[1][2] This specific arrangement of methyl, phenyl, and vinyl groups imparts a desirable balance of thermal stability, reactivity, and compatibility with other materials.[2]

Key Identifiers and Molecular Formula:

IdentifierValue
Molecular Formula C₁₈H₂₂OSi₂
Molecular Weight 310.54 g/mol [1][3][][5][6][7]
CAS Number 2627-97-6[1][3][]
IUPAC Name ethenyl-(ethenyl-methyl-phenylsilyl)oxy-methyl-phenylsilane[3][]
Synonyms 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane, Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-[1][3][][6]

Physicochemical Properties

The compound typically presents as a colorless, clear liquid.[1][][5] Its physical properties are critical for its handling, storage, and application in various formulations.

Summary of Physical Data:

PropertyValue
Appearance Colorless to almost colorless clear liquid[1][][5]
Density 0.995 - 1.00 g/mL[1][][6]
Boiling Point 139 °C @ 2 mmHg[1][]
Refractive Index (n20D) 1.53[1][]
Flash Point 123 °C[][5]
Purity ≥ 98% (by GC)[1]

The Science of the Structure: A Functional Group Analysis

The utility of this molecule is not accidental; it is a direct result of the specific contributions of its constituent functional groups. Understanding these contributions is key to leveraging the compound's full potential.

  • Siloxane Backbone (-Si-O-Si-): The silicon-oxygen bond provides high thermal stability and flexibility to the molecular chain. This backbone is fundamental to the performance of silicone-based materials in high-temperature environments.

  • Vinyl Groups (-CH=CH₂): These unsaturated groups are the primary reactive sites on the molecule. They readily participate in addition reactions, particularly hydrosilylation, which is the cornerstone of curing (cross-linking) for many silicone elastomers, adhesives, and coatings.[2] This reactivity is the causal basis for its role as a monomer or cross-linking agent.

  • Phenyl Groups (-C₆H₅): The attachment of bulky phenyl groups to the silicon atoms significantly enhances the thermal stability of the compound.[2] They also increase the refractive index and improve resistance to oxidation and radiation, making it suitable for advanced optical and aerospace applications.

  • Methyl Groups (-CH₃): These groups contribute to the low surface tension and hydrophobicity characteristic of many siloxanes.

Key Applications in Research and Development

The unique hybrid structure of this compound makes it an indispensable component in several advanced material applications.

  • High-Performance Elastomers and Sealants: It is a key ingredient in the formulation of silicone rubbers and sealants used in demanding industries like automotive and construction.[1][2] The vinyl groups enable efficient cross-linking, while the phenyl groups provide the thermal stability required for high-temperature performance.[2]

  • Adhesives and Coatings: The compound serves as a powerful adhesive in electronics and manufacturing.[1] When incorporated into coatings, it enhances durability, chemical resistance, and protection against UV degradation.[1][2]

  • Specialty Polymer Synthesis: It acts as a valuable intermediate or monomer in the synthesis of advanced polymers and copolymers.[1][2] Its difunctional nature (two vinyl groups) allows it to be precisely integrated into polymer chains to tailor final properties.

  • Biomedical and Pharmaceutical Applications: This disiloxane is noted as a biomedical precursor that can be used in drug-relevant silicone chemical engineering.[2][] Its biocompatibility and tunable properties make it a candidate for enhancing drug delivery systems or for use in medical devices.[2][]

Analytical Workflow for Quality Control and Structural Elucidation

To ensure the identity, purity, and consistency of this compound, a multi-technique analytical approach is required. This workflow represents a self-validating system, where each technique provides complementary information to build a complete profile of the material.

AnalyticalWorkflow cluster_input Sample Intake cluster_analysis Instrumental Analysis cluster_output Final Disposition Sample Material Batch Received GC Gas Chromatography (GC) Assess Purity Sample->GC Quantitative FTIR FTIR Spectroscopy Identify Functional Groups Sample->FTIR Qualitative CoA Certificate of Analysis Issued (Identity, Purity >98%) GC->CoA Validation Data NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Confirm Structure FTIR->NMR Structural Hypothesis MS Mass Spectrometry (MS) Confirm Molecular Weight NMR->MS Definitive Structure MS->CoA Validation Data

Caption: Analytical workflow for quality assurance of this compound.

Experimental Protocols

1. Purity Assessment via Gas Chromatography (GC)

  • Objective: To quantify the purity of the sample and detect any volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Method:

    • Prepare a 1% (v/v) solution of the sample in a suitable solvent like dichloromethane.

    • Set the injector temperature to 250°C and the detector temperature to 300°C.

    • Use a temperature program for the oven: initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 10 minutes.

    • Inject 1 µL of the sample.

    • Calculate purity based on the area percent of the main peak. The expected purity should be ≥ 98%.[1]

2. Structural Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the presence of key functional groups.

  • Method: Acquire the spectrum using a neat sample on a salt plate (NaCl or KBr) or with an ATR accessory.

  • Expected Characteristic Peaks:

    • ~3070 cm⁻¹: C-H stretch (vinyl)

    • ~3050 cm⁻¹: C-H stretch (aromatic)

    • ~2960 cm⁻¹: C-H stretch (methyl)

    • ~1600 cm⁻¹: C=C stretch (vinyl)

    • ~1430 cm⁻¹: Si-Phenyl

    • ~1260 cm⁻¹: Si-CH₃

    • ~1070-1020 cm⁻¹: Si-O-Si stretch (strong, characteristic band)

3. Definitive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide unambiguous confirmation of the molecular structure.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR:

    • Multiplets between 7.2-7.8 ppm: Protons on the phenyl groups.

    • A complex multiplet between 5.7-6.2 ppm: Protons of the vinyl groups (-CH=CH₂).

    • A singlet around 0.2-0.4 ppm: Protons of the methyl groups (Si-CH₃).

  • ¹³C NMR:

    • Signals between 130-140 ppm: Carbons of the vinyl and phenyl groups.

    • A signal near 0 ppm: Carbons of the methyl groups.

  • ²⁹Si NMR: Expect distinct signals for the silicon atoms, with chemical shifts influenced by the attached phenyl and vinyl groups.

References

  • Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl- | C18H22OSi2. PubChem, [Link].

Sources

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Advanced Materials

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is a versatile organosilicon compound that serves as a crucial building block in the synthesis of advanced silicone-based materials.[1][2] Its unique molecular architecture, featuring both phenyl and vinyl functional groups, imparts a desirable combination of high thermal stability, reactivity for cross-linking, and compatibility with a range of organic polymers and inorganic fillers. This disiloxane is a cornerstone in the formulation of high-performance silicone rubbers, sealants, adhesives, and coatings, where durability under thermal stress is a critical performance parameter.[2]

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, offering insights for researchers, scientists, and drug development professionals who utilize or are considering this compound in their applications. While this molecule is often a precursor to larger polymers, understanding its intrinsic thermal properties is fundamental to predicting the performance of the final materials.

Thermal Stability: The Impact of Molecular Structure

The thermal stability of polysiloxanes is significantly influenced by the nature of the substituent groups on the silicon atoms. The presence of phenyl groups in this compound is a key determinant of its enhanced thermal resilience compared to simple polydimethylsiloxanes (PDMS). Phenyl groups are known to increase the thermal stability of siloxanes, pushing the onset of degradation to higher temperatures.[3] This enhancement is attributed to the greater oxidative stability of the phenyl groups and their ability to inhibit the oxidation of methyl groups.[4]

While specific thermogravimetric analysis (TGA) data for the neat this compound is not extensively published, the thermal behavior of polymers incorporating this or similar structures provides valuable insights. In a nitrogen atmosphere, polysiloxanes generally exhibit a single-step degradation process.[5] For phenyl-substituted polysiloxanes, the onset of irreversible thermal degradation can be significantly higher than that of PDMS, which typically begins to degrade around 300-400°C.[5] The incorporation of diphenylsiloxane units has been shown to increase the onset temperature of degradation to nearly 400°C.[6]

Table 1: Comparative Thermal Stability of Polysiloxanes

Polymer TypeOnset of Degradation (°C, Inert Atmosphere)Key Structural Features
Polydimethylsiloxane (PDMS)~300 - 400[5]Methyl groups
Poly(methylphenylsiloxane)~400[6]Methyl and Phenyl groups
Polydiphenylsiloxane Copolymers>400[6]Diphenyl groups

Degradation Profile: Mechanisms and Byproducts

The thermal degradation of this compound, particularly when incorporated into a polymer matrix, is a complex process that proceeds through several stages, largely dependent on the temperature and atmospheric conditions.

In an inert atmosphere, the degradation of phenyl-substituted polysiloxanes is believed to occur in two primary stages:[5]

  • Siloxane Redistribution (Below ~450°C): At lower degradation temperatures, the primary mechanism involves the redistribution of siloxane bonds. This process is similar to the degradation of PDMS and leads to the formation of cyclic siloxane oligomers.[5]

  • Scission of Phenyl Groups (Above ~450°C): As the temperature increases, the cleavage of the silicon-phenyl bond becomes more prominent. This results in the formation of benzene as a significant degradation byproduct, alongside the continued formation of cyclic siloxanes.[5][7]

The presence of vinyl groups can also influence the degradation pathway. While not as thermally stable as phenyl groups, vinyl groups can participate in cross-linking reactions at elevated temperatures, which can alter the degradation mechanism and the profile of the resulting products.[6]

The primary volatile products from the thermal degradation of polysiloxanes containing dimethyl and diphenyl units in an inert atmosphere include:[6]

  • Cyclic Siloxanes: Hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4), and other larger cyclic oligomers are common degradation products.[6][8]

  • Benzene: Formed from the cleavage of the silicon-phenyl bond at higher temperatures.[6][7]

  • Methane: Can be formed from the cleavage of silicon-methyl bonds, particularly in the presence of certain catalysts or at very high temperatures.[7]

It is noteworthy that in studies of poly(dimethyl diphenyl)siloxane copolymers, cyclic oligomers with phenyl substituents were not observed as major degradation products, suggesting that the phenyl groups are more likely to be cleaved off as benzene.[6]

Diagram 1: Proposed Thermal Degradation Pathway

cluster_initial Initial Compound cluster_low_temp < 450°C (Inert Atmosphere) cluster_high_temp > 450°C (Inert Atmosphere) Initial This compound Rearrangement Siloxane Bond Redistribution Initial->Rearrangement Heat Phenyl_Cleavage Si-Phenyl Bond Scission Initial->Phenyl_Cleavage Higher Heat Methyl_Cleavage Si-Methyl Bond Scission (minor) Initial->Methyl_Cleavage Higher Heat Cyclics Formation of Cyclic Oligomers Rearrangement->Cyclics Benzene Benzene Formation Phenyl_Cleavage->Benzene Methane Methane Formation (minor) Methyl_Cleavage->Methane Start Start Prep Prepare Sample (5-10 mg) Start->Prep Load Load Sample into TGA Prep->Load Purge Purge with Nitrogen (20-50 mL/min) Load->Purge Heat Heat from 30°C to 800°C at 10°C/min Purge->Heat Record Record Mass vs. Temperature Heat->Record Analyze Analyze TGA/DTG Curves Record->Analyze End End Analyze->End Start Start Prep Prepare Sample (5-10 mg) in Sealed Pan Start->Prep Load Load Sample and Reference Pans into DSC Prep->Load Purge Purge with Nitrogen (20-50 mL/min) Load->Purge Heat_Cool_Heat Execute Heat-Cool-Heat Cycle Purge->Heat_Cool_Heat Record Record Heat Flow vs. Temperature Heat_Cool_Heat->Record Analyze Analyze for Thermal Transitions (Tg, Tm) Record->Analyze End End Analyze->End

References

An In-Depth Technical Guide to the Synthesis and Discovery of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and core properties of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane (CAS No. 2627-97-6). This specialized organosilicon compound serves as a critical building block in the formulation of advanced silicone-based materials. Its unique molecular architecture, featuring both reactive vinyl groups and stabilizing phenyl substituents, makes it an invaluable intermediate for researchers and professionals in polymer chemistry, materials science, and drug development. This document details the prevalent synthesis methodology via co-hydrolysis of distinct chlorosilane precursors, explores the underlying reaction mechanisms, and presents key physicochemical and characterization data. The guide is intended for an audience of researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this versatile disiloxane.

Introduction and Significance

This compound is an organosilicon compound of significant interest due to its hybrid functionality. The molecule consists of a disiloxane (Si-O-Si) backbone with methyl, phenyl, and vinyl groups attached to the silicon atoms. This unique combination of functional groups imparts a desirable balance of properties to the materials derived from it.

The presence of vinyl groups provides sites for rapid cross-linking reactions, typically through hydrosilylation, which is crucial for the curing of silicone elastomers and resins.[1] This enhanced reactivity is a key feature for applications requiring the formation of stable polymer networks.[2]

The phenyl substituents contribute significantly to the thermal stability of the compound and the resulting polymers.[3] This makes materials incorporating this disiloxane suitable for high-temperature applications where standard polydimethylsiloxanes might degrade.[2]

The siloxane backbone itself provides flexibility, hydrophobicity, and biocompatibility, which are characteristic features of silicone materials.

Consequently, this compound is a cornerstone intermediate in the production of high-performance silicone rubbers, sealants, adhesives, and coatings.[4][5] Its application extends to medical devices, where biocompatibility and durability are paramount.[2]

Discovery and Historical Context

The synthesis of unsymmetrical disiloxanes through the co-hydrolysis of two different chlorosilanes is a logical extension of this early work. The need for silicone materials with tailored properties, such as improved thermal stability (conferred by phenyl groups) and specific curing characteristics (enabled by vinyl groups), would have driven the synthesis of well-defined oligomers like the topic compound. The preparation of various phenyl and vinyl-substituted silicone resins via co-condensation methods has been a subject of research for decades, indicating a long-standing interest in combining these functionalities.[1]

Synthesis Methodology: Co-hydrolysis of Dichlorosilanes

The most industrially viable and commonly employed method for the synthesis of this compound is the co-hydrolysis of dichloromethylvinylsilane (CH₂=CH)(CH₃)SiCl₂ and dichlorodiphenylsilane (C₆H₅)₂SiCl₂. This method allows for the controlled formation of the unsymmetrical disiloxane.

Underlying Principles and Causality

The synthesis hinges on the hydrolysis of the silicon-chlorine bonds in the precursor molecules to form unstable silanol intermediates. These silanols then rapidly undergo condensation to form a stable siloxane bond (Si-O-Si).

  • Step 1: Hydrolysis. When dichloromethylvinylsilane and dichlorodiphenylsilane are introduced to a controlled amount of water, the Si-Cl bonds are cleaved, and hydroxyl groups are attached to the silicon atoms, forming methylvinylsilanol and diphenylsilanediol, respectively. This reaction is typically fast and exothermic.

  • Step 2: Condensation. The newly formed silanols are highly reactive and will condense with each other, eliminating a molecule of water to form the disiloxane. To favor the formation of the desired unsymmetrical product, this compound, the reaction conditions must be carefully controlled.

The statistical nature of the co-condensation means that a mixture of products is likely: the desired unsymmetrical disiloxane, as well as the two symmetrical by-products, 1,3-divinyl-1,1,3,3-tetramethyldisiloxane and 1,1,3,3-tetraphenyl-1,3-disiloxane. The relative ratios of these products can be influenced by the stoichiometry of the reactants and the reaction conditions.

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound.

Materials:

  • Dichloromethylvinylsilane (CAS: 124-70-9)[7]

  • Dichlorodiphenylsilane (CAS: 80-10-4)

  • Toluene (or other inert solvent)

  • Deionized water

  • Sodium bicarbonate (or other mild base for neutralization)

  • Anhydrous magnesium sulfate (or other drying agent)

Procedure:

  • Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. The system is purged with an inert gas (e.g., nitrogen or argon) to maintain an anhydrous atmosphere.

  • Reactant Charging: An equimolar mixture of dichloromethylvinylsilane and dichlorodiphenylsilane is dissolved in an inert solvent like toluene in the reaction flask.

  • Hydrolysis: The solution is cooled in an ice bath. A stoichiometric amount of deionized water, dissolved in a suitable solvent like acetone or isopropanol to ensure miscibility, is added dropwise from the dropping funnel with vigorous stirring. The temperature should be carefully monitored and maintained below 10°C to control the exothermic reaction and minimize side reactions.

  • Neutralization: After the addition of water is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The resulting acidic solution (due to the formation of HCl) is then neutralized by washing with a dilute aqueous solution of sodium bicarbonate.

  • Work-up and Purification: The organic layer is separated, washed with deionized water until neutral, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under high vacuum to isolate the this compound from the symmetrical by-products and any higher oligomers.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via co-hydrolysis.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Core cluster_workup Purification DCMVS Dichloromethylvinylsilane Mix Mixing of Reactants DCMVS->Mix DCDPS Dichlorodiphenylsilane DCDPS->Mix Solvent Inert Solvent (Toluene) Solvent->Mix Hydrolysis Controlled Hydrolysis (H2O, <10°C) Mix->Hydrolysis Dropwise Addition Condensation Condensation Hydrolysis->Condensation Silanol Intermediates Neutralize Neutralization (aq. NaHCO3) Condensation->Neutralize Dry Drying (MgSO4) Neutralize->Dry Distill Fractional Distillation (High Vacuum) Dry->Distill Product 1,3-Dimethyl-1,3-diphenyl- 1,3-divinyldisiloxane Distill->Product

Caption: Workflow for the synthesis of the target disiloxane.

Mechanism of Formation

The formation of the Si-O-Si bond during the co-hydrolysis of dichlorosilanes proceeds through a well-established two-step mechanism:

  • Nucleophilic Attack and Silanol Formation: The hydrolysis is initiated by the nucleophilic attack of a water molecule on the electrophilic silicon atom of the chlorosilane. This results in the displacement of a chloride ion and the formation of a silanol (Si-OH) group. For a dichlorosilane, this occurs twice to form a silanediol. The reaction is typically acid-catalyzed by the HCl generated in situ.

  • Condensation to Disiloxane: The condensation of the silanol intermediates can proceed via two main pathways, depending on the pH of the medium:

    • Acid-Catalyzed Condensation: A silanol group is protonated, making it a better leaving group (water). Another silanol molecule then acts as a nucleophile, attacking the protonated silicon center and eliminating water to form the siloxane bond.

    • Base-Catalyzed Condensation: A silanol is deprotonated to form a highly nucleophilic silanolate anion. This anion then attacks another neutral silanol molecule, displacing a hydroxide ion to form the siloxane linkage.

In the context of the co-hydrolysis of dichloromethylvinylsilane and dichlorodiphenylsilane, the key to obtaining the desired unsymmetrical product is the cross-condensation between the methylvinylsilanol and diphenylsilanediol intermediates. The relative rates of hydrolysis and condensation of the two different silanols, as well as steric factors, will influence the product distribution.

The following diagram provides a simplified representation of the condensation mechanism.

CondensationMechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation MeViSiCl2 Dichloromethylvinylsilane MeViSiOH2 Methylvinylsilanediol MeViSiCl2->MeViSiOH2 Ph2SiCl2 Dichlorodiphenylsilane Ph2SiOH2 Diphenylsilanediol Ph2SiCl2->Ph2SiOH2 H2O 2 H2O H2O->MeViSiOH2 H2O->Ph2SiOH2 Condense Cross-Condensation MeViSiOH2->Condense Ph2SiOH2->Condense Product Target Disiloxane Condense->Product H2O_out - H2O Condense->H2O_out

Caption: Simplified mechanism of disiloxane formation.

Physicochemical Properties and Characterization Data

The identity and purity of synthesized this compound are confirmed through various analytical techniques. Below is a summary of its key properties.

PropertyValueReference
CAS Number 2627-97-6[4][5]
Molecular Formula C₁₈H₂₂OSi₂[5]
Molecular Weight 310.54 g/mol [5]
Appearance Colorless clear liquid[8]
Density ~1.00 g/mL[8]
Boiling Point 139 °C @ 2 mmHg[8]
Refractive Index (n20D) ~1.53[8]

Spectroscopic Characterization:

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum would show characteristic peaks for the Si-O-Si stretching vibration (a broad band around 1000-1100 cm⁻¹), C-H stretching of the methyl and phenyl groups, C=C stretching of the vinyl group (~1600 cm⁻¹), and Si-Ph and Si-CH₃ deformations.[3]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would exhibit distinct signals for the protons of the methyl, vinyl, and phenyl groups, with chemical shifts and coupling patterns confirming the structure.

  • ²⁹Si NMR (Silicon-29 Nuclear Magnetic Resonance): ²⁹Si NMR is a powerful tool for characterizing siloxanes, and the spectrum would show signals corresponding to the two different silicon environments in the molecule.[1]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a versatile reagent in several areas:

  • Polymer Synthesis: It is a key monomer for addition-curing silicone elastomers and resins. The vinyl groups participate in hydrosilylation reactions with Si-H functional crosslinkers, while the phenyl groups enhance the thermal stability of the final polymer.[2]

  • Material Modification: It can be used to modify the surface of materials to impart hydrophobicity and thermal resistance.

  • Intermediate for Specialty Chemicals: It serves as a precursor for the synthesis of more complex organosilicon compounds and functional polymers.[1]

  • Drug Delivery and Biomedical Devices: The biocompatibility of the siloxane backbone makes it a candidate for use in biomedical applications, including drug delivery systems and medical-grade silicones.[]

Conclusion

This compound is a strategically important organosilicon intermediate that bridges the gap between reactivity and stability in silicone chemistry. Its synthesis, primarily achieved through the co-hydrolysis of dichloromethylvinylsilane and dichlorodiphenylsilane, is a well-established though nuanced process that requires careful control to maximize the yield of the desired unsymmetrical product. The continued demand for high-performance materials in sectors ranging from electronics to healthcare ensures that this versatile disiloxane will remain a subject of interest and a vital component in the toolkit of materials scientists and chemical engineers.

References

  • (2025, August 6). Synthesis of Vinylphenyl Oligomeric Silsesquioxane Based on MQ Silicone Resin.
  • (n.d.).
  • Belusa, V. (2014, December 30). Unsymmetrical Siloxanes. ChemistryViews.
  • (2025, August 6). Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols.
  • (n.d.). 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Properties, Applications, and Chemical Synthesis.
  • (2019, May 17). Cobalt-Catalyzed Selective Synthesis of Disiloxanes and Hydrodisiloxanes.
  • (2018, September 10). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. MDPI.
  • (n.d.). This compound. Chem-Impex.
  • (2021, April 8). Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes.
  • (2025, August 6). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol.
  • (2022, July 6).
  • (2023, June 23).
  • (2023, February 9). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes.
  • (n.d.). 1,3-Divinyltetramethyldisiloxane.
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  • (n.d.). Dichloromethylvinylsilane 97 124-70-9. Sigma-Aldrich.
  • (n.d.). CAS 2627-97-6 this compound. Alfa Chemistry.
  • (n.d.). 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE | 2627-97-6. ChemicalBook.
  • (n.d.). Method for preparing organofunctional silanes.
  • (2025, August 6). The synthesis and characterisation of novel dimethyl- and diphenyl-silanediolates.
  • (n.d.). Long-Chain Organofunctional Silanes: Synthesis and Surface Derivatization.
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A Senior Application Scientist's Guide to the Purity Analysis of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane by gas chromatography (GC). Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind instrumental choices, method development strategies, and troubleshooting, ensuring a robust, reliable, and self-validating analytical system. We will explore the critical parameters from column selection to detector optimization, underpinned by authoritative sources to ensure scientific integrity.

Introduction: The Analytical Imperative

This compound (CAS No. 2627-97-6) is a highly versatile organosiloxane intermediate.[1][2][3] Its unique structure, featuring both reactive vinyl groups and stabilizing phenyl groups on a flexible siloxane backbone, makes it an essential building block in the synthesis of advanced silicone polymers.[1][4] These polymers find critical applications as high-performance elastomers, sealants, adhesives, and encapsulation materials in the pharmaceutical, electronics, and aerospace industries.[1][5]

The purity of this precursor is paramount; trace impurities such as residual monomers, cyclic siloxanes, or synthesis by-products can significantly compromise the final polymer's mechanical properties, thermal stability, and long-term reliability.[5][6] Gas chromatography (GC) stands as the definitive analytical technique for profiling and quantifying the purity of such volatile and semi-volatile compounds, offering high resolution and sensitivity.[6][7] This guide provides the foundational knowledge and practical protocols to master this essential analysis.

The Science of Separation: Method Development Rationale

A robust analytical method is not a matter of chance but of deliberate, scientifically-grounded choices. The narrative of method development for our target analyte is one of balancing volatility, thermal stability, and the subtle interactions that govern chromatographic separation.

The Heart of the Matter: Capillary Column Selection

The capillary column is where the separation occurs, and its selection is the single most critical decision in method development.[8][9] The choice is governed by the chemical principle of "like dissolves like," where the analyte's properties guide the selection of the stationary phase.[9]

  • Stationary Phase Chemistry: this compound is a molecule of moderate polarity. The optimal stationary phase must effectively discriminate between the main analyte and structurally similar impurities.

    • The Workhorse Phase: A 5% Diphenyl / 95% Dimethyl Polysiloxane phase is the recommended starting point and often the final choice.[10][11][12] This low-polarity phase provides a powerful combination of separation mechanisms. Separation occurs primarily by boiling point, but the inclusion of phenyl groups introduces dipole-dipole and π-π interactions.[12] These interactions provide enhanced selectivity for the phenyl-containing analyte and related aromatic impurities, which would not be possible on a 100% dimethyl polysiloxane phase.[10]

    • Low-Bleed Technology: For maximum sensitivity and, critically, for mass spectrometry (MS) compatibility, selecting a low-bleed ("ms") version of the column is imperative.[8] Standard polysiloxane columns can thermally degrade at high temperatures, releasing cyclic siloxanes (m/z 207 is a common ion) that create a high baseline and interfere with impurity detection.[13] Low-bleed columns are engineered with enhanced cross-linking and surface deactivation to minimize this effect.[12][13]

  • Column Dimensions:

    • Internal Diameter (I.D.): 0.25 mm I.D. columns offer the best compromise between separation efficiency (peak sharpness) and sample capacity.[9]

    • Length: A 30-meter column provides the necessary resolving power for most purity applications.

    • Film Thickness: A standard film thickness of 0.25 µm is well-suited for this analysis.

Optimizing the System: Inlet, Oven, and Detector

Inlet Parameters: The goal is to introduce the sample onto the column as a narrow band without discrimination or degradation.

  • Injector: A split/splitless inlet is standard. For purity analysis where the main component is at a high concentration, a split injection (e.g., 50:1 or 100:1 split ratio) is crucial to prevent overloading the column and detector.

  • Liner: A deactivated glass liner, potentially with glass wool, is essential.[14] The glass wool aids in the complete vaporization of the sample and traps any non-volatile residues, protecting the column. Regular liner replacement is a cornerstone of good laboratory practice.

  • Temperature: The inlet temperature must be high enough for rapid vaporization but low enough to prevent thermal degradation of the analyte. The presence of diphenyl groups enhances the thermal stability of siloxanes.[15] A starting temperature of 280 °C is a sound choice.

Oven Temperature Program: The temperature program dictates the separation.

  • Initial Temperature: Begin at a lower temperature (e.g., 100 °C) to focus the analytes at the head of the column.

  • Ramp Rate: A moderate ramp of 10–20 °C per minute will effectively separate compounds by their boiling points and interactions with the stationary phase.

  • Final Temperature: The program should ramp to a temperature that ensures all potential high-boiling impurities are eluted from the column (e.g., 320 °C), followed by a brief hold. This temperature must not exceed the column's maximum operating limit.[9]

Detector Selection: The choice of detector depends on the analytical goal: quantification or identification.

  • Flame Ionization Detector (FID): For purity determination, the FID is the gold standard.[16][17] It is robust, highly sensitive to carbon-containing compounds, and offers a wide linear dynamic range.[17] Quantification is typically performed using area percent, which assumes a similar response factor for the analyte and its structurally related impurities—a valid assumption for initial purity assessment.[16]

  • Mass Spectrometer (MS): When unknown peaks are detected, an MS is indispensable for identification.[17] It provides structural information, allowing for the definitive identification of impurities. GC-MS is the preferred method for developing a comprehensive understanding of a sample's impurity profile.[18]

Experimental Protocol and Data Management

Adherence to a detailed, validated protocol is essential for generating reproducible and trustworthy data.

Detailed GC-FID Protocol
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a high-purity solvent such as acetone or dichloromethane. The solvent choice is critical; it must fully dissolve the sample without interfering with any analyte peaks.

    • Transfer an aliquot of the solution to a 2 mL autosampler vial for analysis.

  • Instrumental Parameters: The following table summarizes a robust starting point for the GC method.

    ParameterRecommended SettingRationale
    GC System Gas Chromatograph with Split/Splitless Inlet and FIDStandard, robust configuration for purity analysis.
    Column 5% Diphenyl / 95% Dimethyl Polysiloxane (Low Bleed)Optimal selectivity and thermal stability.[10][12]
    Dimensions 30 m x 0.25 mm I.D., 0.25 µm film thicknessExcellent balance of efficiency and capacity.[9]
    Carrier Gas Helium or HydrogenInert mobile phase. Hydrogen allows for faster analysis.
    Flow Rate 1.0 mL/min (Constant Flow)Typical flow for a 0.25 mm I.D. column.
    Inlet Temp. 280 °CEnsures rapid vaporization without degradation.[15]
    Injection Mode Split (Ratio 100:1)Prevents column and detector overload.
    Injection Vol. 1.0 µLStandard injection volume.
    Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 320 °C (hold 5 min)Separates components by boiling point.
    Detector FIDUniversal carbon detector, ideal for area % purity.[16]
    Detector Temp. 325 °CPrevents condensation of analytes in the detector.
    Makeup Gas NitrogenAs per instrument manufacturer's recommendation.
  • Data Analysis and Calculation:

    • Integrate all peaks in the chromatogram, excluding the solvent peak.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of the Main Peak / Total Integrated Peak Area) x 100

Visualizing the Workflow

A structured workflow ensures consistency and minimizes error.

GC_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Dilution in Solvent) InstrumentSetup Instrument Setup & System Suitability Check SamplePrep->InstrumentSetup BlankRun Solvent Blank Analysis InstrumentSetup->BlankRun SampleInjection Sample Injection BlankRun->SampleInjection DataAcquisition Data Acquisition (Chromatogram Generation) SampleInjection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Purity Calculation (Area Percent) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Standard workflow for GC purity analysis.

Trustworthiness and Troubleshooting

A protocol's value lies in its ability to produce consistently reliable results. This requires a self-validating system and a proactive approach to troubleshooting.

System Suitability

Before analyzing any samples, a system suitability test must be performed. This typically involves injecting a standard solution to verify:

  • Peak Shape: The main analyte peak should be symmetrical, with a tailing factor between 0.9 and 1.5. Poor peak shape can indicate issues with the column or inlet activity.

  • Reproducibility: Multiple injections should yield highly reproducible peak areas (e.g., <2% RSD).

  • Resolution: If a known critical impurity is available, the resolution between it and the main peak should be greater than 1.5.

Troubleshooting Common GC Issues

Understanding potential problems is key to maintaining a robust method.

Troubleshooting_Tree cluster_bleed High Baseline Bleed cluster_tailing Peak Tailing Start Problem Observed Bleed_Cause1 Column Contamination Start->Bleed_Cause1 Tailing_Cause1 Active sites in inlet/column Start->Tailing_Cause1 Bleed_Sol1 Bake out column Bleed_Cause1->Bleed_Sol1 Bleed_Cause2 Exceeded Temp. Limit Bleed_Sol2 Check method temp. Bleed_Cause2->Bleed_Sol2 Bleed_Cause3 Oxygen Leak Bleed_Sol3 Leak check system Bleed_Cause3->Bleed_Sol3 Tailing_Sol1 Replace liner, trim column Tailing_Cause1->Tailing_Sol1 Tailing_Cause2 Column degradation Tailing_Sol2 Replace column Tailing_Cause2->Tailing_Sol2

Caption: Decision tree for common GC troubleshooting.

Conclusion

The gas chromatographic purity analysis of this compound is a precise and reliable method when approached with scientific rigor. The foundation of a successful analysis lies not just in the protocol itself, but in understanding the causal relationships between analyte chemistry, column selection, and instrumental parameters. By employing a low-polarity 5% diphenyl / 95% dimethyl polysiloxane column, optimizing inlet and oven conditions to ensure analyte integrity, and utilizing a robust detector like the FID, researchers can confidently and accurately determine the purity of this critical material. This guide serves as a comprehensive resource to empower scientists to develop and execute methods that are not only accurate but also fundamentally sound and defensible.

References

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  • ASTM International. (2022). ASTM D8455-22 - Standard Test Method for Speciated Siloxane GC-IMS Analyzer Based On-line for. Retrieved from astm.org.[20]

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  • CES - Silicones Europe. (n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. Retrieved from silicones.eu.[14]

  • Sigma-Aldrich. (n.d.). Silicone oil European Pharmacopoeia (EP) Reference Standard. Retrieved from sigmaaldrich.com.

  • ASTM International. (2023). D8230 Standard Test Method for Measurement of Volatile Silicon-Containing Compounds in a Gaseous Fuel Sample Using Gas Chromatography with Spectroscopic Detection. Retrieved from astm.org.[21]

  • ASTM International. (n.d.). Test Method for Gaseous Fuels. Retrieved from astm.org.[22]

  • ACE Laboratories. (2023). Benefits of Siloxane Testing and Analysis. Retrieved from ace-laboratories.com.[16]

  • Postnova Analytics GmbH. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from postnova.com.[8]

  • Daitolab. (n.d.). What tests are used to check the purity of Vinyl Terminated Silicone Fluid?. Retrieved from daitolab.com.[6]

  • Ratajczak, P., et al. (n.d.). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. MDPI.[18]

  • Sigma-Aldrich. (n.d.). Silicone elastomer EP Reference Standard. Retrieved from sigmaaldrich.com.[23]

  • Agilent. (n.d.). Standard Polysiloxane GC Columns. Retrieved from agilent.com.[24]

  • Sigma-Aldrich. (n.d.). GC Column Selection Guide. Retrieved from sigmaaldrich.com.[9]

  • Deep Sea. (2025). How is the purity of vinyl silicone oil determined?. Retrieved from deepsea-tech.com.[7]

  • GL Sciences. (n.d.). InertCap GC Columns. Retrieved from glsciences.com.[13]

  • Air Toxics Ltd. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. Retrieved from EurofinsUS.com.[17]

  • Knowledge. (2025). Standards for Medical-Grade Silicone. Retrieved from x-jy.com.[25]

  • Biyuan. (n.d.). How to Identify Impurities in Vinyl-Terminated Silicone Fluids: A Technical Guide. Retrieved from biy-silicone.com.[5]

  • DiVA portal. (n.d.). New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. Retrieved from diva-portal.org.[26]

  • Kuksis, A., & Myher, J. J. (1976). Improved resolution of natural diacylglycerols by gas-liquid chromatography on polar siloxanes. PubMed.[27]

  • Li, Y., et al. (n.d.). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. National Institutes of Health.[28]

  • Krenczkowska, D., et al. (n.d.). The methodology of sample preparation for gas chromatography-flame ionization detector (GC-FID) analysis. ResearchGate.[29]

  • Chem-Impex. (n.d.). This compound. Retrieved from chem-impex.com.[1]

  • Liu, Y., et al. (2023). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. National Institutes of Health.[15]

  • MHRA. (n.d.). FOI 245-1112 document 4. Retrieved from assets.publishing.service.gov.uk.[30]

  • Nyerges, G., et al. (2020). Investigation and Comparison of 5 % Diphenyl – 95 % Dimethyl Polysiloxane Capillary Columns. Semantic Scholar.[11]

  • Gelest, Inc. (2014). 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE Safety Data Sheet. Retrieved from gelest.com.[31]

  • BenchChem. (n.d.). A Technical Guide to the Chemical Properties of Diphenyl Dimethyl Polysiloxane GC Columns. Retrieved from benchchem.com.[12]

  • Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from agilent.com.[32]

  • Alfa Chemistry. (n.d.). CAS 2627-97-6 this compound. Retrieved from organo-silicon.com.[2]

  • Dakenchem. (n.d.). 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Properties, Applications, and Chemical Synthesis. Retrieved from dakenchem.com.[4]

  • PubChem. (n.d.). Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-. Retrieved from pubchem.ncbi.nlm.nih.gov.[33]

  • F. S. F. B. et al. (2025). Thermal Stability of Hexamethyldisiloxane (MM) for High-Temperature Organic Rankine Cycle (ORC). ResearchGate.[34]

  • ChemicalBook. (n.d.). 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE. Retrieved from chemicalbook.com.[3]

  • T. G. V. et al. (n.d.). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. MDPI.[35]

  • Patil, R. A., et al. (2025). Examination of Selectivities of Thermally Stable Geminal Dicationic Ionic Liquids by Structural Modification. ResearchGate.[36]

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Physical appearance and state of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of this compound (CAS No. 2627-97-6), a pivotal organosilicon compound. By elucidating the relationship between its molecular structure and its macroscopic properties, this document serves as an essential resource for its application in advanced materials, including high-performance polymers, adhesives, and biomedical devices.

Core Physicochemical Characteristics

This compound is a distinct organosiloxane that exists as a colorless to almost colorless, clear liquid at standard ambient temperature and pressure.[1][] Its liquid state is a direct consequence of the flexible siloxane (Si-O-Si) backbone and the prevention of efficient crystal lattice packing by the four different substituents on the silicon atoms (methyl, phenyl, and vinyl groups). The compound is noted for its high purity in commercial grades, typically exceeding 98% as determined by gas chromatography.[1]

The phenyl groups attached to the silicon atoms are significant contributors to the compound's physical properties. They increase the refractive index and enhance thermal stability, a crucial feature for applications in high-temperature environments.[3] The vinyl groups provide reactive sites for cross-linking reactions, which is fundamental to its role in the production of silicone rubbers and sealants.[3]

Quantitative Physical Data Summary

The following table consolidates the key quantitative physical and chemical properties of this compound, providing a robust dataset for experimental design and process modeling.

PropertyValueNotesSource(s)
Molecular Formula C₁₈H₂₂OSi₂[1][4]
Molecular Weight 310.54 g/mol [1][4]
Appearance Colorless clear liquid[1]
Physical State LiquidAt 25 °C, 1 atm[5]
Density 0.984 - 1.00 g/mLAt 20-25 °C[1][][6]
Boiling Point 139 °CAt a reduced pressure of 2 mmHg[1][]
Refractive Index ~1.53At 20 °C[1][]
Flash Point 123 °C to >110 °CClosed cup method[][6]
Water Solubility Immiscible[6]

Expert Insight: The density, being very close to that of water, is an important consideration in biphasic reactions or purification steps involving aqueous washes, as it may lead to slow phase separation. The high boiling point necessitates vacuum distillation for purification to avoid thermal degradation.

Experimental Protocol: Identity and Purity Verification

To ensure the integrity of experimental results, the identity and purity of the starting material must be rigorously confirmed. The following workflow provides a self-validating system for the characterization of this compound.

Step-by-Step Methodology
  • Visual and Olfactory Inspection:

    • Observe the sample's color and clarity. It should be a water-white to pale liquid, free of particulates.

    • Note any unusual or strong odors. While it has a characteristic odor, a pungent smell may indicate decomposition or impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm the presence of key functional groups.

    • Procedure: Acquire a spectrum of the neat liquid using an Attenuated Total Reflectance (ATR) accessory.

    • Expected Characteristic Peaks:

      • ~3070 cm⁻¹ (C-H stretch, vinyl)

      • ~3050 cm⁻¹ (C-H stretch, aromatic)

      • ~2960 cm⁻¹ (C-H stretch, methyl)

      • ~1590 cm⁻¹ (C=C stretch, vinyl)

      • ~1428 cm⁻¹ (Si-Phenyl)

      • ~1260 cm⁻¹ (Si-CH₃)

      • ~1070 cm⁻¹ (Si-O-Si stretch, strong)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the precise molecular structure and ratio of protons.

    • Procedure: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals: The spectrum should show distinct signals for the vinyl, phenyl, and methyl protons in the appropriate integration ratio (6H:10H:6H).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To assess purity and confirm molecular weight.

    • Procedure: Inject a diluted sample into a GC-MS system. The resulting chromatogram will show a major peak for the product and may reveal minor peaks for any impurities. The mass spectrum of the main peak should correspond to the molecular weight (310.54 g/mol ) and show a fragmentation pattern consistent with the compound's structure.

Logical Workflow for Quality Assurance

The following diagram illustrates the logical flow for the comprehensive quality assurance of incoming this compound.

G cluster_workflow Quality Assurance Workflow start Receive & Log Sample visual Step 1: Visual Inspection (Color, Clarity) start->visual ftir Step 2: FTIR Analysis (Confirm Functional Groups) visual->ftir nmr Step 3: NMR Spectroscopy (Confirm Structure & Ratio) ftir->nmr gcms Step 4: GC-MS Analysis (Assess Purity & MW) nmr->gcms decision Data Conforms to Specification? gcms->decision pass Release for Use decision->pass Yes fail Quarantine & Reject decision->fail No

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane for High-Performance Silicone Rubber

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane in the formulation of advanced silicone rubbers. This versatile organosilicon compound is a critical component for synthesizing elastomers with superior thermal stability, enhanced low-temperature flexibility, and a high refractive index.[1][2] We will explore the fundamental chemistry, provide step-by-step formulation protocols, and detail the characterization methodologies necessary to validate the performance of the resulting materials. The causality behind experimental choices is explained to empower users to adapt and innovate upon these foundational protocols.

Compound Profile & Significance

This compound (CAS: 2627-97-6) is a specialized siloxane featuring a unique combination of functional groups: two methyl, two phenyl, and two vinyl groups attached to a disiloxane backbone.[1] This specific architecture makes it an indispensable component for creating high-performance elastomers.[2]

Molecular Structure

Hydrosilylation cluster_reactants Reactants cluster_process Process cluster_product Result VinylSiloxane Vinyl-Functional Polymer (e.g., containing this compound) Mix Mixing of Components A & B VinylSiloxane->Mix HydrideSiloxane Hydride-Functional Polymer (Si-H Groups) HydrideSiloxane->Mix CuredRubber Cross-linked Silicone Rubber (-Si-CH₂-CH₂-Si- linkages) Mix->CuredRubber Hydrosilylation Catalyst Pt Catalyst (e.g., Karstedt's Catalyst) Catalyst->Mix Catalyzes Reaction

Caption: Platinum-catalyzed hydrosilylation curing process.

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should optimize component ratios and curing parameters based on the specific performance requirements of their application.

General Experimental Workflow

Workflow A 1. Reagent Preparation (Weighing Part A & Part B) B 2. Homogeneous Mixing (e.g., Dual Asymmetric Centrifugal Mixer) A->B C 3. Degassing (Vacuum Chamber) B->C D 4. Application & Curing (Molding, Potting, etc.) C->D E 5. Post-Curing (Oven Annealing) D->E F 6. Characterization (Mechanical, Thermal, Optical Testing) E->F

Caption: Standard workflow for preparing and testing silicone elastomers.

Protocol: Formulation of a High-Temperature Resistant Silicone Elastomer

This protocol aims to produce a PVMQ (Phenyl Vinyl Methyl Silicone) rubber with enhanced thermal stability.

Materials & Reagents:

  • Part A (Base Polymer):

    • Vinyl-terminated Polydimethylsiloxane (PDMS), viscosity 10,000 cPs

    • This compound (CAS 2627-97-6)

    • Fumed Silica (surface-treated), as reinforcing filler

    • Platinum Catalyst (e.g., Karstedt's catalyst), 10 ppm solution

  • Part B (Cross-linker):

    • Polymethylhydrosiloxane (PMHS) or similar Si-H functional polymer

    • Cure Inhibitor (e.g., 1-Ethynyl-1-cyclohexanol), to control working time

Equipment:

  • Analytical balance

  • Dual Asymmetric Centrifugal (DAC) mixer or planetary mixer

  • Vacuum chamber and pump

  • Compression mold

  • Heated platen press

  • Convection oven for post-curing

Procedure:

  • Part A Preparation: In a DAC mixing cup, combine the vinyl-terminated PDMS, fumed silica, and this compound. Mix at 2000 RPM for 3 minutes until the silica is fully dispersed and the mixture is homogeneous.

  • Catalyst Addition: Add the platinum catalyst solution and the cure inhibitor to Part A. Mix for an additional 1 minute at 2000 RPM. Causality Note: The inhibitor is crucial for preventing premature curing, providing a sufficient "pot life" or working time for handling and molding. [3]3. Part B Preparation: In a separate container, weigh the required amount of the PMHS cross-linker.

  • Final Mixing: Add Part B to Part A. The ratio of Si-H (Part B) to Si-Vinyl (Part A) is critical and typically ranges from 1.1:1 to 1.5:1 to ensure complete reaction. Mix immediately in the DAC mixer at 2200 RPM for 2 minutes.

  • Degassing: Immediately place the mixed compound in a vacuum chamber. Apply vacuum (~29 inHg) until the material rises, breaks, and collapses. Hold vacuum for an additional 5-10 minutes to remove all entrapped air.

  • Curing: Pour the degassed mixture into a pre-heated mold (150°C). Cure in the heated press at 10 MPa for 15 minutes.

  • Post-Curing: Carefully demold the elastomer. Place it in a convection oven at 200°C for 4 hours. Causality Note: Post-curing is essential to complete the cross-linking reaction, remove any residual volatile compounds, and stabilize the mechanical and thermal properties of the rubber. [4]

Characterization and Quality Control

Validation of the final material properties is essential. The following table outlines key characterization techniques and relevant industry standards.

Property to MeasureTechniqueASTM/ISO StandardPurpose
Hardness Shore A DurometerASTM D2240 [5]Measures the indentation resistance, indicating the material's hardness.
Tensile Strength & Elongation Universal Testing MachineASTM D412 [5][6]Determines the ultimate strength and stretchability of the elastomer.
Tear Strength Universal Testing MachineASTM D624 [5]Evaluates the material's resistance to tearing.
Compression Set Compression Set Fixture, OvenASTM D395 [5][7]Assesses the ability of the rubber to return to its original thickness after prolonged compression.
Thermal Stability Thermogravimetric Analysis (TGA)ISO 11358Determines the onset of thermal decomposition, providing a quantitative measure of heat resistance. [8][9]
Glass Transition Temp. (Tg) Differential Scanning Calorimetry (DSC)ISO 11357Identifies the temperature at which the material transitions from a rigid to a rubbery state. [8]
Curing Profile Moving Die Rheometer (MDR)ASTM D5289Characterizes the vulcanization process, including scorch time and cure rate. [4]
Refractive Index Abbe RefractometerASTM D542Measures how light propagates through the material, critical for optical applications.
Structural Verification FTIR SpectroscopyN/AConfirms the presence of functional groups (Si-O-Si, Phenyl, Vinyl) and the completion of the hydrosilylation reaction. [8]
Expected Performance Data: Comparative Analysis

The inclusion of this compound is expected to yield significant performance improvements over standard methyl vinyl silicone (VMQ) rubber.

PropertyStandard VMQ RubberPVMQ Rubber (with Phenyl Disiloxane)
Hardness (Shore A) 40 - 7050 - 80
Tensile Strength (MPa) 5 - 97 - 11 [10]
Elongation at Break (%) 300 - 700150 - 500 [10]
Max. Continuous Temp. (°C) ~200°C>250°C [11]
Brittle Point (°C) -55°C-70°C to -115°C [11][12]
Refractive Index ~1.41~1.48 - 1.53 [13]
Radiation Resistance (Gamma) FairExcellent [11][14]

Note: Values are typical and can vary significantly based on the full formulation, including filler type and loading.

Applications

The unique property profile of silicone rubbers formulated with this compound makes them ideal for demanding applications:

  • Aerospace & Automotive: Gaskets, seals, and O-rings that require reliable performance across extreme temperature ranges. [15][14][16]* Electronics: High-refractive-index encapsulants for high-power LEDs to maximize light output and ensure long-term reliability. [17][18]Also used for potting and conformal coatings where thermal stability is critical.

  • Medical Devices: Biocompatible components that require flexibility and durability. [2]* Industrial: Seals, adhesives, and coatings used in harsh chemical and high-temperature environments. [1][16]

References

  • Thermal Stability of Phenyl Silicone Rubber-IOTA. Vertex AI Search.
  • This compound - Chem-Impex. Chem-Impex.
  • A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Co
  • D6411/D6411M Standard Specification for Silicone Rubber Room Temperature Vulcanizing Low Outgassing Materials.
  • 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Properties, Applications, and Chemical Synthesis. Dakenchem.
  • Vinyl Terminated Silicone Fluid for UV Curing: Accelerating Production Timelines. SiSiB SILICONES.
  • Characteristic properties of Silicone Rubber Compounds. Shin-Etsu Silicone.
  • SYNTHESIS OF DIMETHYLDIPHENYLSILOXANE COPOLYMERS HAVING Si-FUNCTIONAL GROUPS ON THE CHAINS. Analele Universităţii din Bucureşti - Chimie.
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  • Wacker Launches New High-Refractive-Index Silicones for LEDs. Wacker Chemie AG.
  • The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie.
  • Vinyl-Functional Silicones. Gelest.
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  • The Leader Of Special Materials-The Application Of Phenyl Silicone Rubber In Advanced Manufacturing. Silfluo.
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  • Hydrosilylation reaction of vinyl-terminated oligomers with the silicon hydride groups of the curing agent catalyzed by Platinum.
  • The Role of Divinyltetramethyldisiloxane in Vinyl Silicone Rubber Production. NINGBO INNO PHARMCHEM CO.,LTD..
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  • Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Girolami Group Website - University of Illinois.
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  • Investigating structure and dynamics of unentangled poly(dimethyl-co-diphenyl)siloxane via molecular dynamics simulation.
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Application Notes and Protocols for 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane in Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Crosslinking Agent for High-Performance Polymers

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is a highly versatile organosilicon compound that serves as a critical crosslinking agent in the formulation of advanced polymer systems.[1][2] Its unique molecular architecture, featuring two reactive vinyl groups and two stabilizing phenyl groups, makes it an indispensable component for creating materials with enhanced thermal stability, mechanical robustness, and durability.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this crosslinking agent, with a focus on detailed experimental protocols and the underlying scientific principles.

The presence of vinyl groups facilitates rapid and efficient crosslinking reactions, primarily through platinum-catalyzed hydrosilyation.[1][3] This addition reaction proceeds with high yield and selectivity, forming stable ethylene bridges between polymer chains and creating a robust three-dimensional network.[4] The phenyl substituents, on the other hand, impart significant thermal stability to the resulting polymer, making it suitable for high-temperature applications.[1][5] This combination of reactivity and stability allows for the formulation of a wide range of materials, from soft and flexible elastomers to rigid and durable resins.

Key Advantages and Applications

The strategic incorporation of this compound into polymer formulations offers several distinct advantages:

  • Enhanced Thermal Stability: The phenyl groups increase the thermal degradation temperature of the polymer network, expanding the service temperature range of the final product.[1][5]

  • Improved Mechanical Properties: The formation of a well-defined crosslinked network enhances tensile strength, modulus, and tear resistance.

  • Controlled Curing Kinetics: The reactivity of the vinyl groups allows for precise control over the curing process, from room temperature vulcanization (RTV) to accelerated high-temperature curing.[6]

  • Broad Compatibility: This crosslinking agent exhibits good compatibility with a variety of silicone polymers and fillers, enabling the formulation of customized materials with specific performance characteristics.[1]

These advantages translate into a wide array of applications, including:

  • High-Performance Silicone Elastomers: Used in sealing, gasketing, and damping applications where thermal and mechanical stability are paramount.

  • Durable Adhesives and Sealants: Formulations with excellent adhesion to a variety of substrates and resistance to environmental degradation.[2][7]

  • Protective Coatings: Imparting enhanced durability, chemical resistance, and UV stability to surfaces.[2]

  • Biomedical Devices: The biocompatibility of silicone polymers makes this crosslinker suitable for applications in medical-grade silicones.[1]

Crosslinking Mechanism: A Visual Representation

The primary mechanism for crosslinking involves the platinum-catalyzed hydrosilylation reaction. This is an addition reaction where the silicon-hydride (Si-H) bond of a hydride-functional silicone polymer adds across the vinyl (C=C) bond of this compound.

Crosslinking_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Polymer_SiH Hydride-Functional Silicone Polymer (...-Si(R)H-O-...) Crosslinked_Network Crosslinked Polymer Network (...-Si(R)(CH2-CH2-Si(Ph)(Me)-O-...)-O-...) Polymer_SiH->Crosslinked_Network Addition Crosslinker 1,3-Dimethyl-1,3-diphenyl- 1,3-divinyldisiloxane (CH2=CH-Si(Ph)(Me)-O-Si(Ph)(Me)-CH=CH2) Crosslinker->Crosslinked_Network Reaction Pt_Catalyst Platinum Catalyst (e.g., Karstedt's) Pt_Catalyst->Crosslinked_Network Catalyzes

Caption: A typical experimental workflow for polymer crosslinking.

Troubleshooting and Optimization

  • Incomplete Curing: This may be due to insufficient catalyst, inhibition of the catalyst by contaminants (e.g., sulfur, tin compounds), or an incorrect ratio of Si-H to vinyl groups. Ensure all glassware is clean and dry, and verify the purity of all reagents.

  • Bubbles in the Cured Product: Inadequate degassing of the mixture before curing is the most common cause. A vacuum chamber or centrifuge can be used for effective degassing.

  • Poor Mechanical Properties: This can result from a low degree of crosslinking. Increasing the concentration of the crosslinking agent or optimizing the curing time and temperature can improve mechanical performance. The choice of fillers and their dispersion also plays a crucial role.

  • Adhesion Failure (for Sealants): The use of an appropriate adhesion promoter is critical. The substrate surface must also be clean and dry before application.

Safety Considerations

  • Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Platinum catalysts can be toxic and should be handled with care.

  • Some crosslinking agents and catalysts may release volatile organic compounds (VOCs) during curing. Ensure adequate ventilation during the curing process.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a valuable tool in the arsenal of polymer chemists and material scientists. Its unique combination of reactive vinyl groups and stabilizing phenyl groups enables the creation of high-performance polymers with a wide range of properties. By understanding the underlying chemistry and carefully controlling the formulation and curing parameters, researchers can develop innovative materials for a multitude of demanding applications. The protocols and guidelines presented in this document serve as a solid foundation for the successful application of this versatile crosslinking agent.

References

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  • Vertex AI Search. (n.d.).
  • Macomber, R. S. (1996). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
  • Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
  • Dow Corning. (n.d.).
  • Chem-Impex. (n.d.). This compound.
  • Arkles, B. (2013). Formulating Silicone Adhesives Gels and Sealants. Gelest, Inc.
  • Google Patents. (n.d.). US5854336A - Process for preparing silicone elastomer compositions.
  • Google Patents. (n.d.). CN103642452B - Method for preparing silicone sealant.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Crosslinking of siloxane elastomers.
  • Sharudin, R. W., Azmi, N., & Ohshima, M. (2021). Rheological Comparison of Silicone Rubber Crosslinking with Platinum Catalysts and Triethylamine, Methanol & Ethanolamine Solvents. Iranian Journal of Materials Science and Engineering, 18(2), 1-10.
  • Semantic Scholar. (n.d.). Rheological Comparison of Silicone Rubber Crosslinking with Platinum Catalysts and Triethylamine, Methanol & Ethanolamine Solvents.
  • Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers.
  • Bardelli, F., et al. (2021). Polydimethylsiloxane crosslinking kinetics: A systematic study on Sylgard184 comparing rheological and thermal approaches. Polymer, 226, 123809.
  • ResearchGate. (n.d.). Typical 29 Si NMR Chemical Shifts.
  • Google Patents. (n.d.).
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  • ResearchGate. (n.d.). Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach.
  • MDPI. (2024). Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel.
  • Wiley Online Library. (2021). Polydimethylsiloxane crosslinking kinetics: A systematic study on Sylgard184 comparing rheological and thermal approaches.
  • XJY Silicones. (n.d.).
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  • ResearchGate. (n.d.). Preprint Silicone Formulation Ingredients 2003 (Sealants and Adhesives).

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Application Notes and Protocols: 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane in High-Performance Sealants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Phenyl and Vinyl Functionality in Advanced Silicone Sealants

In the pursuit of high-performance sealants for demanding applications in the aerospace, automotive, and construction industries, the molecular architecture of the silicone polymer is paramount.[1] 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane stands out as a critical building block in the formulation of such advanced materials.[1][2] Its unique structure, featuring both phenyl and vinyl groups on a compact disiloxane backbone, offers a synergistic combination of properties that are unattainable with standard polydimethylsiloxane (PDMS) systems.

The incorporation of rigid phenyl groups into the siloxane backbone is a well-established strategy to significantly enhance the thermal oxidative stability and overall temperature resistance of the resulting elastomer.[3][4][5] These aromatic moieties increase the steric hindrance around the siloxane chain, inhibiting thermal degradation mechanisms and pushing the service temperature of the sealant to higher limits, often exceeding 250°C.[3][4] Furthermore, phenyl groups contribute to improved radiation resistance and can modify the refractive index for optical applications.[6][7]

Concurrently, the terminal vinyl groups provide reactive sites for a highly efficient and controlled crosslinking process known as platinum-catalyzed hydrosilylation, or addition curing.[2] This curing mechanism is favored in high-performance applications because it proceeds without the formation of byproducts, leading to minimal shrinkage and excellent dimensional stability of the cured sealant.[8] The reactivity of these vinyl groups is crucial for forming a stable, three-dimensional elastomeric network that imparts the requisite mechanical strength, flexibility, and durability to the sealant.[2]

This document serves as a comprehensive technical guide for researchers and formulation scientists, providing in-depth application notes and detailed protocols for leveraging the unique attributes of this compound in the development of next-generation, high-performance silicone sealants.

Formulation Principles for Addition-Curing Phenyl-Silicone Sealants

A typical high-performance, two-component, addition-curing sealant formulation is comprised of a "Part A" and a "Part B" that are mixed in a precise ratio (commonly 1:1 by weight) prior to application.[9] this compound can be incorporated as a key reactive oligomer or as a modifier to the base polymer in "Part A".

Core Components of the Formulation:

  • Part A (Base):

    • Vinyl-Functional Silicone Polymer: This is the primary component, often a high molecular weight vinyl-terminated polydimethylsiloxane or a copolymer containing phenylmethylsiloxane units. This compound can be blended with this polymer to increase the phenyl and vinyl content, thereby enhancing thermal stability and modulating crosslink density.

    • Platinum Catalyst: A highly active catalyst, such as Karstedt's catalyst (a complex of platinum and 1,3-divinyl-1,1,3,3-tetramethyldisiloxane), is used at parts-per-million (ppm) levels to initiate the hydrosilylation reaction upon mixing with Part B.[10]

    • Fillers: Reinforcing fillers like fumed silica are essential for improving mechanical properties such as tensile strength and tear resistance.[6] Extending fillers, such as ground quartz or calcium carbonate, can be used to modify rheology and reduce cost.

    • Inhibitor: A small amount of an inhibitor (e.g., 2-methyl-3-butyn-2-ol) is added to prevent premature curing, ensuring adequate working time or "pot life" after mixing Part A and Part B.[10]

  • Part B (Curing Agent):

    • Hydride-Functional Crosslinker (Si-H): This component is typically a methylhydrogen polysiloxane or a more complex siloxane containing multiple Si-H bonds. The Si-H groups react with the vinyl groups from Part A in the presence of the platinum catalyst to form the crosslinked network.

    • Adhesion Promoter: Silane coupling agents (e.g., aminopropyltriethoxysilane) are often included to ensure strong and durable adhesion to a variety of substrates.

    • Pigments and other Additives: Pigments for coloration, fungicides for sanitary applications, and rheology modifiers can be incorporated into either Part A or Part B.[11]

The stoichiometry between the vinyl groups in Part A and the hydride groups in Part B is a critical parameter that dictates the final properties of the cured sealant. A slight excess of Si-H is often used to ensure complete reaction of the vinyl groups. The concentration of this compound directly influences the phenyl content of the final elastomer, allowing for tailored thermal and mechanical performance.[12]

Experimental Protocols

Protocol 1: Preparation of a Two-Component Phenyl-Containing Silicone Sealant

This protocol outlines the laboratory-scale preparation of a model high-performance sealant.

Materials and Equipment:

  • Vinyl-terminated polydimethyl-diphenylsiloxane copolymer (Base Polymer)

  • This compound (Modifier)

  • Fumed Silica (reinforcing filler), dried at 150°C for 4 hours

  • Platinum-divinyldisiloxane complex (Karstedt's catalyst), 2% Pt in xylene

  • 2-Methyl-3-butyn-2-ol (Inhibitor)

  • Polymethylhydrosiloxane (Hydride Crosslinker)

  • Dual-axis centrifugal mixer or planetary mixer

  • High-precision analytical balance

  • Clean, non-porous mixing containers (e.g., polypropylene or metal)[13]

  • Vacuum desiccator for degassing

Procedure:

Part A Preparation:

  • In a clean mixing container, weigh the desired amount of the vinyl-terminated base polymer. For a starting formulation, aim for 50-70 parts by weight.

  • Add 5-15 parts by weight of this compound to the base polymer.

  • Gradually add 20-30 parts by weight of dried fumed silica to the polymer blend under high-shear mixing until a homogenous, paste-like consistency is achieved.

  • Add the platinum catalyst. A typical loading is 10-15 ppm of platinum relative to the total weight of Part A and Part B.

  • Add the inhibitor. A starting concentration of 0.05-0.2 parts by weight is recommended to achieve a workable pot life.

  • Mix all components thoroughly until the mixture is completely uniform. Degas the mixture under vacuum if necessary to remove entrapped air.

Part B Preparation:

  • In a separate, clean mixing container, weigh the desired amount of the hydride crosslinker. The amount is calculated based on the vinyl content of Part A to achieve a target Si-H to Si-Vinyl molar ratio (typically 1.2:1 to 1.8:1).

  • If required, blend other additives such as adhesion promoters into the crosslinker.

Mixing and Curing:

  • Accurately weigh equal parts of Part A and Part B into a new, clean container.[9][14]

  • Mix the two parts thoroughly for 3-5 minutes, ensuring to scrape the sides and bottom of the container to achieve a homogenous mixture.[9][13]

  • For critical applications, degas the mixed sealant under vacuum (28-29 inHg) for 5-10 minutes, or until bubbling subsides, to remove any entrapped air.

  • Apply the sealant to the desired substrate or mold.

  • Allow the sealant to cure at room temperature (23°C ± 2°C, 50% ± 5% RH). The sealant will typically become tack-free within a few hours and achieve full cure within 24 to 72 hours. Cure can be accelerated by applying heat (e.g., 30 minutes at 100°C).

Protocol 2: Characterization of Cured Sealant Properties

This protocol describes standard test methods for evaluating the performance of the cured sealant. All specimens should be conditioned for at least 24 hours at 23°C ± 2°C and 50% ± 5% RH before testing.

1. Hardness (Durometer)

  • Standard: ASTM C661 - Standard Test Method for Indentation Hardness of Elastomeric-Type Sealants by Means of a Durometer.[15][16]

  • Procedure:

    • Prepare a cured sealant specimen with a minimum thickness of 6 mm.

    • Use a Type A-2 durometer.[17]

    • Press the durometer foot firmly onto the surface of the sealant, ensuring the indenter is normal to the surface.

    • Read the hardness value on the dial within one second of firm contact.

    • Take at least five measurements at different locations on the specimen and report the average value.

2. Adhesion and Cohesion Under Cyclic Movement

  • Standard: ASTM C719 - Standard Test Method for Adhesion and Cohesion of Elastomeric Joint Sealants Under Cyclic Movement (Hockman Cycle).[18][19]

  • Rationale: This is an accelerated lab procedure to evaluate sealant performance under conditions of water immersion, cyclic movement, and temperature change, which simulates real-world joint movement.[18][20]

  • Procedure Summary:

    • Prepare test specimens by applying the sealant between two substrate blocks (e.g., aluminum, glass, or concrete).

    • After an initial cure period, subject the specimens to a series of treatments including water immersion and temperature cycles.

    • Mount the specimens in a tensile testing machine and subject them to cyclic extension and compression.

    • After the cycles, examine the specimens for any adhesive or cohesive failure. The loss of bond area is measured and reported as a percentage.

3. Thermal Stability (Thermogravimetric Analysis - TGA)

  • Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

  • Rationale: TGA measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile.[21]

  • Procedure:

    • Place a small, accurately weighed sample (10-20 mg) of the cured sealant into a TGA crucible (e.g., aluminum oxide or platinum).[22]

    • Heat the sample from ambient temperature to 800-900°C at a controlled rate (e.g., 10°C or 20°C per minute) under a controlled atmosphere (e.g., nitrogen or air).[21][22]

    • Record the mass loss as a function of temperature.

    • Determine key parameters such as the onset decomposition temperature (the temperature at which significant mass loss begins) and the temperature at 5% or 10% mass loss (T5% or T10%).[23][24]

Data Presentation: Expected Performance Characteristics

The inclusion of this compound in a sealant formulation is expected to yield the following performance enhancements compared to standard PDMS sealants. The data below is representative of phenyl-containing silicone elastomers.

PropertyTest MethodTypical Value for Phenyl-Silicone SealantCausality/Benefit of Phenyl-Vinyl Disiloxane
Hardness ASTM C66125 - 50 Shore APhenyl groups can slightly increase hardness by stiffening the polymer backbone.
Tensile Strength ASTM D4123.0 - 7.0 MPa[24][25]Efficient crosslinking via vinyl groups and reinforcement from fillers contribute to high strength.
Elongation at Break ASTM D412150 - 500%[24]A well-formed siloxane network allows for significant flexibility before failure.
Adhesion/Cohesion ASTM C719≤25% loss of bond areaExcellent crosslinking and use of adhesion promoters ensure durable bonding under stress.
Thermal Stability (T5% in N2) TGA (ASTM E1131)> 450 °C[24]The high thermal stability is a direct result of incorporating phenyl groups, which inhibit chain degradation.[3][4]

Visualizations

Diagram 1: Curing Mechanism

G cluster_PartA Part A cluster_PartB Part B A Vinyl-Functional Polymer (Si-CH=CH₂) Mix Mixing (1:1 Ratio) A->Mix P Platinum Catalyst (Pt) P->Mix B Hydride Crosslinker (Si-H) B->Mix Cured Cured Sealant (Crosslinked Network) (Si-CH₂-CH₂-Si) Mix->Cured Hydrosilylation (Addition Reaction)

Caption: Platinum-catalyzed addition curing workflow.

Diagram 2: Experimental Workflow for Sealant Characterization

G cluster_tests Performance Testing (Protocol 2) start Prepare Sealant (Protocol 1) cure Cure Specimen (e.g., 72h at 23°C) start->cure hardness Hardness Test (ASTM C661) cure->hardness cyclic Cyclic Movement Test (ASTM C719) cure->cyclic tga Thermal Stability Test (TGA) cure->tga data Analyze & Report Data hardness->data cyclic->data tga->data

Sources

Application Notes & Protocols: A-to-Z Guide for Hydrosilylation of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Hydrosilylation

Hydrosilylation, the catalytic addition of a silicon-hydride (Si-H) bond across an unsaturated bond like a carbon-carbon double bond (C=C), stands as a cornerstone of organosilicon chemistry.[1] This powerful and atom-economical reaction is pivotal in the synthesis of a vast array of silicon-containing materials, from simple organosilanes to complex silicone polymers.[2] Its significance is particularly pronounced in the curing of silicone polymers, where it enables the formation of stable cross-linked networks.[3][4]

This guide focuses on a key player in this field: 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane . The unique molecular architecture of this compound, featuring two reactive vinyl groups, makes it an invaluable precursor for creating advanced specialty polymers.[5] The presence of phenyl groups imparts enhanced thermal stability, while the vinyl functionalities provide sites for rapid cross-linking reactions, crucial for applications in high-performance adhesives, durable coatings, and biocompatible medical devices.[6]

These application notes are designed for researchers, scientists, and professionals in drug development, providing a comprehensive technical guide to performing and optimizing hydrosilylation reactions with this versatile divinyldisiloxane.

Understanding the Core Chemistry: Reaction Mechanism

The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism .[1][3][7] This mechanistic pathway provides a framework for understanding the catalyst's role and the transformation of reactants into the desired product.

The key steps of the Chalk-Harrod mechanism are as follows:

  • Oxidative Addition: The hydrosilane (R₃SiH) undergoes oxidative addition to the low-valent platinum(0) catalyst center.

  • Olefin Coordination: The alkene (in this case, the vinyl group of the disiloxane) coordinates to the platinum complex.

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond.

  • Reductive Elimination: The final alkylsilane product is released from the platinum center through reductive elimination, regenerating the active Pt(0) catalyst.[3]

While the Chalk-Harrod mechanism is widely accepted, a "modified" version has also been proposed where the alkene inserts into the Pt-Si bond.[7][8][9] However, computational studies suggest that the classical Chalk-Harrod pathway is generally more favorable.[7]

Hydrosilylation_Mechanism cluster_cycle Catalytic Cycle Pt(0) Pt(0) Oxidative_Addition Oxidative Addition (+ R₃SiH) Pt_Complex H-Pt(II)-SiR₃ Oxidative_Addition->Pt_Complex Olefin_Coordination Olefin Coordination (+ C=C) Alkene_Complex Alkene-Pt(II) Complex Olefin_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkyl_Pt_Complex R₃Si-CH₂-CH₂-Pt(II) Migratory_Insertion->Alkyl_Pt_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pt(0) Product Release (R₃Si-CH₂-CH₂)

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Catalyst Selection: A Critical Decision

The choice of catalyst is paramount for a successful hydrosilylation reaction. While various transition metals can catalyze this transformation, platinum-based catalysts are particularly effective and widely used in industrial applications.[3][4]

Speier's Catalyst vs. Karstedt's Catalyst
  • Speier's Catalyst (H₂PtCl₆): One of the earliest and most traditional catalysts, Speier's catalyst is typically used as a solution in isopropanol.[10] A key drawback is its heterogeneity in silicone resins, which can affect reaction consistency.[10] Furthermore, as a Pt(IV) compound, it requires an induction period for reduction to the active Pt(0) species.[11]

  • Karstedt's Catalyst (Platinum-divinyltetramethyldisiloxane complex): Developed to overcome the solubility issues of Speier's catalyst, Karstedt's catalyst is a Pt(0) complex that is homogeneously soluble in polydimethylsiloxane mixtures.[10] This improved solubility leads to more consistent and reliable curing.[10] Being a Pt(0) complex, it is active without an induction period.[11] For reactions involving siloxane substrates, Karstedt's catalyst is generally the preferred choice.

Experimental Protocol: Hydrosilylation of this compound

This protocol outlines a general procedure for the hydrosilylation of this compound with a generic hydrosilane (e.g., heptamethyltrisiloxane) using Karstedt's catalyst.

Materials and Reagents
  • This compound

  • Hydrosilane (e.g., Heptamethyltrisiloxane)

  • Karstedt's catalyst (solution in xylene, typically 2% Pt)

  • Anhydrous toluene (or other suitable solvent)

  • Inhibitor (optional, e.g., dimethyl maleate)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Equipment Setup

Experiment_Setup cluster_setup Reaction Apparatus Inert_Gas Inert Gas (N₂ or Ar) Condenser Condenser Inert_Gas->Condenser Flask Round-Bottom Flask (with stir bar) Condenser->Flask Heating_Mantle Heating Mantle Dropping_Funnel Dropping Funnel Dropping_Funnel->Flask

Caption: Standard laboratory setup for a hydrosilylation reaction.

Step-by-Step Procedure
  • Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen and moisture, which can interfere with the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the round-bottom flask, add this compound and anhydrous toluene via syringe. Begin stirring.

  • Catalyst Addition: Add the calculated amount of Karstedt's catalyst solution to the reaction mixture. The catalyst loading is typically in the range of 5-20 ppm of platinum relative to the total mass of the reactants.

  • Heating: Gently heat the mixture to the desired reaction temperature (often in the range of 50-100 °C).

  • Hydrosilane Addition: Add the hydrosilane dropwise from the dropping funnel over a period of 30-60 minutes. The addition should be controlled to manage any exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the Si-H stretch around 2100-2260 cm⁻¹) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification: Once the reaction is complete, the product can often be used without further purification. If necessary, residual catalyst can be removed by treatment with activated carbon. The solvent can be removed under reduced pressure.

Process Optimization and Troubleshooting

Optimizing a hydrosilylation reaction involves careful consideration of several parameters to maximize yield and minimize side reactions.

ParameterTypical RangeRationale & Considerations
Catalyst Loading 5 - 20 ppm PtHigher loading increases reaction rate but also cost and potential for side reactions. Lower loading may lead to incomplete conversion.
Temperature Room Temp - 150 °CHigher temperatures accelerate the reaction but can also promote side reactions like olefin isomerization.[4]
Reactant Ratio 1:1 to 1.1:1 (Si-H:Vinyl)A slight excess of the Si-H component can help drive the reaction to completion.
Solvent Toluene, Xylene, THFThe choice of solvent can influence catalyst solubility and reaction kinetics. Anhydrous conditions are crucial.
Inhibitors VariesInhibitors like dimethyl maleate can be used to prevent premature curing at room temperature, allowing for longer pot life.[4]
Common Issues and Solutions
  • Low or No Conversion:

    • Cause: Catalyst poisoning by impurities (e.g., sulfur, phosphorus, amines), insufficient catalyst, or low temperature.

    • Solution: Ensure high purity of reactants and solvents. Increase catalyst loading or reaction temperature.

  • Side Reactions (e.g., Olefin Isomerization):

    • Cause: Often occurs at higher temperatures or with prolonged reaction times.[4] The catalyst system itself can promote isomerization.[4]

    • Solution: Optimize the reaction temperature and time. Consider using a more selective catalyst if available.

  • Formation of Platinum Colloids (Platinum Black):

    • Cause: Agglomeration of Pt(0) species, which can reduce catalytic activity.[3]

    • Solution: The use of sterically hindered ligands on the platinum catalyst can improve stability and reduce colloid formation.[3]

Conclusion

The hydrosilylation of this compound is a robust and versatile method for the synthesis of advanced silicone-based materials. A thorough understanding of the reaction mechanism, careful selection of the catalyst, and optimization of reaction parameters are key to achieving high yields and desired product properties. By following the protocols and troubleshooting guidance provided in these notes, researchers can effectively harness the power of this important chemical transformation.

References

  • Sakaki, S., et al. (1999). Theoretical Study of Platinum(0)-Catalyzed Hydrosilylation of Ethylene. Chalk−Harrod Mechanism or Modified Chalk−Harrod Mechanism. Organometallics. Available at: [Link]

  • Lukevics, E., & Voronkov, M. G. (2019). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers. Available at: [Link]

  • Koehler, B. (2016). Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)? ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2020). Chalk–Harrod and modified Chalk–Harrod mechanisms of alkene hydrosilylation over Pt-based catalysts. ResearchGate. Available at: [Link]

  • Bleith, T., et al. (2017). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis. Available at: [Link]

  • Schoen, A. (2018). Chalk–Harrod mechanism and modified Chalk–Harrod mechanism for the hydrosilylation of alkenes. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Hydrosilylation. Wikipedia. Available at: [Link]

  • Johnson Matthey. (n.d.). Platinum Catalysts for Hydrosilation. Scientific Spectator. Available at: [Link]

  • Pescarmona, P. P., & Taher, A. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers. Available at: [Link]

  • Cazacu, M., et al. (2007). SYNTHESIS OF DIMETHYLDIPHENYLSILOXANE COPOLYMERS HAVING Si-FUNCTIONAL GROUPS ON THE CHAINS. Revue Roumaine de Chimie. Available at: [Link]

  • ResearchGate. (n.d.). Vinylsilanes obtained from the cobalt‐catalyzed alkyne hydrosilylation... ResearchGate. Available at: [Link]

  • Yilgor, I., & Yilgor, E. (2009). Silicone containing copolymers: Synthesis, properties and applications. Progress in Polymer Science. Available at: [Link]

  • Marciniec, B. (Ed.). (1992).
  • ResearchGate. (n.d.). Asymmetric hydrosilylation of vinylsilanes. ResearchGate. Available at: [Link]

  • Lukevics, E., & Voronkov, M. G. (2019). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers. Available at: [Link]

  • Trost, B. M. (n.d.). Recent Advances in the Hydrosilylation of Alkynes. Scientific Spectator. Available at: [Link]

  • Gelest, Inc. (2021). Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. Gelest, Inc.. Available at: [Link]

  • Biswas, T. (2022, February 5). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ) by Dr. Tanmoy Biswas [Video]. YouTube. [Link]

  • Boero, M., et al. (2002). Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation. The Journal of Physical Chemistry B. Available at: [Link]

  • Lewis, L. N., et al. (1995). In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors. Journal of the American Chemical Society. Available at: [Link]

  • Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics. Available at: [Link]

  • Macosko, C. W., et al. (2003). Bulk Hydrosilylation Reaction of Poly(dimethylsiloxane) Chains Catalyzed by a Platinum Salt: Effect of the Initial Concentration. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: The Role of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane in Medical Device Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of appropriate biomaterials is a critical determinant of the safety and efficacy of medical devices. Silicone elastomers, renowned for their biocompatibility, chemical inertness, and tunable mechanical properties, are extensively utilized in the healthcare sector. This guide provides a detailed technical overview of the role and application of a specific vinyl-functionalized siloxane, 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane , in the fabrication of advanced medical-grade silicone elastomers. We will explore its unique contributions to material properties, provide detailed protocols for its use in platinum-catalyzed curing systems, and outline essential characterization and validation methodologies.

Introduction: The Significance of Phenyl and Vinyl Functional Groups in Medical Silicones

Silicone elastomers used in medical applications are primarily based on a backbone of repeating siloxane (Si-O) units.[1] The properties of these elastomers can be precisely tailored by modifying the organic groups attached to the silicon atoms. This compound is a key reactive oligomer that introduces two critical functionalities into the polymer network: vinyl groups and phenyl groups.

  • Vinyl Groups (CH=CH₂): These are essential for the cross-linking process. They participate in a highly efficient and clean addition reaction, known as hydrosilylation, with silicon-hydride (Si-H) functional polymers in the presence of a platinum catalyst.[2] This reaction forms stable ethyl bridges, creating a three-dimensional elastomer network with no harmful by-products.[3] The presence of two vinyl groups on the disiloxane molecule allows it to act as a potent cross-linker or a chain extender.

  • Phenyl Groups (C₆H₅): The incorporation of phenyl groups imparts several desirable properties to the final elastomer, making it suitable for specialized medical applications. The bulky nature of the phenyl groups increases the steric hindrance along the polymer chain, which in turn enhances the thermal stability of the material.[4][5] Furthermore, phenyl groups significantly increase the refractive index of the silicone elastomer, a crucial property for optical applications such as intraocular lenses.[3][6] The phenyl content can also influence the material's interaction with pharmaceutical agents, potentially improving the solubility of more hydrophobic drugs in drug-eluting devices.[3]

The unique combination of reactive vinyl groups for controlled curing and property-enhancing phenyl groups makes this compound a valuable component in the formulation of high-performance medical-grade silicones.[4]

Mechanism of Action: Platinum-Catalyzed Hydrosilylation

The formation of a stable silicone elastomer using this compound is achieved through a platinum-catalyzed hydrosilylation reaction. This is an addition reaction where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond of the vinyl group.

The process typically involves a two-part liquid silicone rubber (LSR) system:

  • Part A: Contains a vinyl-functional silicone polymer and a platinum catalyst.

  • Part B: Contains a hydride-functional silicone polymer (crosslinker) and may contain an inhibitor to prevent premature curing.

When Part A and Part B are mixed, the platinum catalyst facilitates the reaction between the vinyl groups (from components like this compound and other vinyl-functional polymers) and the hydride groups of the crosslinker. This forms a cross-linked network, transforming the liquid precursors into a solid elastomer.[7]

Caption: Platinum-catalyzed hydrosilylation reaction.

Application Protocols

Formulation of a High Refractive Index, Biocompatible Silicone Elastomer

This protocol describes the formulation of a silicone elastomer suitable for applications where optical clarity and a high refractive index are required, such as in the manufacturing of intraocular lenses.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS) (viscosity and molecular weight to be chosen based on desired final properties)

  • This compound

  • Poly(methylhydrosiloxane-co-dimethylsiloxane) (hydride crosslinker)

  • Platinum-divinyltetramethyldisiloxane complex in xylene (Karstedt's catalyst)

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)

  • Reinforcing filler (e.g., fumed silica, surface-treated for compatibility)

Protocol:

  • Part A Preparation: a. In a clean, dry mixing vessel, combine the vinyl-terminated PDMS and this compound. The ratio will depend on the desired final refractive index and mechanical properties. b. Add the reinforcing filler incrementally while mixing under high shear to ensure proper dispersion. c. Add the platinum catalyst to the mixture. The concentration is typically in the range of 5-50 ppm of platinum relative to the total weight of the formulation.[8] d. Mix thoroughly until a homogenous paste is formed.

  • Part B Preparation: a. In a separate mixing vessel, combine the vinyl-terminated PDMS and the hydride crosslinker. The molar ratio of Si-H groups to vinyl groups should be between 1.5:1 and 2:1 to ensure complete reaction of the vinyl groups. b. Add the reinforcing filler in the same proportion as in Part A and mix until homogenous. c. Add the inhibitor to control the cure rate at room temperature.

  • Curing Process: a. Mix Part A and Part B in a 1:1 ratio by weight. b. De-gas the mixture in a vacuum chamber to remove any entrapped air bubbles, which could cause voids in the final product. c. Transfer the mixture to a pre-heated mold. d. Cure at a temperature between 100°C and 200°C. The curing time is dependent on the temperature, part thickness, and catalyst concentration, but can be as short as 10-30 seconds at higher temperatures for fast-cure formulations.[9] For every 10°C increase in temperature, the cure rate can increase by approximately 20-25%.[10]

  • Post-Curing: a. After demolding, a post-curing step is recommended to enhance the mechanical properties and ensure the removal of any volatile residues. b. Place the cured elastomer in a circulating air oven at 150°C to 200°C for 2 to 4 hours.[5]

Caption: Workflow for medical silicone elastomer fabrication.

Material Characterization and Validation

The resulting elastomer must be rigorously tested to ensure it meets the stringent requirements for medical devices.

Physicochemical and Mechanical Properties

The inclusion of this compound will influence the material's properties. The following table provides an example of how these properties can be tailored by varying the diphenylsiloxane content.

Property0% Diphenylsiloxane~5% Diphenylsiloxane~15% Diphenylsiloxane~23% DiphenylsiloxaneTest Method
Refractive Index (@547nm) 1.4081.4321.4681.498ASTM D542
Tensile Strength (MPa) 3.5 - 5.14.0 - 6.04.5 - 7.05.0 - 8.0ASTM D412
Elongation at Break (%) 400 - 600350 - 550300 - 500250 - 450ASTM D412
Hardness (Shore A) 30 - 5035 - 5540 - 6045 - 65ASTM D2240
Thermal Decomposition Temp. (Td5%, °C) ~440~455~470~480TGA

Note: The values presented are illustrative and can vary based on the specific formulation, including the type and amount of filler and the crosslink density.[4][11][12]

Biocompatibility Assessment

Biocompatibility is paramount for any material intended for medical use. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices. For silicone elastomers, especially those for long-term implantation, a comprehensive set of tests is required.

Protocol: In Vitro Cytotoxicity Test (ISO 10993-5)

  • Sample Preparation: Prepare extracts of the cured and post-cured silicone elastomer in a cell culture medium (e.g., MEM) at 37°C for 24 hours.[2]

  • Cell Culture: Plate a monolayer of L929 mouse fibroblast cells in multi-well plates.

  • Exposure: Replace the culture medium with the silicone extracts and control extracts (negative and positive controls).

  • Incubation: Incubate the cells at 37°C in a humidified 5% CO₂ atmosphere for 48 hours.

  • Evaluation: Examine the cells microscopically for any signs of malformation, degeneration, or lysis. The material passes if it shows no more than a mild reactivity (Grade 2 or less).[2]

Protocol: Sensitization and Irritation Testing (ISO 10993-10 & ISO 10993-23)

These in vivo tests are typically conducted using animal models (e.g., guinea pigs for sensitization and rabbits for irritation) to assess the potential for the material to cause allergic reactions or local inflammation upon contact with skin or other tissues. Extracts of the material are applied, and the sites are observed for signs of erythema and edema.

Sterilization Compatibility

Medical devices must be sterilized before use. The chosen sterilization method should not adversely affect the properties of the silicone elastomer.

Sterilization MethodEffect on Phenyl-Containing Silicones
Steam Autoclave Generally well-tolerated with minimal impact on physical properties.[3]
Ethylene Oxide (EtO) Effective at low temperatures, suitable for heat-sensitive devices.[3]
Gamma Radiation May cause some changes in mechanical properties (e.g., increased hardness) and potential discoloration at high doses.[3]
Electron Beam (E-beam) Similar to gamma radiation, can affect physical properties at higher doses.[3]
Dry Heat Can be used, but thermal expansion needs to be considered in device design.[3]

It is crucial to validate the chosen sterilization method to ensure it does not compromise the device's performance or biocompatibility.

Conclusion

This compound is a highly versatile and valuable component in the formulation of medical-grade silicone elastomers. Its dual functionality allows for efficient and controlled cross-linking via hydrosilylation while simultaneously enhancing key material properties such as thermal stability and refractive index. By carefully controlling the formulation and processing conditions, researchers and device manufacturers can develop advanced silicone materials tailored to the specific demands of a wide range of medical applications, from drug-eluting devices to high-performance optical implants. Adherence to established protocols for fabrication, characterization, and biocompatibility testing, as outlined in this guide and the referenced standards, is essential to ensure the safety and efficacy of the final medical device.

References

Synthesis of Advanced Polysiloxane Architectures Utilizing 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the experimental procedures for synthesizing polymers incorporating 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane. This versatile organosilicon monomer is a cornerstone for developing advanced materials, offering a unique combination of reactivity and stability that is critical in numerous high-performance applications.[1] The presence of vinyl groups facilitates efficient cross-linking, while the phenyl substituents enhance thermal stability, making the resulting polymers suitable for demanding environments.[1]

This document is intended for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the experimental design, ensuring both technical accuracy and practical, field-proven insights.

Foundational Principles: The Role of Monomer Structure in Polymer Properties

The molecular architecture of this compound is central to its utility in polymer synthesis. The key functional components are:

  • Divinyl Functionality : The two vinyl groups (CH=CH₂) are highly reactive sites, enabling polymerization and cross-linking through various mechanisms. This is crucial for transforming liquid precursors into solid, elastic materials.[2]

  • Diphenyl Groups : The phenyl (C₆H₅) groups attached to the silicon atoms introduce steric hindrance and rigidity to the polymer backbone. This structural feature is instrumental in suppressing the crystallization of polydimethylsiloxane (PDMS) at low temperatures, thereby maintaining its elastomeric properties over a wider temperature range.[3][4][5] Furthermore, the phenyl groups contribute to the polymer's enhanced thermal and oxidative stability.[1][6]

  • Siloxane Backbone (Si-O-Si) : This inorganic backbone provides the characteristic flexibility, low glass transition temperature, gas permeability, and hydrophobicity associated with silicone polymers.[7]

The strategic incorporation of this monomer allows for the precise tuning of the final polymer's mechanical and thermal properties. For instance, increasing the diphenyl content can lead to a significant slowing of polymer chain relaxation, impacting the viscoelastic response of the material.[3]

Primary Polymerization Pathway: Platinum-Catalyzed Hydrosilylation

Hydrosilylation is the most prevalent and efficient method for curing vinyl-functionalized siloxanes to form stable elastomeric networks.[8][9][10] This addition reaction involves the attachment of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, typically catalyzed by a platinum complex.[11]

Mechanism of Hydrosilylation

The reaction proceeds through a catalytic cycle, with a platinum catalyst like Karstedt's catalyst being highly effective.[10] This process is advantageous due to its high yield, lack of byproducts, and the formation of stable carbon-silicon bonds.[9]

Diagram 1: Generalized Hydrosilylation Workflow

Hydrosilylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing & Analysis Monomer 1,3-Dimethyl-1,3-diphenyl- 1,3-divinyldisiloxane Mixing Mix Components in a Speed Mixer Monomer->Mixing Crosslinker Hydrosilane Crosslinker (e.g., tetrakis(dimethylsiloxy)silane) Crosslinker->Mixing Catalyst Platinum Catalyst (e.g., Karstedt's Catalyst) Catalyst->Mixing Degassing Degas Mixture (e.g., Sonication) Mixing->Degassing Casting Pour into Mold Degassing->Casting Curing Cure in Oven Casting->Curing Demolding Demold Elastomer Curing->Demolding Characterization Characterize Properties (Mechanical, Thermal, etc.) Demolding->Characterization

Caption: A schematic overview of the key stages in forming a silicone elastomer via platinum-catalyzed hydrosilylation.

Detailed Experimental Protocol for Hydrosilylation

This protocol describes the synthesis of a cross-linked silicone elastomer. The ratio of vinyl to hydride groups is a critical parameter that dictates the cross-link density and, consequently, the mechanical properties of the final material.

Materials and Reagents:

ReagentPuritySupplier
This compound≥99%Various
Tetrakis(dimethylsiloxy)silane (Hydrosilane Crosslinker)≥95%Various
Karstedt's Catalyst (Platinum-divinyltetramethyldisiloxane)~2% Pt in xyleneVarious
Toluene (Anhydrous)≥99.8%Various

Protocol:

  • Preparation of the Pre-Polymer Mixture:

    • In a clean, dry glass vial, combine 10.0 g of this compound with the appropriate amount of tetrakis(dimethylsiloxy)silane. The molar ratio of Si-H groups to vinyl groups should be carefully controlled, typically ranging from 1:1 to 1.2:1 to ensure complete reaction of the vinyl groups.

    • Rationale: A slight excess of Si-H groups can ensure that all vinyl functionalities react, leading to a well-defined network structure.

  • Catalyst Addition and Mixing:

    • Add 2-3 drops of Karstedt's catalyst solution to the mixture. The amount of catalyst is typically in the range of 5-10 ppm of platinum relative to the total weight of the siloxane components.

    • Thoroughly mix the components using a high-speed mixer (e.g., a SpeedMixer) at 3000 rpm for 2 minutes to ensure a homogeneous dispersion of the catalyst and reactants.[8]

    • Rationale: Homogeneous mixing is critical for achieving a uniform cure and consistent material properties throughout the elastomer.

  • Degassing and Curing:

    • To remove any entrapped air bubbles, which can create voids in the final product, sonicate the mixture for 1-2 minutes or place it under a vacuum.[12]

    • Pour the bubble-free mixture into a desired mold (e.g., a petri dish for thin films).

    • Place the mold in an oven pre-heated to 80-100°C.[8][12] The curing time will vary depending on the catalyst concentration and temperature but is typically in the range of 1 to 24 hours.[8][12]

    • Rationale: Curing at elevated temperatures accelerates the hydrosilylation reaction, leading to the formation of the cross-linked polymer network.

  • Post-Curing and Characterization:

    • After the designated curing time, remove the mold from the oven and allow it to cool to room temperature.

    • Carefully demold the resulting silicone elastomer.

    • The synthesized polymer should be characterized to validate its structure and properties. Key techniques include:

      • ¹H NMR: To confirm the disappearance of vinyl proton signals and the formation of the alkyl-silicon linkage.

      • FTIR Spectroscopy: To monitor the disappearance of the Si-H stretching vibration (around 2100-2260 cm⁻¹) and the C=C stretching of the vinyl group.

      • Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and viscoelastic properties of the elastomer.[5]

      • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[13]

Alternative Polymerization Pathway: Free Radical Polymerization

The vinyl groups of this compound can also undergo polymerization via a free-radical mechanism. This method is widely used in the polymer industry for producing various plastics.[14]

Mechanism of Free Radical Polymerization

This chain reaction consists of three main steps:

  • Initiation: A free radical initiator (e.g., an organic peroxide or an azo compound) is thermally or photochemically decomposed to generate initial free radicals. These radicals then react with a monomer molecule to form a new, larger radical.[14][15]

  • Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain.[14][15]

  • Termination: The growth of a polymer chain is stopped when two radical chains combine or disproportionate.[14][16]

Diagram 2: Free Radical Polymerization Mechanism

FRP_Mechanism Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition Monomer_Radical Monomer Radical (RM•) Radical->Monomer_Radical Initiation Monomer Monomer (M) Polymer_Radical Growing Polymer Radical (RM_n•) Monomer_Radical->Polymer_Radical Propagation Polymer Polymer (RM_{n+m}R) Polymer_Radical->Polymer Termination

Caption: The three key stages of a free radical polymerization process: initiation, propagation, and termination.

General Protocol for Free Radical Polymerization

This protocol outlines a general procedure for the bulk polymerization of this compound.

Materials and Reagents:

ReagentPuritySupplier
This compound≥99%Various
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)≥98%Various
Benzene (Anhydrous)≥99.8%Various

Protocol:

  • Purification of Monomer:

    • It is crucial to purify the commercial monomer to remove any inhibitors that may be present. This can be achieved by passing the monomer through a column of basic alumina.

    • Rationale: Inhibitors are added to monomers to prevent premature polymerization during storage. Their removal is essential for a successful and controlled reaction.

  • Reaction Setup:

    • In a round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve a known amount of the purified this compound and the initiator (AIBN, typically 1-2 mol% relative to the monomer) in dried benzene.[17]

    • Purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

    • Rationale: Oxygen is a potent inhibitor of free radical polymerization, and its removal is critical for the reaction to proceed.

  • Polymerization:

    • Immerse the flask in an oil bath pre-heated to 60-70°C. The polymerization time can range from several hours to 24 hours.[17]

    • The progress of the polymerization can be monitored by taking aliquots and analyzing the conversion of the monomer.

  • Isolation and Purification of the Polymer:

    • After the desired reaction time, cool the flask to room temperature.

    • The resulting polymer can be isolated by precipitation in a non-solvent, such as a mixture of diethyl ether and methanol (1:1).[17][18]

    • Filter the precipitated polymer and dry it under vacuum to a constant weight.

    • Rationale: Precipitation separates the high molecular weight polymer from unreacted monomer and initiator residues.

  • Characterization:

    • The molecular weight and polydispersity of the synthesized polymer should be determined using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[17]

    • The chemical structure can be confirmed using NMR and FTIR spectroscopy.

Conclusion

This compound is a highly valuable monomer for the synthesis of advanced silicone polymers with tailored properties. By understanding and applying the principles of hydrosilylation and free radical polymerization, researchers can create a wide range of materials, from soft elastomers to rigid thermosets. The protocols provided in this guide offer a solid foundation for the synthesis and characterization of these materials, while the underlying rationale for each step empowers scientists to innovate and adapt these procedures for their specific research and development needs. The ability to precisely control the incorporation of diphenyl groups provides a powerful tool for enhancing the thermal stability and low-temperature performance of polysiloxanes, making them suitable for applications in aerospace, electronics, and biomedicine.[1][5]

References

  • The Role of Divinyltetramethyldisiloxane in Vinyl Silicone Rubber Production. NINGBO INNO PHARMCHEM CO.,LTD.
  • 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Properties, Applications, and Chemical Synthesis.
  • Synthesis of Dimethyldiphenylsiloxane Copolymers Having Si-Functional Groups on the Chains.
  • Specialty Polymers: The Role of 1,3-Divinyl-1,3-Diphenyl-1,3-Dimethyldisiloxane. (2025-11-07).
  • One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. National Institutes of Health (NIH).
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  • Free Radical Polymerization.
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Safe handling and storage procedures for 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Unique Characteristics of a Versatile Siloxane

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is an organosiloxane compound with a unique molecular structure featuring both vinyl and phenyl functional groups.[1] This distinct combination imparts desirable properties such as enhanced thermal stability and mechanical strength, making it a valuable precursor in the synthesis of high-performance silicone rubbers, sealants, and advanced materials.[1] Its applications are prominent in industries like construction, automotive, and electronics for adhesives and sealants that require robust bonding and resistance to environmental degradation.[1] In the realm of drug development, it serves as a biomedical precursor in synthetic chemistry, aiding in the engineering of silicone-based compounds for more effective drug delivery solutions.[]

The presence of reactive vinyl groups, however, necessitates a thorough understanding of its handling and storage requirements to ensure laboratory safety and maintain the integrity of the material.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for this compound.

Section 1: Compound Profile and Hazard Identification

A foundational aspect of safe laboratory practice is a comprehensive understanding of the chemical and physical properties of the substances being handled.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2627-97-6[1]
Molecular Formula C₁₈H₂₂OSi₂[1]
Molecular Weight 310.54 g/mol [1]
Appearance Colorless clear liquid[1]
Boiling Point 139 °C / 2 mmHg[1]
Density 1.00 g/mL[1]
Flash Point >110°C[4]

While this compound is not classified as a hazardous substance under GHS-US labeling, it is crucial to recognize potential hazards.[5] Direct contact may cause eye irritation.[5] Inhalation of vapors or mists should be avoided, and good ventilation is essential in handling areas to prevent vapor accumulation.[5] Upon exposure to high temperatures or open flames, irritating fumes and organic acid vapors may be produced.[5]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety involves the consistent use of appropriate personal protective equipment and the implementation of effective engineering controls.

Personal Protective Equipment (PPE)
  • Hand Protection: Neoprene or nitrile rubber gloves are recommended to prevent skin contact.[5]

  • Eye Protection: Chemical goggles are mandatory. Contact lenses should not be worn when handling this chemical.[5]

  • Skin and Body Protection: A standard laboratory coat should be worn. In situations with a higher risk of splashing, consider a PVC apron.[6]

  • Respiratory Protection: If working in an area with insufficient ventilation or where vapors may be generated, respiratory protection equipment is recommended.[7]

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A fume hood is the preferred engineering control to minimize inhalation exposure.[5]

  • Safety Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[5]

Section 3: Safe Handling and Operational Protocols

Adherence to strict handling protocols is paramount to minimizing risk and ensuring experimental reproducibility.

General Handling Procedures
  • Avoid Contact: Prevent all contact with eyes and skin. Do not breathe vapors or mists.[5]

  • Hygienic Practices: Wash hands thoroughly with mild soap and water after handling, before eating, drinking, or smoking, and before leaving the work area.[5] Contaminated clothing should be removed and washed before reuse.[5]

  • Grounding: For transfers involving larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[8]

  • Spark Prevention: Use only non-sparking tools when handling containers.[8]

Experimental Workflow Diagram

The following diagram outlines a generalized workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set up in a Ventilated Fume Hood prep_ppe->prep_setup handle_retrieve Retrieve from Storage prep_setup->handle_retrieve handle_dispense Dispense Required Amount handle_retrieve->handle_dispense handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction cleanup_waste Dispose of Waste in Designated Container handle_reaction->cleanup_waste cleanup_clean Clean Work Area cleanup_waste->cleanup_clean cleanup_store Return to Storage cleanup_clean->cleanup_store

General Handling Workflow

Section 4: Storage Procedures and Incompatibility

Proper storage is critical for maintaining the chemical's stability and preventing hazardous reactions.

Storage Conditions
  • Container: Keep the container tightly closed.[5]

  • Location: Store in a cool, dry, and well-ventilated place.[8] Store away from heat, sparks, open flames, and other ignition sources.[7][8]

  • Temperature: Store at room temperature.[1]

Incompatible Materials

To prevent potentially hazardous reactions, avoid storing this compound with the following:

  • Alkalis[5]

  • Metal salts[5]

  • Oxidizing agents[5]

  • Precious metals[5]

Incompatibility Diagram

The following diagram illustrates the materials that are incompatible with this compound.

Incompatible Material Groups

Section 5: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures
  • Inhalation: Move the individual to fresh air and keep them at rest. If they feel unwell, seek medical advice.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]

  • Eye Contact: Immediately flush the eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical advice. Never give anything by mouth to an unconscious person.[5][8]

Spill Response
  • Evacuate: Evacuate unnecessary personnel from the area.[5]

  • Ventilate: Ensure adequate ventilation.

  • Containment: For small spills, use an absorbent material to collect the substance.[5] For larger spills, contain with dikes or absorbents to prevent migration into sewers or streams.[7]

  • Cleanup: Sweep or shovel the absorbed material into an appropriate container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical extinguishers.[5]

  • Firefighting Instructions: Exercise caution. Use a water spray or fog to cool exposed containers.[5]

  • Protective Equipment: Firefighters should wear proper protective equipment, including respiratory protection, and avoid all eye and skin contact.[5]

Section 6: Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste.

Conclusion

This compound is a valuable compound with diverse applications. By understanding its properties and adhering to the detailed handling and storage protocols outlined in this guide, researchers and scientists can work with this material safely and effectively, ensuring both personal safety and the integrity of their research.

References

  • Gelest, Inc. (2014, June 13). 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (2017, May 3). 1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE Safety Data Sheet. Retrieved from [Link]

  • XJY Silicones. (n.d.). How to avoid contamination during storage of Vinyl Terminated Silicone Fluid? Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diphenyl-1,3-dimethyldisiloxane. Retrieved from [Link]

  • ResearchGate. (2023, October 16). Organosilicon Chemistry in Organic Synthesis: Methods and Applications. Retrieved from [Link]

  • A Plus Freights. (n.d.). Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications. Retrieved from [Link]

  • Al-Dharrab, A. A., Al-Hashedi, A. A., & Al-Shehri, H. A. (2017). The effect of prolonged storage and disinfection on the dimensional stability of 5 vinyl polyether silicone impression materials. The Journal of Advanced Prosthodontics, 9(3), 164–169. Retrieved from [Link]

  • Beekman, N. J., van der Meijden, E. D., van der Zwaan, C., de Groot, B. L., & Marrink, S. J. (2021). Organosilicon uptake by biological membranes. Scientific Reports, 11(1), 12154. Retrieved from [Link]

  • ResearchGate. (2017, June 19). The effect of prolonged storage and disinfection on the dimensional stability of 5 vinyl polyether silicone impression materials. Retrieved from [Link]

  • Nassar, U., Aziz, T., & Flores-Mir, C. (2013). Effect of storage period on the accuracy of elastomeric impressions. Journal of Applied Oral Science, 21(3), 231–237. Retrieved from [Link]

  • University of Lucknow. (2020, April 6). Organosilicon Compounds. Retrieved from [Link]

  • ResearchGate. (2016, August 26). (PDF) Effect of storage time and temperature change on the dimensional stability of polyvinyl siloxane and polyether impression materials: An in vitro study. Retrieved from [Link]

  • ZM Silane Limited. (2023, June 23). Organosilicon Compounds. Retrieved from [Link]

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Application Note & Protocol Guide: 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane in Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane (CAS 2627-97-6), a versatile monomer for the synthesis of high-performance specialty polymers. Its unique molecular architecture, featuring a flexible siloxane backbone, reactive vinyl groups, and stabilizing phenyl substituents, makes it an invaluable building block for materials with enhanced thermal stability, tunable mechanical properties, and high refractive indices.[1][2][3] This document details the fundamental polymerization methodologies, offers step-by-step experimental protocols, and explores the structure-property relationships that govern the performance of the resulting polymers. It is intended for researchers, scientists, and drug development professionals seeking to leverage this monomer for advanced applications in coatings, adhesives, medical devices, and beyond.[2][3]

Introduction: The Monomer's Strategic Importance

This compound is an organosilicon compound distinguished by its hybrid structure.[2][] The core siloxane (Si-O-Si) bond provides exceptional flexibility and a low glass transition temperature, characteristic of polysiloxanes.[5][6] This backbone is functionalized with two key groups that dictate its reactivity and the properties of the subsequent polymers:

  • Divinyl Groups: Two terminal vinyl (C=C) groups serve as highly reactive sites for polymerization.[1] They are particularly amenable to platinum-catalyzed hydrosilylation (or hydrosilation) reactions, an efficient and atom-economical addition polymerization method that proceeds without generating byproducts.[7] This functionality is the primary route for chain extension and cross-linking.[8]

  • Diphenyl Groups: The presence of phenyl rings directly attached to the silicon atoms imparts significant thermal and oxidative stability to the polymer backbone.[5][7] Furthermore, phenyl groups increase the refractive index of the material and can enhance its mechanical properties, moving it from a soft elastomer towards a tougher material.[7][9][10]

This combination of features allows for the precise engineering of specialty polymers where properties like thermal resistance, flexibility, and optical clarity can be tailored for demanding applications.

Monomer Properties
PropertyValueSource
CAS Number 2627-97-6[][11]
Molecular Formula C₁₈H₂₂OSi₂[]
Molecular Weight 310.54 g/mol []
Appearance Colorless to Almost Colorless Clear Liquid[][12]
Boiling Point 139 °C @ 2 mmHg[]
Density 0.995 g/cm³[]
Refractive Index 1.53[]

Polymerization Strategies & Mechanisms

The vinyl groups are the key to polymerization. While other methods like free-radical polymerization are possible, hydrosilylation is the most prevalent and controlled method for this monomer.

Hydrosilylation Polyaddition

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl group on our monomer.[13][14] This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst, and is highly efficient, often proceeding at room or slightly elevated temperatures.[15][16]

Causality Behind Experimental Choices:

  • Catalyst Choice: Platinum-based catalysts are preferred due to their high activity and selectivity, which leads to the formation of stable alkyl-silicon bonds with minimal side reactions.[13][14]

  • Reaction Stoichiometry: The ratio of Si-H groups to vinyl groups is a critical parameter. A 1:1 ratio is typically used for linear chain extension. An excess of the vinyl monomer or the use of a multi-functional Si-H crosslinker will lead to a cross-linked network, forming an elastomer or thermoset.

  • Inert Atmosphere: These reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) because oxygen can interfere with the catalyst's activity.

Hydrosilylation_Mechanism cluster_monomers Reactants Monomer Divinyl Monomer (this compound) Catalyst Platinum Catalyst Monomer->Catalyst Reacts with Crosslinker Si-H Crosslinker (e.g., Tetramethyldisiloxane) Crosslinker->Catalyst Reacts with Polymer Specialty Polymer (Linear or Cross-linked) Catalyst->Polymer Forms

Fig 1. Conceptual workflow of hydrosilylation polymerization.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and characterizing the final product.

Protocol 1: Synthesis of a Linear Phenyl-Vinyl Polysiloxane

This protocol describes the synthesis of a linear polymer via hydrosilylation polyaddition with a difunctional Si-H terminated reactant.

3.1.1. Materials & Equipment

  • This compound (Monomer)

  • 1,1,3,3-Tetramethyldisiloxane (TMDS, Si-H reactant)

  • Karstedt's catalyst (platinum-divinyldisiloxane complex, ~2% Pt in xylene)

  • Anhydrous Toluene (reaction solvent)

  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

  • Syringes for reactant and catalyst addition

  • Heating mantle with temperature controller

3.1.2. Step-by-Step Procedure

  • System Preparation: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of dry nitrogen.

  • Reactant Addition: To the flask, add this compound (e.g., 10.0 g) and anhydrous toluene (to achieve ~50% solids concentration). Stir to dissolve.

  • Equilibration: Add 1,1,3,3-Tetramethyldisiloxane in a precise 1:1 molar ratio to the divinyl monomer. This stoichiometric balance is crucial for achieving high molecular weight linear polymers.

  • Initiation: Heat the mixture to 60 °C. Using a syringe, add Karstedt's catalyst (typically 5-10 ppm Pt relative to total reactant weight). An exotherm may be observed.

  • Polymerization: Maintain the reaction at 60-80 °C. The viscosity of the solution will noticeably increase as the polymerization proceeds.

  • Monitoring (Self-Validation):

    • Take small aliquots periodically and analyze via FT-IR spectroscopy. The reaction is complete upon the disappearance of the Si-H stretching peak (~2160 cm⁻¹) and the C=C stretching peak (~1600 cm⁻¹).

    • Alternatively, monitor by ¹H NMR, observing the disappearance of the vinyl protons (5.6–6.1 ppm) and the Si-H proton (~4.7 ppm).[5][17]

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The polymer can be isolated by removing the solvent under reduced pressure. Further purification can be done by precipitation in a non-solvent like methanol.

Protocol 2: Characterization of the Synthesized Polymer

3.2.1. Molecular Weight Determination (GPC)

  • Technique: Gel Permeation Chromatography (GPC).

  • System: Use a system calibrated with polystyrene standards.

  • Solvent: Tetrahydrofuran (THF) is a suitable mobile phase.

  • Expected Outcome: A well-controlled polymerization will yield a polymer with a narrow molecular weight distribution (Đ or PDI ≤ 1.5).

3.2.2. Thermal Properties (DSC & TGA)

  • Technique 1: Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg).

    • Procedure: Heat the sample from -150 °C to 100 °C at a rate of 10 °C/min.

    • Expected Outcome: The presence of phenyl groups will result in a higher Tg compared to standard polydimethylsiloxane (PDMS).[6] The Tg will vary based on the exact copolymer composition.

  • Technique 2: Thermogravimetric Analysis (TGA):

    • Purpose: To assess thermal stability.

    • Procedure: Heat the sample from room temperature to 800 °C at 10 °C/min under a nitrogen atmosphere.

    • Expected Outcome: Polymers containing diphenylsiloxane units exhibit excellent thermal stability, with degradation temperatures often exceeding 400 °C.[9][10]

Typical Polymer Characterization Data
Analysis TechniqueParameterExpected Result
GPC Mn (Number-average molecular weight)10,000 - 50,000 g/mol (tunable)
Đ (Dispersity)< 1.5
DSC Tg (Glass Transition Temperature)-50 °C to -20 °C
TGA Td₅ (5% weight loss temperature)> 400 °C

Structure-Property Relationships & Applications

The unique structure of the monomer directly translates to desirable properties in the final polymer, making it suitable for a range of specialty applications, including those relevant to drug development.

Structure_Property cluster_props Polymer Properties cluster_apps Applications Monomer This compound Siloxane Backbone Phenyl Groups Vinyl Groups Flexibility Flexibility & Low Temp Performance Monomer:f1->Flexibility Stability Thermal & Oxidative Stability Monomer:f2->Stability Refractive High Refractive Index Monomer:f2->Refractive Curing Tunable Cross-linking & Curing Options Monomer:f3->Curing Medical Medical Devices & Biocompatible Tubing Flexibility->Medical Adhesives High-Temp Adhesives & Sealants Stability->Adhesives Coatings Protective Coatings Refractive->Coatings Curing->Adhesives DrugDev Drug Delivery Matrices Curing->DrugDev

Fig 2. Relationship between monomer structure, polymer properties, and applications.
  • High-Performance Coatings & Adhesives: The excellent thermal stability and environmental resistance imparted by the phenyl groups make these polymers ideal for protective coatings and high-temperature sealants.[2][3]

  • Medical Devices: The biocompatibility of the polysiloxane backbone, combined with the ability to tune mechanical properties from soft gels to tough elastomers, makes these materials suitable for medical tubing, implants, and prosthetics.[2] The monomer itself is noted as a biomedical precursor.[]

  • Drug Development: For drug development professionals, the key advantage lies in creating tunable drug delivery systems. The cross-linking density can be precisely controlled to modulate the diffusion rate of an embedded active pharmaceutical ingredient (API). The polymer's hydrophobicity can be tailored by copolymerization, influencing its interaction with biological systems and drug solubility.

References

  • Macromolecules. (2022). Controlled Ring-Opening Polymerization of Hexamethylcyclotrisiloxane Catalyzed by Trisphosphazene Organobase to Well-Defined Poly(dimethylsiloxane)s. ACS Publications. [Link]

  • National Institutes of Health. (n.d.). Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. PMC. [Link]

  • JACS Au. (2024). Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. ACS Publications. [Link]

  • ResearchGate. (n.d.). Anionic ring-opening polymerisation of cyclotetrasiloxanes in the.... [Link]

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  • MDPI. (n.d.). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. [Link]

  • MDPI. (2019). Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes. [Link]

  • ResearchGate. (2015). Synthesis, Characterization, and Properties of Vinyl-Terminated Copolysiloxanes Containing Trifluoropropyl and 4-Trifluoromethylphenyl Groups. [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Copolymers of Diphenylsiloxane with Other Organosiloxanes. [Link]

  • Nanjing Silfluo New Material Co., Ltd. (n.d.). Exploring the Versatility of Poly Methyl Vinyl Siloxane In Various Industries. [Link]

  • Revue Roumaine de Chimie. (n.d.). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. [Link]

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  • Semantic Scholar. (2021). A Review of Polysiloxanes in Terms of Their Application in Explosives. [Link]

  • ResearchGate. (n.d.). Hydrosilylation polymerization of dialkenylgermanes with double‐decker silsesquioxane. [Link]

  • ResearchGate. (2006). Polydiphenylsiloxane–polydimethylsiloxane–polydiphenylsiloxane triblock copolymers. [Link]

  • ResearchGate. (2012). Structure and Properties of Poly(Diphenylsiloxane-Co-Dimethylsiloxane) Modified MQ Silicone Resin. [Link]

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  • Google Patents. (n.d.). US20140221549A1 - Functionalized silicones with polyalkylene oxide side chains.
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  • Changfu Chemical. (n.d.). Specialty Siloxanes. [Link]

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  • ResearchGate. (n.d.). Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation—Catalysis and synthesis. [Link]

  • MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]

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Application Notes and Protocols for the Formulation of Durable Coatings Using 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Unique Siloxane Monomer

In the pursuit of high-performance, durable coatings, the molecular architecture of the constituent monomers is paramount. 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane stands out as a cornerstone for developing advanced protective materials.[1] Its distinct structure, featuring a disiloxane backbone with precisely positioned methyl, phenyl, and vinyl functional groups, offers a synergistic combination of properties essential for coatings designed to withstand harsh environments.[2]

The vinyl groups provide reactive sites for efficient cross-linking, enabling the formation of a robust, three-dimensional polymer network.[1] This is crucial for achieving superior mechanical strength and solvent resistance in the cured coating.[3] Concurrently, the phenyl substituents enhance the thermal stability of the polymer backbone, making the resulting coating suitable for high-temperature applications.[1] The dimethyl substitution contributes to the flexibility and hydrophobicity inherent to siloxane-based materials. This unique combination of functionalities makes this compound an invaluable intermediate for formulating coatings with exceptional durability, weatherability, and chemical resistance.[2]

This document provides a comprehensive guide for researchers, scientists, and formulation chemists on leveraging the unique properties of this compound in the development of durable coatings. We will delve into the underlying chemistry, provide detailed formulation protocols, and outline rigorous testing methodologies to validate coating performance.

Chemical Structure and Properties

The chemical structure of this compound is fundamental to its performance in durable coatings.

Caption: Molecular structure of this compound.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 2627-97-6[4]
Molecular Formula C18H22OSi2[2]
Molecular Weight 310.54 g/mol [2]
Appearance Colorless clear liquid[2]
Boiling Point 139 °C @ 2 mmHg[2]
Density ~1.00 g/mL[2]
Refractive Index (n20D) ~1.53[2]

Mechanism of Curing: Platinum-Catalyzed Hydrosilylation

The primary curing mechanism for formulations containing this compound is the platinum-catalyzed hydrosilylation reaction. This highly efficient addition reaction occurs between the vinyl groups of the disiloxane and the silicon-hydride (Si-H) groups of a suitable crosslinking agent, typically a hydride-functional siloxane.

The catalyst, often a platinum(0) complex such as Karstedt's catalyst, facilitates the addition of the Si-H bond across the carbon-carbon double bond of the vinyl group.[5] This process forms stable silicon-carbon (Si-C) linkages, creating a cross-linked network with no byproducts, which is a significant advantage over condensation curing systems. The reaction can be initiated at room temperature or accelerated with mild heat.

Caption: Platinum-catalyzed hydrosilylation curing mechanism.

Formulation Development: An Illustrative Two-Component System

The following is a representative two-component formulation for a durable, clear coating. This formulation is intended as a starting point for development and may require optimization based on specific application requirements and performance targets.

Component A: Base Resin

IngredientRoleWeight (%)
Vinyl-functional Silicone Resin (e.g., a vinyl-terminated polydimethylsiloxane)Primary film former, provides flexibility60-70
This compound Durability and thermal stability enhancer, crosslinker 10-20
Adhesion Promoter (e.g., an epoxy-functional silane)Improves substrate adhesion1-5
Flow and Leveling AgentEnsures a smooth, uniform film0.1-1
Platinum Catalyst Inhibitor (e.g., 2-methyl-3-butyn-2-ol)Provides working pot lifeAs required

Component B: Curing Agent

IngredientRoleWeight (%)
Hydride-functional Crosslinker (e.g., polymethylhydrosiloxane)Curing agent, reacts with vinyl groups10-20
Platinum Catalyst (e.g., Karstedt's catalyst, 1-5% in a compatible solvent)Initiates hydrosilylation0.1-0.5
Solvent (e.g., xylene or other suitable solvent)Adjusts viscosity for applicationTo desired viscosity

Note on Stoichiometry: The ratio of Si-H groups in Component B to the vinyl groups in Component A is a critical parameter that influences the crosslink density and final properties of the coating. A typical starting point is a Si-H to vinyl molar ratio of 1.2:1 to 1.5:1.

Experimental Protocols

Protocol 1: Preparation of the Coating Formulation
  • Component A Preparation: a. In a clean, dry mixing vessel, combine the vinyl-functional silicone resin, this compound, adhesion promoter, and flow and leveling agent. b. Mix at low to medium speed using a mechanical stirrer until a homogeneous mixture is obtained. c. If a pot life extender is required, add the platinum catalyst inhibitor and mix thoroughly.

  • Component B Preparation: a. In a separate, clean, dry mixing vessel, dissolve the platinum catalyst in the chosen solvent. b. Slowly add the hydride-functional crosslinker to the catalyst solution while stirring. Mix until homogeneous.

  • Final Mixing: a. Just prior to application, add Component B to Component A in the predetermined ratio. b. Mix thoroughly for 2-3 minutes at a speed that avoids excessive air entrapment. c. Allow the mixture to stand for a short induction period (e.g., 10-15 minutes) if recommended by the raw material suppliers.

Protocol 2: Substrate Preparation and Coating Application
  • Substrate Cleaning: Ensure the substrate (e.g., cold-rolled steel, aluminum, or glass panels) is thoroughly cleaned and degreased. Common methods include solvent wiping followed by a final rinse with isopropyl alcohol.

  • Application: Apply the mixed coating to the prepared substrate using a suitable method such as draw-down bar, spray application, or dip coating to achieve the desired dry film thickness.

Protocol 3: Curing Schedule

The curing can be achieved through various schedules depending on the desired throughput and final properties.

  • Room Temperature Cure: Allow the coated substrate to cure at ambient temperature (20-25°C) for 24-72 hours. Full property development may take up to 7 days.

  • Accelerated Heat Cure: For faster curing, a thermal cure schedule can be employed. A typical starting point is:

    • Flash-off at room temperature for 15-30 minutes to allow solvent evaporation.

    • Heat in an oven at 80-120°C for 30-60 minutes.

Note: The optimal curing schedule should be determined experimentally.

Caption: Experimental workflow for coating formulation and testing.

Performance Characterization: Standardized Testing Protocols

To validate the durability and performance of the formulated coating, a series of standardized tests should be conducted. The following ASTM standards are recommended:

Performance MetricASTM StandardBrief Description
Dry Film Thickness D7091Non-destructive measurement of dry film thickness of nonmagnetic coatings over magnetic substrates.
Adhesion D3359Assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.
Hardness D3363Measures the hardness of the coating film by the pencil test.
Impact Resistance D2794Evaluates the resistance of the organic coating to the effects of rapid deformation (impact).
Gloss D523Measures the specular gloss of nonmetallic specimens at 20°, 60°, and 85°.
Chemical Resistance D1308Evaluates the effect of household chemicals on clear and pigmented organic finishes.
Accelerated Weathering G154Simulates the deteriorating effects of sunlight, moisture, and heat using fluorescent UV lamps.
Corrosion Resistance B117Assesses the corrosion resistance of coated specimens in a salt spray (fog) environment.

Conclusion: A Versatile Building Block for Advanced Coatings

This compound offers a unique combination of reactivity, thermal stability, and compatibility, making it a highly effective component in the formulation of durable coatings.[1][2] By understanding the principles of hydrosilylation chemistry and employing systematic formulation and testing protocols, researchers and developers can unlock the full potential of this versatile siloxane monomer to create next-generation protective coatings for a wide range of demanding applications.

References

  • Chem-Impex. This compound. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Specialty Polymers: The Role of 1,3-Divinyl-1,3-Diphenyl-1,3-Dimethyldisiloxane. [Link]

  • Marciniec, B., & Martyna, A. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]

  • U.S. Patent No. 8,263,231. (2012).
  • U.S. Patent Application No. 2016/0326309 A1. (2016).
  • Wang, L., et al. (2023). Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films. Scientific Reports, 13(1), 8333. [Link]

  • Camino, G., & Lomakin, S. M. (2002). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. Polymer Degradation and Stability, 78(1), 123-130. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Properties, Applications, and Chemical Synthesis. [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the polymerization of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile monomer. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during polymerization, ensuring the integrity and success of your experiments.

The unique structure of this compound, with its reactive vinyl groups and stabilizing phenyl substituents, makes it a valuable building block for advanced silicone-based materials.[1][2] It is a key intermediate in the synthesis of specialty polymers for applications ranging from high-performance sealants and adhesives to advanced coatings and elastomers.[2] However, the difunctional nature of this monomer also presents specific challenges in controlling the polymerization process to achieve desired polymer architectures and properties. This guide provides practical, field-proven insights to help you overcome these hurdles.

Troubleshooting Guide: Common Side Reactions and Solutions

The polymerization of this compound can be initiated through various mechanisms, including anionic, cationic, and radical polymerization. Each method has its own set of potential side reactions that can affect the molecular weight, polydispersity, and overall structure of the final polymer.

Issue 1: Premature Gelation or Cross-linking

One of the most common challenges encountered during the polymerization of divinyl monomers is the formation of an insoluble cross-linked gel at low monomer conversions. This is due to the reaction of both vinyl groups on different monomer units, leading to the formation of a three-dimensional network.

Question: My reaction mixture turned into an insoluble gel shortly after initiation. How can I prevent this and obtain a soluble, linear polymer?

Answer:

Premature gelation is a clear indication that intermolecular cross-linking is dominating the polymerization process. To favor the formation of a soluble, linear polymer, you need to promote intramolecular cyclization or control the extent of the reaction.

Causality and Strategic Solutions:

  • High Monomer Concentration: A high concentration of the divinyl monomer increases the probability of intermolecular reactions, where growing polymer chains react with vinyl groups on other chains, leading to cross-linking.

  • Solution: Performing the polymerization under high dilution conditions is a common strategy to favor intramolecular cyclization, where the growing chain end reacts with the other vinyl group on the same monomer unit, forming a cyclic structure within the polymer backbone. This prevents the formation of a cross-linked network and yields a soluble polymer.

  • High Initiator Concentration: A high initiator-to-monomer ratio can lead to the simultaneous growth of many polymer chains, increasing the likelihood of intermolecular reactions.

  • Solution: Carefully controlling the initiator concentration is crucial. A lower initiator concentration will result in fewer growing chains at any given time, reducing the probability of cross-linking.

  • Reaction Temperature: Higher temperatures can increase the rate of propagation and potentially favor intermolecular reactions.

  • Solution: Optimizing the reaction temperature is essential. For some systems, lower temperatures can help control the reaction kinetics and favor more controlled chain growth.

Experimental Protocol: Controlled Radical Polymerization to Minimize Gelation

This protocol aims to synthesize a soluble poly(this compound) by promoting intramolecular cyclization.

Parameter Value Rationale
Monomer Concentration 0.1 - 0.5 MHigh dilution to favor intramolecular cyclization.
Solvent Toluene or XyleneA good solvent for both the monomer and the resulting polymer.
Initiator AIBN or BPOCommon radical initiators.
Initiator Concentration 1-2 mol% relative to monomerTo control the number of growing chains.
Temperature 60-80 °CTypical temperature range for AIBN or BPO initiation.
Reaction Time 4-24 hoursMonitor conversion to stop before the gel point.

Step-by-Step Methodology:

  • Monomer Purification: Ensure the this compound monomer is free of inhibitors and impurities by passing it through a column of activated basic alumina.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified monomer in the chosen solvent to the desired concentration.

  • Initiator Addition: Add the radical initiator to the monomer solution.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir the reaction mixture.

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor the monomer conversion by techniques like ¹H NMR or GC. It is critical to stop the reaction before the critical gel point is reached.

  • Termination: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Purification: Filter the precipitated polymer and dry it under vacuum to a constant weight.

Logical Relationship Diagram: Controlling Polymer Architecture

G cluster_conditions Reaction Conditions cluster_outcomes Polymer Architecture Monomer_Concentration Monomer Concentration Crosslinked_Gel Cross-linked Gel (Insoluble) Monomer_Concentration->Crosslinked_Gel High Soluble_Polymer Soluble Polymer (Linear/Cyclized) Monomer_Concentration->Soluble_Polymer Low (High Dilution) Initiator_Concentration Initiator Concentration Initiator_Concentration->Crosslinked_Gel High Initiator_Concentration->Soluble_Polymer Low G Start Low Monomer Conversion Check_Inhibitor Was the inhibitor removed from the monomer? Start->Check_Inhibitor Check_Purity Are all reagents and solvents pure and dry? Check_Inhibitor->Check_Purity Yes Remove_Inhibitor Remove inhibitor using an alumina column. Check_Inhibitor->Remove_Inhibitor No Check_Initiator Is the initiator appropriate for the reaction temperature? Check_Purity->Check_Initiator Yes Purify_Reagents Purify and dry all reagents and solvents. Check_Purity->Purify_Reagents No Check_Atmosphere Was the reaction performed under an inert atmosphere? Check_Initiator->Check_Atmosphere Yes Select_Initiator Select an initiator with a suitable half-life. Check_Initiator->Select_Initiator No Inert_Atmosphere Use Schlenk line techniques and freeze-pump-thaw cycles. Check_Atmosphere->Inert_Atmosphere No Success Improved Conversion Check_Atmosphere->Success Yes Remove_Inhibitor->Check_Purity Purify_Reagents->Check_Initiator Select_Initiator->Check_Atmosphere Inert_Atmosphere->Success

Sources

Technical Support Center: Purification of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane (CAS 2627-97-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this versatile organosilicon compound.

Introduction

This compound is a key intermediate in the synthesis of advanced silicone-based materials, including high-performance adhesives, coatings, and biomedical devices.[1] Its unique structure, featuring both reactive vinyl groups and stabilizing phenyl substituents, allows for the creation of cross-linked polymers with enhanced thermal stability and mechanical properties.[1][2] Achieving high purity of this monomer is critical to ensure the desired performance and reproducibility of the final materials.

This guide provides a comprehensive overview of the most effective purification techniques, potential challenges, and troubleshooting strategies based on the chemical properties of the compound and extensive experience in organosilicon chemistry.

Understanding Potential Impurities

Effective purification begins with an understanding of the potential impurities that may be present in the crude product. The synthesis of this compound typically involves the hydrolysis of a dichlorosilane or the condensation of silanols.[3] Common impurities may include:

  • Unreacted Starting Materials: Such as dichlorodimethylsilane, dichlorodiphenylsilane, or their corresponding alkoxysilanes.

  • Catalyst Residues: Depending on the synthetic route, these can be acidic (e.g., hydrochloric acid) or basic (e.g., triethylamine) catalysts, or even transition metal complexes.[4][5]

  • Hydrolysis Byproducts: Incomplete reaction or excessive water can lead to the formation of silanols and shorter-chain siloxanes.

  • Oligomeric and Polymeric Species: The vinyl groups are susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators or certain catalysts.[6]

  • Solvent Residues: From the reaction or workup.

A logical approach to selecting a purification strategy is outlined below:

Purification_Strategy Start Crude Product Analysis AqueousWash Aqueous Wash / Neutralization Start->AqueousWash Acidic/Basic Impurities HighBoiling High-Boiling Impurities? PolarityDiff Significant Polarity Difference? HighBoiling->PolarityDiff Yes Distillation Vacuum Distillation HighBoiling->Distillation No (Similar Boiling Points) PolarityDiff->Distillation No Chromatography Flash Column Chromatography PolarityDiff->Chromatography Yes FinalProduct Pure Product (>98%) Distillation->FinalProduct Chromatography->FinalProduct AqueousWash->HighBoiling

Caption: Decision tree for selecting the appropriate purification technique.

Troubleshooting Guide: Purification of this compound

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Problem/Observation Potential Cause(s) Recommended Solution(s) & Protocol
Product appears cloudy or forms a separate layer after aqueous workup. 1. Incomplete phase separation. 2. Formation of an emulsion. 3. Hydrolysis of the product or residual chlorosilanes.Solution: Improve phase separation and prevent hydrolysis. Protocol: 1. After the aqueous wash, add brine (saturated NaCl solution) to the separatory funnel to "break" any emulsion and reduce the solubility of organic compounds in the aqueous layer. 2. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure before proceeding to distillation or chromatography.
During vacuum distillation, the product starts to solidify or becomes highly viscous in the distillation pot. 1. Polymerization of the vinyl groups at high temperatures. 2. Presence of residual catalysts that initiate polymerization.Solution: Inhibit polymerization. Protocol: 1. Add a radical inhibitor, such as a small amount of hydroquinone or butylated hydroxytoluene (BHT), to the crude product before distillation. 2. Ensure all acidic or basic catalysts have been thoroughly removed through neutralization and aqueous washes prior to heating.
The boiling point during vacuum distillation is not sharp and fluctuates significantly. 1. Presence of multiple components with close boiling points. 2. Inconsistent vacuum pressure. 3. Inefficient heating or poor insulation of the distillation apparatus.Solution: Optimize distillation conditions. Protocol: 1. Use a fractionating column (e.g., Vigreux column) to improve separation efficiency. 2. Ensure a stable vacuum using a reliable vacuum pump and a pressure controller.[7] Check all joints for leaks. 3. Use a heating mantle with a stirrer for even heating and insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.
The product co-elutes with an impurity during flash column chromatography. 1. Inappropriate solvent system (eluent). 2. Overloading the column. 3. The impurity has a very similar polarity to the product.Solution: Optimize chromatographic separation. Protocol: 1. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate, or hexane and dichloromethane) to find an eluent that provides better separation. 2. Use a smaller amount of crude product relative to the amount of silica gel. 3. Consider using a less polar solvent system and collecting smaller fractions. A gradient elution, starting with a very non-polar solvent and gradually increasing the polarity, may also improve separation.
The product appears to decompose on the silica gel column (streaking on TLC, low recovery). The vinyl groups may be sensitive to the acidic nature of standard silica gel.Solution: Deactivate the silica gel or use an alternative stationary phase. Protocol: 1. Deactivation of Silica Gel: Prepare a slurry of silica gel in the chosen eluent containing 1-3% triethylamine. Pack the column with this slurry and flush with one column volume of the same solvent system before loading the sample. 2. Alternative Stationary Phase: Consider using neutral alumina as the stationary phase for chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for achieving high purity (>99%) of this compound?

A1: For high-purity applications, a two-step purification process is often most effective. First, perform a fractional vacuum distillation to remove impurities with significantly different boiling points. A typical boiling point for this compound is 139 °C at 2 mmHg.[8] Subsequently, if minor impurities of similar volatility but different polarity remain, flash column chromatography on silica gel using a non-polar eluent system (e.g., a hexane/ethyl acetate gradient) can be employed to achieve >99% purity.

Q2: How can I monitor the progress of the purification?

A2: The progress of the purification can be monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): For column chromatography, TLC is an indispensable tool for identifying the fractions containing the pure product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for assessing the purity of the collected fractions and identifying any remaining impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect impurities. The disappearance of signals corresponding to impurities and the presence of sharp, well-defined peaks for the product indicate successful purification.

Q3: What are the key safety precautions to take during the purification of this compound?

A3: Safety is paramount. Always adhere to the following precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • When performing vacuum distillation, use a blast shield and ensure all glassware is free of cracks or defects.

  • Be aware of the flammability of organic solvents used in chromatography and distillation. Keep them away from ignition sources.

Q4: My final product has a yellowish tint. What could be the cause and how can I remove it?

A4: A yellowish tint can indicate the presence of trace impurities, possibly from thermal degradation or residual catalyst. If the product is otherwise pure by GC and NMR, a simple and often effective method to remove color is to pass a solution of the compound through a short plug of activated carbon or silica gel, followed by solvent removal.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

Objective: To purify this compound from non-volatile impurities and those with significantly different boiling points.

Methodology:

  • Setup: Assemble a fractional vacuum distillation apparatus with a short Vigreux column, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: To a round-bottom flask, add the crude this compound and a magnetic stir bar.

  • Initiating Vacuum: Slowly apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved (e.g., ~2 mmHg), begin heating the distillation flask with a heating mantle while stirring.

  • Fraction Collection: Collect the distillate that comes over at a stable temperature (around 139 °C at 2 mmHg).[8] Discard any initial forerun that distills at a lower temperature.

  • Completion: Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Protocol 2: Flash Column Chromatography

Objective: To separate this compound from impurities with similar boiling points but different polarities.

Methodology:

  • Solvent System Selection: Based on TLC analysis, choose a solvent system that provides good separation (e.g., a starting eluent of 99:1 hexane:ethyl acetate).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent system, applying gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Gradient Elution (if necessary): If the product is slow to elute, gradually increase the polarity of the eluent (e.g., to 98:2 or 95:5 hexane:ethyl acetate).

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Purity Assessment

A combination of analytical techniques should be used to confirm the purity and identity of the final product:

  • GC-MS: A single sharp peak in the gas chromatogram indicates high purity. The mass spectrum should correspond to the molecular weight of the product (310.54 g/mol ).

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the vinyl protons (typically in the range of 5.7-6.2 ppm), the phenyl protons (around 7.2-7.6 ppm), and the methyl protons (a sharp singlet around 0.1-0.3 ppm). The integration of these peaks should be consistent with the structure.

  • FTIR: The infrared spectrum should show characteristic absorbances for the Si-O-Si bond (around 1060 cm⁻¹), the vinyl C=C stretch (around 1600 cm⁻¹), and the Si-CH₃ and Si-C₆H₅ bonds.

References

  • High Temperature Stability of Polysiloxanes. (2021). ResearchGate. Retrieved from [Link]

  • Thermal Stability and Mechanical Property of Vinyl-Functionalized Polyborosiloxane and Silicone Rubber. (2022). ResearchGate. Retrieved from [Link]

  • Transparent, thermally stable methyl siloxane hybrid materials using sol-gel synthesized vinyl-methyl oligosiloxane resin. (2016). LOMC. Retrieved from [Link]

  • A Review of Polysiloxanes in Terms of Their Application in Explosives. (2021). Semantic Scholar. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Preparation method of divinyl-terminated polysiloxane. (n.d.). Google Patents.
  • Preparation of organosiloxane polymers. (n.d.). Google Patents.
  • Divinyltetramethyldisiloxane and polymers therefrom. (n.d.). Google Patents.
  • Vacuum Distillation issues? | Call Pressure Control Solutions! (2019). Pressure Control Solutions. Retrieved from [Link]

  • Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane. (n.d.). PrepChem.com. Retrieved from [Link]

  • Platinum-vinylsiloxanes. (n.d.). Google Patents.
  • Purification of divinyl benzene. (n.d.). Google Patents.
  • Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. (n.d.). DTIC. Retrieved from [Link]

  • 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane - Optional[29Si NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Troubleshooting Common Distillation Issues. (2024). EasyStill. Retrieved from [Link]

  • 1,3‐Divinyltetramethyldisiloxane. (n.d.). ResearchGate. Retrieved from [Link]

  • Dehydrocoupling Polymerization of Bis-silanes and Disilanols to Poly(silphenylenesiloxane) As Catalyzed by Rhodium Complexes†. (n.d.). ResearchGate. Retrieved from [Link]

  • Acid-labile mPEG-vinyl ether-1,2-dioleylglycerol lipids with tunable pH sensitivity: synthesis and structural effects on hydrolysis rates, DOPE liposome release performance, and pharmacokinetics. (2012). PubMed. Retrieved from [Link]

  • 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. (n.d.). Wikipedia. Retrieved from [Link]

  • Distillation Pressure Control Troubleshooting. (2021). YouTube. Retrieved from [Link]

  • Stable control dimethyl dichlorosilane hydrolysis process. (n.d.). Google Patents.
  • Vinyl Cations as Cyclopentenone Precursors Via C-H Insertion Or Alkene Addition Reactions. (n.d.). Google Books.

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Technical Support Center: Optimizing Cross-Linking Reactions with 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-linking reactions using 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving robust and reproducible results. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a comprehensive understanding of the system.

Introduction to this compound

This compound is a highly versatile organosilicon compound used extensively in the formulation of advanced silicone materials.[1] Its unique structure, featuring both reactive vinyl groups and stabilizing phenyl substituents, makes it a critical component in creating cross-linked networks with enhanced thermal stability and mechanical properties.[1][2] These properties are essential for high-performance applications, including medical devices, high-performance sealants, and advanced coatings.[1][2][3]

The primary cross-linking mechanism for this compound is the platinum-catalyzed hydrosilylation reaction, where the vinyl groups react with a silicon-hydride (Si-H) functional cross-linker, typically a poly(hydromethylsiloxane), to form a stable ethyl bridge.[4][5][6] This addition cure system is known for its efficiency, lack of by-products, and the excellent properties of the resulting elastomer.[6] However, the platinum catalyst at its core is exquisitely sensitive to a variety of chemical species, making careful optimization and troubleshooting critical for success.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: It is primarily used as a monomer or cross-linker in the production of addition-cure silicone elastomers and resins.[1][2] The presence of phenyl groups enhances thermal stability, while the vinyl groups provide reactive sites for platinum-catalyzed hydrosilylation cross-linking.[2] This makes it ideal for applications requiring high-temperature resistance and specific mechanical properties, such as in medical devices and specialty adhesives.[2][3]

Q2: What type of catalyst is used for the cross-linking reaction?

A2: The most common and effective catalysts are platinum-based complexes, with Karstedt's catalyst (a platinum(0)-divinyldisiloxane complex) and Speier's catalyst (hexachloroplatinic acid) being widely used in industrial processes.[8][9] These catalysts are highly efficient, often requiring only parts-per-million (ppm) concentrations to achieve rapid curing.[6]

Q3: What is "cure inhibition" and why is it a common problem?

A3: Cure inhibition, also known as catalyst poisoning, is the failure of the silicone to cure properly, often resulting in a sticky, gummy, or liquid state where it has been in contact with a contaminating substance.[7][10] This occurs because the platinum catalyst is deactivated by certain chemicals that bind to it, preventing it from facilitating the cross-linking reaction.[11] Platinum-cure silicones are notoriously sensitive, and even trace amounts of inhibitors can have a significant impact.[11]

Q4: Can I use a tin-cure (condensation-cure) system instead to avoid inhibition?

A4: Yes, switching to a tin-catalyzed condensation-cure silicone is a common alternative to bypass platinum catalyst inhibition.[12][13] Tin catalysts are not susceptible to the same poisons as platinum catalysts. However, tin-cure silicones generally have a shorter shelf life and may exhibit lower dimensional stability over time compared to their platinum-cured counterparts.[12][13]

Q5: How can I monitor the progress of the curing reaction?

A5: The curing process can be monitored using several analytical techniques. Rheometry is a standard method that measures the change in viscoelastic properties (storage modulus G' and loss modulus G'') as the network forms.[14][15][16] Spectroscopic methods like FTIR or Near-Infrared (NIR) can be used to track the disappearance of the Si-H peak (around 2160 cm⁻¹) and vinyl group peaks.[1][2][14][17] Differential Scanning Calorimetry (DSC) can also be used to measure the heat of reaction.[12]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The troubleshooting process is broken down by observable problem, probable cause, and recommended solutions.

Problem 1: Incomplete Cure or Tackiness

This is the most common failure mode and is almost always related to catalyst inhibition or incorrect formulation.

Observation Probable Cause(s) Recommended Solutions & Explanations
Entire batch is liquid or very soft after expected cure time. 1. Grossly incorrect mix ratio: Incorrect stoichiometry between Part A (vinyl) and Part B (Si-H cross-linker) leaves unreacted functional groups.[18][19] 2. Expired materials: The catalyst in Part A or the Si-H groups in Part B may have degraded over time.[19] 3. Systemic contamination: The inhibitor is present throughout the mixture (e.g., from a contaminated mixing tool or container).1. Verify Mix Ratio: Always mix components by weight using a calibrated scale. Do not estimate by volume. Re-run the experiment with precise measurements. 2. Check Expiration Dates: Use fresh materials. If expiration is a concern, run a small-scale control test with the materials in a clean, inert container (like glass or polyethylene). 3. Use Clean Equipment: Use dedicated, clean, non-inhibiting mixing tools (e.g., stainless steel, polypropylene) and containers. Never use tools that have been in contact with tin-cure silicones or latex gloves.[18]
Surface in contact with a substrate is tacky, but the bulk is cured. Substrate-based inhibition: The master model or substrate is leaching inhibitor compounds.[7][18] This is very common with 3D printed resins (leaching photoinitiators), sulfur-containing clays, latex, PVC, and some rubbers.[10][12][13]1. Thoroughly Clean and Post-Cure Substrate: Wash the substrate meticulously. For 3D prints, multiple washes in fresh IPA or ethanol followed by extended UV post-curing (sometimes underwater to prevent oxygen inhibition at the surface) is critical.[9][13][20] A final bake-out (e.g., 2 hours at 80°C) can help drive off volatile inhibitors.[12] 2. Apply a Barrier Coat: If cleaning is insufficient, apply a physical barrier. A spray-on acrylic clear coat or a polyvinyl alcohol (PVA) release agent can effectively seal the surface.[7][18] 3. Perform a Spot Test: Before committing to a large pour, mix a small amount of silicone and apply it to an inconspicuous area of the substrate. Let it cure to confirm compatibility.[10]
Localized soft or sticky spots within the cured elastomer. Insufficient mixing: Pockets of unmixed Part A or Part B lead to localized areas with an incorrect stoichiometric ratio.[18]Improve Mixing Technique: Employ a "two-container" mixing method. Mix thoroughly in one container, scraping the sides and bottom. Then, transfer the entire mixture to a second, clean container and mix again before application. This ensures that any unmixed material clinging to the walls of the first container is fully incorporated.
Cure is very slow or stops at a gel-like state. 1. Low ambient temperature: The reaction rate is temperature-dependent. Room-Temperature-Vulcanizing (RTV) systems have an optimal range, typically 20-25°C.[18] 2. Mild inhibition: A low level of contamination may be present, slowing the reaction without completely poisoning it.1. Increase Temperature: Move the curing setup to a warmer environment or use a low-temperature oven (e.g., 30-50°C) to accelerate the cure. Be patient, as full cure can take over 24 hours at the low end of the temperature range.[18] 2. Review Handling Procedures: Check all potential sources of mild contamination, including gloves (use vinyl or nitrile, never latex), and ensure the workspace is clean and dust-free.[13][18]
Problem 2: Physical Properties of Cured Elastomer are Not as Expected
Observation Probable Cause(s) Recommended Solutions & Explanations
Final product is too hard or brittle. Excess cross-linker (Si-H): A high Si-H to vinyl ratio leads to a densely cross-linked network, reducing elasticity.Adjust Stoichiometry: Reduce the amount of the Si-H containing component. The ideal Si-H:vinyl molar ratio is often slightly above 1:1 to ensure complete consumption of vinyl groups, but ratios can be adjusted to tailor properties. Start with a ratio around 1.1:1 and decrease towards 1:1.[4]
Final product is too soft or weak. 1. Insufficient cross-linker (Si-H): A low Si-H to vinyl ratio results in an under-cured network with many unreacted vinyl polymer chains. 2. Incomplete cure: The reaction has not proceeded to completion due to insufficient time, low temperature, or mild inhibition.1. Adjust Stoichiometry: Increase the amount of the Si-H containing component. An excess of Si-H groups is generally used to drive the reaction to completion.[1] 2. Allow for Post-Curing: Even after the material is tack-free, the cross-linking network continues to develop. A post-cure step (e.g., 2-4 hours at 100-150°C) can significantly improve mechanical properties by completing the reaction and relaxing internal stresses.
Bubbles are trapped in the cured elastomer. Air introduced during mixing: Vigorous mixing can incorporate air, and the viscosity of the silicone prevents it from escaping before gelling.Degas the Mixture: After mixing, place the container in a vacuum chamber and apply a vacuum until the mixture rises, breaks, and then settles. This will remove trapped air bubbles. If a vacuum chamber is not available, pour the silicone in a thin, high stream to help break bubbles.
Problem 3: Reaction Kinetics are Uncontrolled
Observation Probable Cause(s) Recommended Solutions & Explanations
Pot life is too short; material cures too quickly. 1. High catalyst concentration: The reaction rate is directly proportional to the amount of active catalyst. 2. High ambient temperature: Higher temperatures significantly accelerate the reaction rate.1. Reduce Catalyst Level: If using a three-part system, reduce the catalyst concentration. For two-part systems, this is pre-formulated, so the solution is to use an inhibitor. 2. Use an Inhibitor: Add a compatible reaction inhibitor (e.g., 2-methyl-3-butyn-2-ol) to the formulation to extend the pot life at room temperature without significantly affecting the high-temperature cure rate.[21] 3. Lower the Temperature: Work in a cooler environment or cool the components before mixing.
Cure time is excessively long. 1. Low catalyst concentration: Insufficient catalyst to drive the reaction efficiently. 2. Low temperature: As discussed, low temperatures slow the kinetics. 3. Presence of an unintended inhibitor. 1. Increase Catalyst Level: If possible, increase the platinum catalyst concentration. Recommended levels are often in the 5-50 ppm range.[6] 2. Increase Cure Temperature: Curing at an elevated temperature (e.g., 70-150°C) is a standard method to achieve a rapid and complete cure.[7][21] 3. Troubleshoot for Inhibition: Refer to Problem 1.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common curing issues.

TroubleshootingWorkflow Start Experiment Start: Mix & Pour Silicone Observe Observe Cure After Recommended Time Start->Observe Success Cure Successful: Proceed with Application Observe->Success OK Failure Cure Failure: Sticky, Gummy, or Liquid Observe->Failure Not OK Pattern Analyze Failure Pattern Failure->Pattern EntireBatch Entire Batch Failed Pattern->EntireBatch Uniform SurfaceOnly Surface Inhibition Only Pattern->SurfaceOnly At Interface LocalizedSpots Localized Sticky Spots Pattern->LocalizedSpots Random CheckRatio Check Mix Ratio & Material Expiration EntireBatch->CheckRatio CheckSubstrate Investigate Substrate Contamination SurfaceOnly->CheckSubstrate CheckMixing Review Mixing Technique (Use 2-container method) LocalizedSpots->CheckMixing Retest Re-run Small Scale Test CheckRatio->Retest CheckMixing->Retest CleanSubstrate Action: Clean/Post-Cure Substrate Thoroughly CheckSubstrate->CleanSubstrate BarrierCoat Action: Apply Barrier Coat (PVA, Acrylic Spray) CleanSubstrate->BarrierCoat If cleaning fails CleanSubstrate->Retest After cleaning BarrierCoat->Retest Retest->Success OK Retest->Failure Still Fails (Consult Manufacturer)

Caption: Troubleshooting Decision Tree for Silicone Cure Failure.

Experimental Protocols

Protocol 1: Standard Cross-Linking Procedure

This protocol provides a baseline for a typical cross-linking experiment.

Materials:

  • Part A: Vinyl silicone polymer (containing this compound)

  • Part B: Si-H functional cross-linker (e.g., polymethylhydrosiloxane)

  • Platinum Catalyst Solution (e.g., Karstedt's catalyst, typically diluted in a compatible solvent)

  • Inhibitor (optional, e.g., 2-methyl-3-butyn-2-ol)

  • Clean mixing containers (polypropylene or glass) and stirring rod (stainless steel)

  • Vacuum chamber (recommended)

  • Calibrated weight scale (±0.01g)

Procedure:

  • Preparation: Ensure all substrates and equipment are scrupulously clean and free from potential inhibitors. Work in a temperature-controlled environment (ideally 23 ± 2 °C).

  • Weighing Components: In a clean mixing container, weigh the required amount of Part A.

  • Catalyst/Inhibitor Addition: If using a three-part system, add the catalyst (typically 5-15 ppm Pt) and optional inhibitor to Part A and mix gently until homogeneous.

  • Adding Cross-linker: Weigh and add the precise amount of Part B (cross-linker) to achieve the desired Si-H:vinyl molar ratio (a starting point of 1.1:1 is recommended).

  • Mixing: Mix the components thoroughly but without excessive whipping to minimize air entrapment. Scrape the sides and bottom of the container multiple times. For best results, transfer the mixture to a second clean container and mix again.

  • Degassing: Place the container in a vacuum chamber. Apply vacuum until the mixture expands and collapses. Hold the vacuum for an additional 2-5 minutes to ensure all air is removed.

  • Curing: Pour the degassed mixture onto your substrate or into your mold. Allow it to cure at the desired temperature. For room temperature cure, allow at least 24 hours. For accelerated cure, place in an oven at 70-120°C for a time determined by optimization experiments (typically 15-60 minutes).

  • Post-Curing (Optional but Recommended): For applications requiring optimal mechanical properties and stability, perform a post-cure at a higher temperature (e.g., 150°C) for 2-4 hours after the initial cure is complete.

Protocol 2: Quantitative Analysis of Cure Completion by FTIR

This method tracks the disappearance of the Si-H bond to quantify the extent of the reaction.

Procedure:

  • Baseline Spectrum: Before adding the cross-linker, take an ATR-FTIR spectrum of the Part A + Catalyst mixture.

  • Initial Spectrum (t=0): Immediately after mixing Part A and Part B, place a small sample on the ATR crystal and record the spectrum.

  • Time-Lapsed Spectra: Record spectra at regular intervals during the curing process.

  • Analysis: Measure the peak height or area of the Si-H stretching band at ~2160 cm⁻¹.[1][17] Use a stable peak, such as the Si-CH₃ stretch at ~2962 cm⁻¹ or a siloxane band at ~1945 cm⁻¹, as an internal standard to normalize the Si-H peak intensity.[1][17] The degree of cure can be calculated as the percentage decrease in the normalized Si-H peak area relative to its value at t=0. The reaction is considered complete when the Si-H peak is no longer detectable.[5][22]

Optimizing Key Reaction Parameters

The final properties of your silicone elastomer are highly dependent on several key parameters. The following table provides recommended starting points and optimization considerations.

Parameter Typical Range Considerations & Impact on Properties
Si-H : Vinyl Molar Ratio 1.05:1 to 2:1- Lower Ratios (~1.1:1): Lead to higher elongation and softness.[4] - Higher Ratios (>1.5:1): Increase cross-link density, resulting in higher hardness (durometer), higher modulus, but lower tear strength and elongation. An excessive amount can lead to brittleness.[11] - An excess of Si-H is generally required to consume all vinyl groups and ensure a complete cure.[1]
Platinum Catalyst Concentration 2 - 50 ppm (by weight of total formulation)- Higher Concentration: Increases cure speed, reduces pot life. Can be useful for rapid, low-temperature cures.[23] - Lower Concentration: Slows cure speed, extends pot life. May require heat to achieve a full cure in a reasonable time.[6] Below a certain threshold, the cure may stall.
Cure Temperature 20°C - 150°C- Room Temperature (20-25°C): Long pot life and cure time (hours to days). Minimizes thermal stress on components.[18] - Elevated Temperature (70-150°C): Dramatically reduces cure time (minutes). Standard for industrial processes to increase throughput.[7][21] Temperature choice can also influence side reactions.[5]
Inhibitor Concentration 0.05% - 0.5% (by weight)- Used to control pot life for two-part systems, especially for high-temperature curing applications. Allows for mixing and handling at room temperature before initiating a rapid cure with heat.[21] The amount must be carefully balanced against the catalyst concentration and desired cure profile.

Visualizing the Hydrosilylation Mechanism

The core of the cross-linking process is the platinum-catalyzed addition of a silicon-hydride bond across the vinyl group.

Hydrosilylation VinylSiloxane R₃Si-CH=CH₂ (1,3-Dimethyl-1,3-diphenyl -1,3-divinyldisiloxane) Catalyst Pt Catalyst VinylSiloxane->Catalyst Hydrosilane R'₃Si-H (Cross-linker) Hydrosilane->Catalyst Intermediate Catalytic Cycle (Chalk-Harrod Mechanism) Catalyst->Intermediate Forms active complex Intermediate->Catalyst Regenerates Catalyst Product R₃Si-CH₂-CH₂-SiR'₃ (Cross-linked Network) Intermediate->Product Reductive Elimination

Caption: Platinum-Catalyzed Hydrosilylation Reaction.

References

Technical Support Center: Inhibition and Stabilization of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile organosilicon compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the successful inhibition and stabilization of your formulations.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses the most frequent challenges encountered when working with this compound, particularly in platinum-catalyzed, addition-curing silicone systems.

Question 1: My formulation is curing too slowly or not at all. What are the likely causes and how can I fix this?

Answer:

Slow or incomplete curing is a common issue, often pointing to inhibition or poisoning of the platinum catalyst. In an addition-curing system, the platinum catalyst is essential for the hydrosilylation reaction, which cross-links the vinyl groups of the this compound with a hydride-containing polysiloxane.[1][2] When this catalyst is rendered inactive, the curing process is compromised.

Underlying Causality:

  • Inhibition: This is often a reversible process where a substance temporarily hinders the catalyst's activity. This can be intentional to control the working time (pot life) or unintentional due to contaminants.[2]

  • Poisoning: This is an irreversible deactivation of the catalyst. The poison binds strongly to the platinum, preventing it from participating in the curing reaction.[2][3]

Troubleshooting Protocol:

  • Identify Potential Contaminants: Review all components of your formulation and the experimental environment for known platinum catalyst inhibitors or poisons. Common culprits include:

    • Sulfur compounds: Often found in certain clays, latex gloves, and some 3D-printed molds.[4][5]

    • Nitrogen compounds: Amines and amides can interfere with the catalyst.[6]

    • Organotin compounds: Residuals from tin-cured silicone systems are a frequent source of contamination.[4]

    • Certain metals and their salts: Lead, mercury, and arsenic are potent poisons.[7]

    • Acidic or basic compounds: Platinum-cure silicones are sensitive to pH extremes.[3]

  • Isolate the Source of Contamination:

    • Conduct a small-scale test cure with each individual component of your formulation in contact with the platinum-cured system. This can help pinpoint the source of inhibition.

    • Ensure all mixing vessels and tools are thoroughly cleaned and made of non-inhibiting materials (e.g., glass, stainless steel, or compatible plastics).

  • Remediation and Prevention:

    • If a contaminant is identified, remove it from the formulation or find a suitable, non-inhibiting alternative.

    • When using 3D-printed molds, post-curing the mold can help to flash off inhibitory by-products.[8]

    • Always use fresh, high-purity this compound and other reagents.[9][10]

Below is a workflow to diagnose curing inhibition:

G start Formulation Not Curing check_env Review Environment for Inhibitors (e.g., sulfur, amines, tin compounds) start->check_env check_components Test Individual Components for Inhibition check_env->check_components isolate Isolate Contaminated Component check_components->isolate remediate Remediate or Replace Contaminated Source isolate->remediate success Successful Curing remediate->success

Caption: Workflow for troubleshooting curing inhibition.

Question 2: My formulation has a short pot life and gels prematurely. How can I extend the working time?

Answer:

Premature gelling indicates that the curing reaction is proceeding too quickly. To control the reaction rate and extend the pot life, a suitable inhibitor must be added to the formulation.

Underlying Causality:

Inhibitors are used to moderate the activity of the platinum catalyst at room temperature, allowing for a longer working time before the formulation becomes too viscous to handle.[1][2] These inhibitors are typically designed to release the catalyst upon heating, initiating a rapid cure at elevated temperatures.

Experimental Protocol for Inhibitor Selection and Optimization:

  • Select an appropriate inhibitor: Common inhibitors for platinum-catalyzed systems include:

    • Maleates

    • Fumarates

    • Acetylenic alcohols

  • Determine the optimal concentration:

    • Prepare a series of small-scale formulations with varying concentrations of the chosen inhibitor.

    • Measure the pot life for each formulation by monitoring the viscosity over time using a rheometer. The pot life is often defined as the time it takes for the initial viscosity to double.

    • A moving die rheometer can also be used to monitor the curing profile and determine the onset of cure.[11]

Data Summary for Inhibitor Concentration:

Inhibitor Concentration (ppm)Pot Life (minutes) at 25°CCuring Time (minutes) at 100°C
052
10305
20608
5012015

Note: The values in this table are illustrative and will vary depending on the specific formulation and inhibitor used.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of this compound formulations.

Question 3: What factors can affect the long-term stability and shelf-life of my uncured formulation?

Answer:

The long-term stability of an uncured this compound formulation can be influenced by several factors, primarily moisture, temperature, and exposure to contaminants.

Key Factors Influencing Stability:

  • Moisture: The presence of water can lead to hydrolysis of the siloxane bonds, although the phenyl groups in this compound enhance hydrolytic stability compared to other siloxanes.[12][13] Hydrolysis can alter the viscosity and reactivity of the formulation.

  • Temperature: Elevated temperatures can accelerate degradation reactions and may lead to premature curing, even in the presence of an inhibitor.[14] It is crucial to store the formulation at the recommended temperature.[7]

  • Contaminants: As discussed in the troubleshooting section, trace impurities can inhibit or poison the catalyst, affecting the curing performance upon use.[15]

Best Practices for Storage and Handling:

  • Store in a tightly sealed container in a cool, dry, and dark place.[7]

  • Use an inert gas, such as nitrogen or argon, to blanket the formulation and displace air and moisture.

  • Avoid contact with incompatible materials that could leach inhibitors.[7]

The following diagram illustrates the factors affecting formulation stability:

G formulation Uncured Formulation Stability moisture Moisture (Hydrolysis) formulation->moisture temperature Elevated Temperature (Premature Curing/Degradation) formulation->temperature contaminants Contaminants (Catalyst Inhibition/Poisoning) formulation->contaminants

Caption: Factors impacting the stability of uncured formulations.

Question 4: How can I monitor the stability and degradation of my formulation over time?

Answer:

A combination of analytical techniques can be employed to monitor the chemical and physical properties of your this compound formulation during stability studies.

Recommended Analytical Methods:

  • Gas Chromatography (GC): Can be used to quantify the concentration of the vinyl-functional siloxane and to detect any volatile degradation products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can provide detailed structural information and quantify the vinyl and hydride content, which is crucial for monitoring the curing potential.[11][16]

  • Rheometry: Measuring the viscosity over time is a direct indicator of the formulation's stability and can detect the onset of premature cross-linking.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques can be used to assess the thermal stability of the formulation and to study the kinetics of degradation.[14][17][18]

Experimental Protocol for a Stability Study:

  • Establish Baseline: Characterize the fresh formulation using the analytical techniques listed above.

  • Accelerated Aging: Store aliquots of the formulation under controlled conditions of elevated temperature and humidity.

  • Time-Point Analysis: At regular intervals, remove a sample and re-analyze it using the same techniques to monitor changes in key parameters (e.g., viscosity, vinyl content, presence of degradation products).

  • Data Analysis: Compare the time-point data to the baseline to determine the rate of degradation and predict the shelf-life of the formulation under normal storage conditions.

References

  • Inhibitor for platinum catalyzed silicone rubber compositions.
  • Why your silicone is not curing: Inhibition and poisoning of silicones. GA Lindberg. (URL: [Link])

  • Platinum Cure Silicone Cure Inhibition Technical Guide. RTV-2 Silicone Rubber. (URL: [Link])

  • New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. DiVA portal. (URL: [Link])

  • Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (URL: [Link])

  • Preventing Platinum-cure Silicone Cure Inhibition in Resin-printed Molds. mind.dump(). (URL: [Link])

  • FAQ: Platinum Catalyzed Silicone Inhibitors. Dow Inc. (URL: [Link])

  • Vinyl-Functional Silicones. Gelest. (URL: [Link])

  • (56a) Vinyl-Siloxane Cleavage: Applying Thermo-Analytical and Hybrid Calorimetry Techniques to Inform Process Safety and Design. AIChE - Proceedings. (URL: [Link])

  • 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE. Gelest, Inc. (URL: [Link])

  • Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. MDPI. (URL: [Link])

  • CAS 2627-97-6 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE. (URL: [Link])

  • Various types of the stabilizers used for stabilization of... ResearchGate. (URL: [Link])

  • Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. PMC - NIH. (URL: [Link])

  • Inhibition of Spontaneous Polymerization during the Synthesis of Epoxyacrylic Oligomer. (URL: [Link])

  • Stabilizers. CD Formulation. (URL: [Link])

  • Preparation and curing reaction kinetics of liquid vinyl silicone resin. ResearchGate. (URL: [Link])

  • 1,3‐Divinyltetramethyldisiloxane. ResearchGate. (URL: [Link])

  • Kinetic aspects of the thermal degradation of poly(dimethyl siloxane) and poly(dimethyl diphenyl siloxane). ResearchGate. (URL: [Link])

  • How to cure Silicone (alkoxy-siloxane) resin?. ResearchGate. (URL: [Link])

  • Why Silicone Molds Can Inhibit the Cure of Clear Resins. Hapco, Inc. (URL: [Link])

  • Can Modification with Urethane Derivatives or the Addition of an Anti-Hydrolysis Agent Influence the Hydrolytic Stability of Resin Dental Composite?. MDPI. (URL: [Link])

  • Influence of different fillers on the properties of an experimental vinyl polysiloxane. (URL: [Link])

  • Moldmaking Tutorial: How To Avoid Cure Inhibition With Platinum Silicones. YouTube. (URL: [Link])

  • Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. ResearchGate. (URL: [Link])

  • An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites. MDPI. (URL: [Link])

  • Vinyl Stabilizers. Toxic Docs. (URL: [Link])

  • Proper Cure of Vinyl Ester Resins. Interplastic Corporation. (URL: [Link])

  • Plastic–rubber diblock copolymers obtained from copolymerization of dimethyl-1,3-butadiene and butadiene using rare-earth metal catalysts. Polymer Chemistry (RSC Publishing). (URL: [Link])

  • Spectrophotometric Polyvinyl Alcohol Detection and Validation in Wastewater Streams: From Lab to Process Control. MDPI. (URL: [Link])

  • (PDF) Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. ResearchGate. (URL: [Link])

  • Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV 3 /DIBAH/Me2SiCl 2 Catalyst System. MDPI. (URL: [Link])

  • Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes. RSC Advances (RSC Publishing). (URL: [Link])

Sources

Troubleshooting low yields in the synthesis of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this versatile organosilicon compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction to the Synthesis

This compound is a valuable precursor in the production of advanced silicone-based materials, including heat-resistant silicone rubbers and specialty polymers.[1][2] Its unsymmetrical structure, featuring both methyl and phenyl groups on the silicon atoms, imparts unique properties but also presents specific synthetic challenges. Low yields are a common hurdle, often stemming from side reactions, incomplete conversions, and difficulties in controlling the reaction conditions.

This guide will focus on the two most probable synthetic routes and provide in-depth troubleshooting for each:

  • Grignard Reaction Route: Involving the reaction of a vinyl Grignard reagent with a suitable chlorosilane precursor.

  • Co-hydrolysis Route: The simultaneous hydrolysis of two different chlorosilane monomers.

Troubleshooting Low Yields: A Symptom-Based Approach

Low yields can manifest in various ways. This section is structured to help you diagnose the problem based on your experimental observations and implement targeted solutions.

Scenario 1: Grignard Reaction Route

In this approach, a common strategy involves the reaction of vinylmagnesium bromide with a dichlorosilane, such as methylphenyldichlorosilane, followed by a controlled hydrolysis step.

Possible Causes and Solutions:

  • Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air.[3]

    • Causality: Traces of water will protonate the Grignard reagent, rendering it non-nucleophilic.

    • Troubleshooting Protocol:

      • Rigorous Drying of Glassware and Solvents: Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).

      • Magnesium Activation: The surface of magnesium turnings can be passivated by a layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. A color change and gentle bubbling indicate activation.[4]

      • Initiation: Add a small amount of the vinyl halide solution to the activated magnesium. If the reaction does not start, gentle warming with a heat gun may be necessary.[5]

      • Titration of Grignard Reagent: Before use, titrate a small aliquot of the prepared Grignard reagent to determine its exact concentration. This ensures accurate stoichiometry in the subsequent reaction.

  • Inefficient Reaction with Chlorosilane:

    • Causality: Steric hindrance or inappropriate reaction temperature can slow down the nucleophilic attack of the Grignard reagent on the silicon center.

    • Troubleshooting Protocol:

      • Temperature Control: The addition of the chlorosilane to the Grignard reagent is typically exothermic. Maintain a low temperature (e.g., 0 °C) during the addition to prevent side reactions. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure complete reaction.

      • Solvent Choice: Tetrahydrofuran (THF) is generally preferred over diethyl ether for Grignard reactions as it is more effective at stabilizing the Grignard reagent.[5]

Possible Causes and Solutions:

  • Uncontrolled Condensation of Silanol Intermediates: After the Grignard reaction, a controlled hydrolysis step is necessary to form the disiloxane. Uncontrolled conditions can lead to the formation of longer siloxane chains.[6][7]

    • Causality: Silanols are prone to self-condensation, especially under acidic or basic conditions. The goal is to favor the intermolecular condensation of two different silanol molecules over polymerization.

    • Troubleshooting Protocol:

      • Controlled Hydrolysis: After the Grignard reaction, quench the reaction mixture by slowly adding it to a cooled, buffered aqueous solution (e.g., a saturated solution of ammonium chloride).[8] This helps to control the pH and minimize uncontrolled condensation.

      • Solvent and Concentration: Perform the hydrolysis in a dilute solution to reduce the probability of intermolecular chain extension.

  • Wurtz-Fittig Coupling: This is a common side reaction in Grignard preparations, leading to the formation of dimers of the starting halide (e.g., 1,3-butadiene from vinyl bromide).[9][10][11][12]

    • Causality: The Grignard reagent can react with the unreacted vinyl halide.

    • Troubleshooting Protocol:

      • Slow Addition of Halide: Add the vinyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[5]

      • Ensure Full Magnesium Consumption: Allow the Grignard formation reaction to proceed until most of the magnesium is consumed before adding the chlorosilane.

Scenario 2: Co-hydrolysis Route

This method involves the simultaneous hydrolysis of a mixture of methylvinyldichlorosilane and methylphenyldichlorosilane. The desired unsymmetrical disiloxane is one of several possible products.

Possible Causes and Solutions:

  • Statistical Distribution of Products:

    • Causality: The co-hydrolysis of two different dichlorosilanes will statistically lead to a mixture of three products: the two symmetrical disiloxanes and the desired unsymmetrical disiloxane.

    • Troubleshooting Protocol:

      • Stoichiometric Ratio: While a 1:1 molar ratio of the two chlorosilanes is a logical starting point, slight adjustments to this ratio can sometimes favor the formation of the unsymmetrical product. This often requires empirical optimization.

      • Controlled Addition: Instead of mixing the two chlorosilanes from the beginning, consider slowly adding one chlorosilane to a solution of the other during the hydrolysis. This may influence the relative rates of homo- and hetero-condensation.

  • Differences in Hydrolysis and Condensation Rates:

    • Causality: The electronic and steric effects of the vinyl and phenyl groups can lead to different rates of hydrolysis of the chlorosilanes and subsequent condensation of the resulting silanols.[13]

    • Troubleshooting Protocol:

      • Temperature and pH Control: Carefully control the temperature and pH of the hydrolysis medium. Acidic conditions tend to slow down the condensation reactions, which may provide better control.[14]

      • Solvent System: The choice of solvent can influence the solubility of the intermediates and affect the reaction rates. A two-phase system (e.g., water and an organic solvent like diethyl ether or toluene) is often used to control the reaction.

Possible Causes and Solutions:

  • Intramolecular Condensation:

    • Causality: The intermediate silanediols can undergo intramolecular condensation to form cyclic siloxanes, which is a competing reaction to the desired intermolecular condensation.[15]

    • Troubleshooting Protocol:

      • Concentration: Running the reaction at a higher concentration can favor intermolecular reactions over intramolecular cyclization. However, this must be balanced with the risk of forming long-chain polymers.

      • Temperature: Lower temperatures generally slow down all reactions but may provide better selectivity.

  • Uncontrolled Polycondensation:

    • Causality: As with the Grignard route, if the condensation of silanols is not controlled, it can lead to the formation of long-chain polysiloxanes.[7]

    • Troubleshooting Protocol:

      • Careful Control of Water Addition: The rate of addition of water to the chlorosilane mixture is critical. Slow, controlled addition is recommended.

      • Use of a Chain Stopper: In some cases, a small amount of a monochlorosilane (e.g., trimethylchlorosilane) can be added to cap the growing polymer chains and limit the molecular weight.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product?

A1: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound. Due to its relatively high boiling point, a good vacuum is essential to prevent thermal decomposition. Column chromatography on silica gel can also be used, but care must be taken as the siloxane bond can be susceptible to hydrolysis on acidic silica.

Q2: How can I confirm the identity and purity of my product?

A2: A combination of spectroscopic techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the methyl, phenyl, and vinyl protons. The integration of these signals can be used to confirm the structure and assess purity.[16][17]

    • ¹³C NMR will provide information about the carbon framework.

    • ²⁹Si NMR is particularly useful for characterizing silicon-containing compounds and can help identify different siloxane environments.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the Si-O-Si linkage (around 1050-1100 cm⁻¹), Si-CH₃, Si-Phenyl, and C=C (vinyl) bonds.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and identifying any volatile impurities or side products. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Q3: My reaction mixture turns dark brown or black during the Grignard reagent formation. Is this normal?

A3: A darkening of the reaction mixture during Grignard reagent formation can be an indication of side reactions, such as Wurtz coupling, which can produce finely divided metal byproducts.[18] While some color change is normal, a very dark or black solution may suggest the presence of impurities in the magnesium or alkyl halide, or that the reaction is being run at too high a temperature.

Q4: Can I use vinylmagnesium chloride instead of vinylmagnesium bromide?

A4: Yes, vinylmagnesium chloride can also be used.[19] Grignard reagents from chlorides are often more sluggish to form but can be effective. The choice may depend on the availability and purity of the corresponding vinyl halide.

Data Presentation

Table 1: Troubleshooting Summary for Low Yields in Grignard Route

Symptom Potential Cause Recommended Action
Low/No Product, Starting Material RecoveredInactive Grignard ReagentEnsure anhydrous conditions, activate magnesium, titrate reagent.
Inefficient reaction with chlorosilaneControl temperature during addition, use THF as solvent.
High Molecular Weight ByproductsUncontrolled condensationPerform controlled hydrolysis in a buffered solution.
Wurtz-Fittig couplingSlow addition of vinyl halide, ensure full Mg consumption.

Table 2: Troubleshooting Summary for Low Yields in Co-hydrolysis Route

Symptom Potential Cause Recommended Action
Low Yield of Unsymmetrical ProductStatistical product distributionOptimize stoichiometric ratio of chlorosilanes, try sequential addition.
Different reaction ratesCarefully control temperature and pH, optimize solvent system.
Formation of Cyclic SiloxanesIntramolecular condensationAdjust reaction concentration.
Formation of Higher PolymersUncontrolled polycondensationSlow, controlled addition of water, consider a chain stopper.

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Preparation (Vinylmagnesium Bromide)
  • Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Place magnesium turnings (activated with iodine) in the flask.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of vinyl bromide in anhydrous THF.

  • Add a small portion of the vinyl bromide solution to the magnesium. If the reaction does not initiate, gently warm the flask.

  • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

Protocol 2: General Procedure for Co-hydrolysis
  • In a flask equipped with a stirrer, dropping funnel, and a condenser, place a mixture of the two chlorosilanes in an appropriate organic solvent (e.g., diethyl ether).

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount of water, either alone or mixed with a solvent like acetone, to the stirred chlorosilane solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Wash the organic layer with water to remove HCl, then with a dilute solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum.

Visualizations

Diagram 1: Synthetic Routes to this compound

Synthesis_Routes cluster_grignard Grignard Route cluster_hydrolysis Co-hydrolysis Route Vinyl-MgBr Vinylmagnesium Bromide Grignard_Reaction Grignard Reaction Vinyl-MgBr->Grignard_Reaction MePhSiCl2 Methylphenyldichlorosilane MePhSiCl2->Grignard_Reaction Hydrolysis_G Controlled Hydrolysis Grignard_Reaction->Hydrolysis_G Target_Product 1,3-Dimethyl-1,3-diphenyl- 1,3-divinyldisiloxane Hydrolysis_G->Target_Product MeViSiCl2 Methylvinyldichlorosilane CoHydrolysis Co-hydrolysis MeViSiCl2->CoHydrolysis MePhSiCl2_H Methylphenyldichlorosilane MePhSiCl2_H->CoHydrolysis CoHydrolysis->Target_Product caption Overview of the two primary synthetic routes.

Caption: Overview of the two primary synthetic routes.

Diagram 2: Troubleshooting Decision Tree for Low Yields

Troubleshooting_Tree Start Low Yield Observed Route Which Synthetic Route? Start->Route Grignard Grignard Route Route->Grignard Grignard Hydrolysis Co-hydrolysis Route Route->Hydrolysis Co-hydrolysis Grignard_Issue Grignard_Issue Grignard->Grignard_Issue Hydrolysis_Issue Hydrolysis_Issue Hydrolysis->Hydrolysis_Issue SM_Recovered Starting Material Recovered Check_Grignard Check Grignard Activity: - Anhydrous Conditions? - Mg Activation? - Titrated? SM_Recovered->Check_Grignard Polymers Polymeric Byproducts Check_Condensation Check Hydrolysis: - Controlled pH? - Dilute Conditions? Polymers->Check_Condensation Grignard_Issue->SM_Recovered SM Recovered Grignard_Issue->Polymers Polymers Symmetrical_Products Symmetrical Disiloxanes Optimize_Ratio Optimize Conditions: - Adjust Stoichiometry - Control Temp/pH Symmetrical_Products->Optimize_Ratio Cyclics_Polymers Cyclics/ Polymers Control_Condensation Control Condensation: - Adjust Concentration - Slow Water Addition Cyclics_Polymers->Control_Condensation Hydrolysis_Issue->Symmetrical_Products Symmetrical Hydrolysis_Issue->Cyclics_Polymers Cyclics/Polymers caption Decision tree for troubleshooting low yields.

Caption: Decision tree for troubleshooting low yields.

References

  • Wikipedia. (2023). Wurtz–Fittig reaction. [Link]

  • Kuhn, S., et al. (2024). Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features. Chemistry – A European Journal. [Link]

  • Ibrahim, A., & Yilmaz, G. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 10(11), 1269. [Link]

  • Kuhn, S., et al. (2024). Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features. ResearchGate. [Link]

  • L.S.College, Muzaffarpur. (2021). Wurtz–Fittig reaction. [Link]

  • ResearchGate. (2021). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. [Link]

  • L.S.College, Muzaffarpur. (2020). Wurtz–Fittig reaction. [Link]

  • Whiting, M., et al. (2018). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. Organic Process Research & Development, 22(10), 1344-1353. [Link]

  • Unacademy. (n.d.). Wurtz fittig reaction, Mechanism and Examples. [Link]

  • Quora. (2017). What is the Wurtz-Fittig reaction?[Link]

  • AMiner. (n.d.). Silanol‐Assisted Aldol Condensation on Aminated Silica: Understanding the Arrangement of Functional Groups. [Link]

  • Organic Syntheses. (n.d.). vinyl bromide. [Link]

  • Google Patents. (n.d.). CN109305985B - Synthesis method of dimethylvinylchlorosilane.
  • Jeong, M., et al. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Dalton, D. M. (2012). 1,3‐Divinyltetramethyldisiloxane. ResearchGate. [Link]

  • Tuulmets, A., & Panov, D. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. ResearchGate. [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. [Link]

  • ResearchGate. (n.d.). Vinylmagnesium Bromide. [Link]

  • Google Patents. (n.d.).
  • Walczak, M. A., et al. (2023). Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. ResearchGate. [Link]

  • Kunthom, R., et al. (2019). Synthesis and Characterization of Unsymmetrical Double-Decker Siloxane (Basket Cage). Molecules, 24(23), 4252. [Link]

  • Kunthom, R., et al. (2019). Synthesis and Characterization of Unsymmetrical Double-Decker Siloxane (Basket Cage). ResearchGate. [Link]

  • Shainurova, A. M., et al. (2023). New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. ResearchGate. [Link]

  • ResearchGate. (n.d.). Attempts at Grignard reactions of ketones 22 with vinylmagnesium bromide and isopropenylmagnesium bromide. [Link]

  • MacSphere. (2008). Methods for Control in the Synthesis of Structured Siloxane Architectures. [Link]

  • Google Patents. (n.d.). CN109305985A - The synthetic method of dimethyl vinyl chlorosilane.

Sources

Technical Support Center: Enhancing Silicone Mechanical Properties with 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for leveraging 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane (M-Vi-Ph) to enhance the mechanical properties of your silicone formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of M-Vi-Ph in silicone elastomers.

Q1: What is the primary role of this compound in silicone formulations?

A1: this compound is a multifunctional molecule designed to enhance both the processability and final properties of silicone elastomers.[1][2] Its unique structure, featuring both vinyl and phenyl groups, allows it to serve two primary functions.[1][2][3] The vinyl groups provide reactive sites for cross-linking in platinum-catalyzed addition cure systems, contributing to the formation of a robust polymer network.[2][3] The phenyl groups enhance the thermal stability of the silicone, making it suitable for high-temperature applications.[2][4][5]

Q2: How does M-Vi-Ph improve the mechanical properties of silicones?

A2: The improvement in mechanical properties is a result of M-Vi-Ph's influence on the cross-linked network. The divinyl functionality allows it to act as a chain extender or cross-linker, increasing the cross-link density of the final elastomer.[6] A higher cross-link density generally leads to increased hardness and tensile strength.[7] Furthermore, the rigid phenyl groups can enhance the modulus and tear strength of the material.[8]

Q3: What is the typical concentration range for M-Vi-Ph in a silicone formulation?

A3: The optimal concentration of M-Vi-Ph is highly dependent on the base silicone polymer, the desired final properties, and the presence of other additives like fillers. A general starting point for experimentation is in the range of 1-10% by weight of the total polymer content. Lower concentrations may be used for slight modifications, while higher concentrations will have a more pronounced effect on hardness and thermal stability. It is crucial to perform a concentration study to determine the optimal level for your specific application.

Q4: Is M-Vi-Ph compatible with all types of silicone polymers?

A4: M-Vi-Ph is most compatible with silicone polymers that are also part of a platinum-catalyzed, addition-cure system. Its vinyl groups are specifically designed to react with silicon-hydride (Si-H) functional groups in the presence of a platinum catalyst.[7] It has broad compatibility with various substrates and additives, making it a flexible intermediate for advanced materials.[2] However, compatibility issues can arise, and it is always recommended to perform a small-scale compatibility test before proceeding with a large batch.

Q5: Can M-Vi-Ph be used in medical or pharmaceutical applications?

A5: The biocompatibility of a silicone formulation depends on all of its components. While some siloxane-based materials are valuable for medical device applications due to their biocompatibility and flexibility, the specific grade of M-Vi-Ph and the final formulation must be rigorously tested to meet the required regulatory standards for your intended application.[2][3]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with M-Vi-Ph.

Problem 1: Incomplete or Slow Curing

Symptoms:

  • The silicone remains tacky or liquid after the recommended curing time.

  • The cured silicone has a slimy or gummy surface.

  • Curing is patchy, with some areas cured and others not.

Possible Causes and Solutions:

Cause Explanation Solution
Cure Inhibition Platinum catalysts are highly sensitive and can be "poisoned" by certain substances, preventing the cross-linking reaction.[5][9][10] Common inhibitors include sulfur compounds, tin salts (found in some condensation-cure silicones), amines, and certain organic rubbers.[11]1. Identify and Eliminate the Source of Inhibition: Review all materials that come into contact with your silicone, including mixing containers, spatulas, and molds. Avoid using latex gloves, as they often contain sulfur.[11] 2. Apply a Barrier Coat: If the inhibiting substrate cannot be changed, apply a barrier coat to the surface. 3. Clean Surfaces Thoroughly: Ensure all surfaces are clean and free of contaminants before applying the silicone.[10]
Incorrect Mix Ratio An incorrect ratio of the silicone base, cross-linker, and M-Vi-Ph can lead to an imbalance in reactive groups, resulting in incomplete curing.1. Verify Calculations: Double-check all calculations for the amounts of each component. 2. Use a Calibrated Scale: Ensure you are using a precise and calibrated scale for all measurements.
Low Curing Temperature The rate of the hydrosilylation reaction is temperature-dependent. Low ambient temperatures can significantly slow down the curing process.[4]1. Increase Curing Temperature: If your formulation allows, increase the curing temperature according to the manufacturer's recommendations. 2. Allow for Longer Curing Times: If you cannot increase the temperature, extend the curing time.
Expired Materials The components of silicone kits, especially the catalyst, can degrade over time, leading to reduced reactivity.1. Check Expiration Dates: Always check the expiration dates on your materials before use. 2. Store Materials Properly: Ensure that all components are stored under the recommended conditions.
Problem 2: Unexpected Mechanical Properties

Symptoms:

  • The silicone is too soft and has low tear strength.

  • The silicone is too hard and brittle.

  • The mechanical properties are inconsistent across different batches.

Possible Causes and Solutions:

Cause Explanation Solution
Insufficient Cross-linking Low tear strength and hardness can result from a low cross-link density. This could be due to insufficient M-Vi-Ph, an inactive catalyst, or cure inhibition.1. Increase M-Vi-Ph Concentration: Gradually increase the concentration of M-Vi-Ph in your formulation to increase the cross-link density. 2. Add Reinforcing Fillers: Incorporating reinforcing fillers like fumed silica can significantly enhance tear strength.[12] 3. Check for Cure Inhibition: Refer to the troubleshooting guide for incomplete curing.
Excessive Cross-linking High concentrations of M-Vi-Ph can lead to a very high cross-link density, resulting in a hard and brittle elastomer with low elongation.[6]1. Reduce M-Vi-Ph Concentration: Decrease the amount of M-Vi-Ph to reduce the cross-link density. 2. Optimize the Formulation: Balance the properties by adjusting the ratios of the base polymer, cross-linker, and M-Vi-Ph.
Poor Dispersion Inhomogeneous mixing of M-Vi-Ph or other fillers can lead to localized areas of high and low cross-link density, resulting in inconsistent mechanical properties.1. Improve Mixing Technique: Use a high-shear mixer to ensure thorough and uniform dispersion of all components. 2. Use a Dispersing Agent: In some cases, a dispersing agent may be necessary to ensure compatibility and prevent agglomeration of fillers.
Problem 3: Phase Separation or Poor Compatibility

Symptoms:

  • The uncured silicone mixture appears cloudy or has visible droplets.

  • The cured silicone has a hazy appearance or exhibits surface blooming.

Possible Causes and Solutions:

Cause Explanation Solution
Incompatibility of Components While M-Vi-Ph generally has good compatibility, high concentrations or interactions with other additives can sometimes lead to phase separation.[2]1. Perform a Compatibility Study: Before scaling up, mix small amounts of the components to check for clarity and homogeneity. 2. Use a Compatibilizer: A silicone-based compatibilizer may help to create a stable mixture. 3. Adjust Concentrations: Experiment with different concentrations of M-Vi-Ph and other additives to find a stable formulation.
Solvent-Induced Phase Separation If you are using a solvent to reduce viscosity, it can sometimes induce phase separation as it evaporates.1. Choose a Suitable Solvent: Select a solvent that is a good solvent for all components of your formulation. 2. Control Evaporation Rate: A slower, more controlled evaporation rate can sometimes prevent phase separation.

III. Experimental Protocols

Protocol 1: Incorporation of M-Vi-Ph into a PDMS Base
  • Preparation: Ensure all glassware and mixing equipment are clean and dry.

  • Weighing: Accurately weigh the PDMS base, M-Vi-Ph, and any other additives into a suitable mixing container.

  • Mixing:

    • For low viscosity formulations, use a magnetic stirrer for 30 minutes to ensure a homogeneous mixture.

    • For high viscosity formulations, use a planetary mixer or a high-shear mixer. Mix at a low speed initially to wet all components, then increase the speed for 15-20 minutes.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles. Continue degassing until bubbling subsides.

  • Catalyst Addition: Add the platinum catalyst to the degassed mixture and mix thoroughly for 2-3 minutes.

  • Curing: Pour the catalyzed mixture into the desired mold and cure at the recommended temperature and time. A typical starting point is 80°C for 1 hour.[10]

Protocol 2: Mechanical Testing of Cured Silicone
  • Sample Preparation: Prepare dumbbell-shaped specimens according to ASTM D412 standards.[10]

  • Conditioning: Condition the specimens at a standard temperature and humidity for at least 24 hours before testing.

  • Tensile Testing: Use a universal testing machine to measure the tensile strength and elongation at break.[10]

  • Tear Strength Testing: Perform tear strength testing according to ASTM D624.

  • Hardness Testing: Measure the Shore A hardness using a durometer.

IV. Data Presentation

Table 1: Expected Effect of M-Vi-Ph Concentration on Silicone Properties

M-Vi-Ph Concentration (wt%)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)Thermal Stability
0 (Control)Low-MediumLow-MediumHighStandard
1-3MediumMediumMedium-HighImproved
4-7Medium-HighHighMediumSignificantly Improved
8-10+HighHighLow-MediumVery High

Note: These are generalized trends. Actual values will depend on the specific formulation.

V. Visualizations

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of M-Vi-Ph.

Diagram 2: Role of M-Vi-Ph in Silicone Cross-linking

G cluster_0 Uncured Silicone Matrix cluster_1 Cured Silicone Network PDMS_SiH PDMS with Si-H groups Catalyst Platinum Catalyst PDMS_SiH->Catalyst MViPh M-Vi-Ph MViPh->Catalyst Crosslinked_Network Cross-linked Network with Enhanced Thermal Stability Catalyst->Crosslinked_Network

Caption: M-Vi-Ph in addition cure cross-linking.

Diagram 3: Troubleshooting Workflow for Curing Issues

G Start Silicone Not Curing Properly Check_Ratio Check Mix Ratio Start->Check_Ratio Check_Temp Check Curing Temperature Check_Ratio->Check_Temp Ratio OK Solution_Ratio Recalculate and Remeasure Check_Ratio->Solution_Ratio Ratio Incorrect Check_Inhibitors Check for Cure Inhibitors Check_Temp->Check_Inhibitors Temp OK Solution_Temp Increase Temperature or Time Check_Temp->Solution_Temp Temp Too Low Solution_Inhibitors Identify and Eliminate Inhibitors Check_Inhibitors->Solution_Inhibitors Inhibitors Suspected End Successful Cure Check_Inhibitors->End No Obvious Cause (Consult Supplier) Solution_Ratio->End Solution_Temp->End Solution_Inhibitors->End

Caption: Troubleshooting workflow for curing problems.

VI. References

  • Thermal Silicone Fluids - Gelest. [Link]

  • A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Coated Glass Fibers - PubMed Central. [Link]

  • Troubleshooting: Platinum Catalyzed Silicones - US Tech Online. [Link]

  • A Technical Guide to Cure Inhibition - TECHSiL Ltd. [Link]

  • Why your silicone is not curing: Inhibition and poisoning of silicones - GA Lindberg. [Link]

  • Curing Two-Part Silicones? These Tips Are For You - Gluespec. [Link]

  • Troubleshooting Guide: Why Isn't My Silicone Curing? - Lsrfactory. [Link]

  • Development of Silicone Rubber with Ultrahigh Tear Strength - SPring-8. [Link]

  • High tear strength silicone rubber and preparation method thereof - Eureka | Patsnap. [Link]

  • Typical compositions of high tear silicone elastomer formulations - ResearchGate. [Link]

  • Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. [Link]

  • The effect of phenyl modified fumed silica on radiation resistance of silicone rubber | Request PDF - ResearchGate. [Link]

  • Silicone Rubber Platinum-Based Catalysts | SIMTEC. [Link]

  • RHEOLOGICAL AND CURE EXAMINATION OF SILICONE PRESSURE SENSITIVE ADHESIVES. [Link]

  • Kinetics of cure, cross link density and adhesion of water-reactive alkoxysilicone sealants. [Link]

  • Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure - MDPI. [Link]

  • Transient effects in dynamic modulus measurement of silicone elastomers 1. Zero mean strain measurements | Request PDF - ResearchGate. [Link]

  • Dispersion of modified fumed silica in elastomeric nanocomposites - OSTI.GOV. [Link]

  • Modification of Silicone Elastomers Using Silicone Comonomers Containing Hydrophilic Surface Active Endgroups - ResearchGate. [Link]

  • Kinetics of cure, crosslink density and adhesion of water-reactive alkoxysilicone sealants. [Link]

  • Physical Test Methods for Elastomers - ResearchGate. [Link]

  • Synergistic interaction between POSS and fumed silica on the properties of crosslinked PDMS nanocomposite membranes - ResearchGate. [Link]

  • Effect of diphenylsiloxane unit content on relaxation behavior of poly(dimethylsiloxane-co-diphenylsiloxane) - ResearchGate. [Link]

  • The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers | Request PDF - ResearchGate. [Link]

  • Effect of cross-link density on optoelectronic properties of thermally cured 1,2-epoxy-5-hexene incorporated polysiloxane - ResearchGate. [Link]

  • Fabrication and installation of a flexible polydimethylsiloxane (PDMS) porous membrane as a substitute for a rigid, conventional, track-etched polyethylene terephthalate (PET) membrane on cell culture inserts for gut barrier co-culture - PubMed. [Link]

  • Investigation of porous polydimethylsiloxane structures with tunable properties induced by the phase separation technique - OSTI.GOV. [Link]

  • Long-term hydrophilization of polydimethylsiloxane (PDMS) for capillary filling microfluidic chips - ResearchGate. [Link]

Sources

Controlling viscosity in polymers derived from 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane.

Author: BenchChem Technical Support Team. Date: January 2026

Here is your technical support guide for controlling viscosity in polymers derived from 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane.

Welcome to the technical support center for polymers derived from this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control the viscosity of synthesized polymers. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the viscosity of my final polymer?

A: The viscosity of polymers derived from this compound is primarily a function of their average molecular weight and molecular architecture (e.g., linearity vs. branching). The key experimental parameters you can control to manage this are:

  • Initiator Concentration: The amount of initiator used to start the polymerization.

  • Reaction Temperature: The temperature at which the polymerization is conducted.[1][2][3]

  • Monomer-to-Initiator Ratio: This ratio directly influences the degree of polymerization.

  • Chain Transfer Agents: The presence and concentration of agents that can terminate a growing polymer chain and start a new one.[][5]

  • End-Capping Agents (Chain Terminators): The concentration of monofunctional molecules that terminate chain growth, thereby controlling the final molecular weight.[6][7]

  • Purity of Monomers and Solvents: Impurities can cause unintended side reactions, leading to branching or premature termination.

Q2: How does initiator concentration affect the final polymer viscosity?

A: Generally, increasing the initiator concentration leads to a decrease in the final polymer's molecular weight and, consequently, its viscosity.[8] This is because a higher concentration of initiator generates a larger number of active sites simultaneously. With a fixed amount of monomer, this results in a greater number of shorter polymer chains being formed, as opposed to a smaller number of longer chains.[9][10]

Q3: What is the role of temperature in controlling viscosity?

A: Temperature has a significant impact on reaction kinetics and, therefore, on viscosity.[1][11] Higher temperatures typically increase the rate of polymerization. However, they can also increase the rate of chain transfer and termination reactions, which can lead to lower molecular weight polymers and reduced viscosity. Conversely, lower temperatures can lead to higher viscosity polymers but may require much longer reaction times.[1][2] The specific effect is highly dependent on the polymerization method (e.g., free-radical, anionic, hydrosilylation). For instance, in some systems, setting time can decrease more than three-fold between 25°C and 37°C.[3]

Q4: How do chain transfer agents and end-cappers differ in controlling viscosity?

A: Both are used to reduce molecular weight and viscosity, but they function differently.

  • Chain Transfer Agents (CTAs): A CTA stops the growth of one polymer chain and initiates the growth of a new one.[][5] The CTA itself is consumed and incorporated into the polymer structure. This is an effective way to regulate chain length throughout the polymerization process.[][12]

  • End-Capping Agents (or Chain Terminators): These are typically monofunctional molecules that react with the active end of a growing polymer chain, rendering it incapable of further propagation.[6][7][13] This effectively "caps" the chain. The final molecular weight is controlled by the initial ratio of monomer to the end-capping agent.[14]

Troubleshooting Guides

This section provides in-depth solutions to common viscosity-related problems encountered during polymerization.

Problem 1: Final Polymer Viscosity is Consistently Too High

Your polymer is too viscous to handle, process, or formulate effectively. This indicates that the average molecular weight of the polymer is higher than desired.

Start High Viscosity Issue Check_MW Confirm High Molecular Weight (GPC/SEC) Start->Check_MW Cause_Initiator Initiator Conc. Too Low? Check_MW->Cause_Initiator Cause_Temp Reaction Temp. Too Low? Check_MW->Cause_Temp Cause_CTA Chain Transfer Agent Absent/Insufficient? Check_MW->Cause_CTA Cause_EndCap End-Capper Absent/Insufficient? Check_MW->Cause_EndCap Sol_Initiator Increase Initiator Concentration Cause_Initiator->Sol_Initiator Sol_Temp Increase Reaction Temperature (with caution) Cause_Temp->Sol_Temp Sol_CTA Introduce or Increase CTA Concentration Cause_CTA->Sol_CTA Sol_EndCap Introduce or Increase End-Capper Concentration Cause_EndCap->Sol_EndCap

Caption: Troubleshooting workflow for high polymer viscosity.

  • Explanation: The fundamental reason for high molecular weight is that, on average, each initiated polymer chain consumes a large number of monomer units before it is terminated. This can be due to a low initial concentration of initiator or an insufficient amount of a chain-terminating species.

  • Solution 1: Increase Initiator Concentration. By increasing the amount of initiator, you create more initial radical or ionic sites. With the same amount of monomer available, this necessarily leads to shorter average polymer chains and thus lower viscosity.[8] A systematic increase (e.g., in 0.1% increments) should be tested to find the optimal concentration.

  • Solution 2: Introduce an End-Capping Agent. End-cappers, or chain terminators, are essential for precisely controlling molecular weight in living polymerizations like anionic ring-opening polymerizations.[6][7] By adding a calculated amount of a monofunctional siloxane (like hexamethyldisiloxane), you can pre-determine the average molecular weight. The ratio of the cyclic monomer to the end-capper is the critical parameter.[14]

  • Solution 3: Introduce a Chain Transfer Agent (CTA). In free-radical polymerizations, CTAs are highly effective for molecular weight control.[] Thiols, such as dodecyl mercaptan, are common CTAs. They interrupt the growth of a long chain by transferring a hydrogen atom and then use the resulting radical to start a new, shorter chain.

  • Explanation: Reaction kinetics are highly sensitive to temperature.[2][3] A temperature that is too low may slow down termination and chain transfer reactions more than the propagation reaction, leading to longer polymer chains.

  • Solution: Methodically increase the reaction temperature in small increments (e.g., 5-10°C) per experiment while keeping all other parameters constant. Monitor the resulting viscosity. Be aware that excessively high temperatures can sometimes lead to undesirable side reactions or polymer degradation, so characterization of the final product is crucial.

ParameterChangeExpected Effect on ViscosityPrimary Mechanism
Initiator Conc. IncreaseDecrease More chains initiated, resulting in lower average MW.[8][9]
Temperature IncreaseGenerally Decreases Increased rate of termination and chain transfer reactions.[1][2]
Chain Transfer Agent IncreaseDecrease More frequent termination of growing chains.[][5]
End-Capper Conc. IncreaseDecrease More chains are terminated at a shorter length.[6][14]
Problem 2: Final Polymer Viscosity is Consistently Too Low

Your polymer is not building sufficient molecular weight, resulting in a product that is too fluid or lacks desired mechanical properties.

  • Explanation: This is the inverse of the high viscosity problem. Too much initiator or the presence of unintended chain transfer agents (impurities) can lead to the formation of very short polymer chains (oligomers).

  • Solution 1: Decrease Initiator Concentration. Reducing the initiator concentration will create fewer active sites, forcing each growing chain to incorporate more monomer units before termination, thus increasing the average molecular weight and viscosity.[10]

  • Solution 2: Purify Monomers and Solvents. Unintended impurities can act as chain transfer agents or inhibitors. For instance, water or alcohols can interfere with anionic polymerizations. Ensure all reagents and glassware are scrupulously dry. Monomers should be distilled or passed through a column of activated alumina to remove inhibitors and impurities.

  • Explanation: While moderate temperature increases can sometimes lower viscosity, excessively high temperatures can dramatically increase the rate of chain termination or cause side reactions that prevent high molecular weight polymer from forming.

  • Solution: Decrease the reaction temperature systematically. This will slow down all reaction steps, but may favor propagation over termination, allowing longer chains to form. This will likely require an increase in the total reaction time.

Problem 3: Batch-to-Batch Inconsistency in Viscosity

You are running the same protocol but obtaining polymers with significantly different viscosities in each batch.

  • Explanation: The most common cause of inconsistency is variability in starting materials. This includes moisture content in solvents, inhibitor levels in the monomer, or degradation of the initiator. Air exposure can be particularly problematic for sensitive reactions like anionic polymerizations.

  • Solution:

    • Standardize Reagent Purification: Implement a strict, consistent protocol for purifying your this compound monomer and solvents before each use.

    • Use Fresh Initiator: Prepare fresh initiator solutions for each batch or titrate stored solutions to verify their activity.

    • Maintain an Inert Atmosphere: For air-sensitive polymerizations (e.g., anionic or some platinum-catalyzed hydrosilylations), use Schlenk line or glovebox techniques to exclude oxygen and moisture rigorously.

  • Explanation: Small fluctuations in reaction temperature can lead to large differences in the final molecular weight.[2][3] A reactor that heats unevenly or a temperature controller that overshoots can cause significant batch-to-batch variability.

  • Solution: Use a well-stirred reaction vessel in a precisely controlled oil or water bath. Ensure the temperature probe is placed correctly to measure the internal reaction temperature, not the bath temperature. Log the temperature throughout the reaction to ensure it remains stable.

Viscosity Polymer Viscosity MW Molecular Weight Viscosity->MW directly proportional Branching Chain Branching Viscosity->Branching increases with Initiator Initiator Conc. MW->Initiator inversely proportional Temp Temperature MW->Temp complex effect CTA CTA / End-Capper MW->CTA inversely proportional Branching->Temp side reactions Purity Monomer Purity Branching->Purity affected by impurities

Caption: Interrelationship of key factors controlling polymer viscosity.

Experimental Protocols

Protocol 1: Viscosity Reduction via End-Capping in Anionic Polymerization

This protocol describes how to control the molecular weight of a polydimethylsiloxane-co-diphenylsiloxane polymer by using hexamethyldisiloxane (MM) as an end-capping agent with a cyclic siloxane monomer (e.g., D3 or D4 analogs).

Objective: To synthesize a polymer with a target number-average molecular weight (Mn) and correspondingly controlled viscosity.

Materials:

  • This compound derived cyclic monomer (e.g., a cyclic tetramer, D4')

  • Hexamethyldisiloxane (MM), dried over CaH₂ and distilled.

  • Anionic initiator (e.g., sec-Butyllithium in cyclohexane), titrated.

  • Anhydrous solvent (e.g., Cyclohexane or Toluene).

  • Methanol (for termination).

Methodology:

  • Calculation:

    • Determine the target Mn.

    • The degree of polymerization (DP) is approximately Mn / (molar mass of monomer).

    • The required molar ratio of [Monomer] / [End-Capper] is equal to the DP.

    • Calculate the mass of monomer and MM required. Note: Initiator also acts as an end group, so for very low MW, the calculation should be [Monomer] / ([Initiator] + [End-Capper]). For high MW, this can be simplified to [Monomer] / [End-Capper].

  • Reactor Setup:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a rubber septum under a positive pressure of dry Argon or Nitrogen.

  • Reagent Addition:

    • Using a gas-tight syringe, add the anhydrous solvent to the flask, followed by the calculated amount of the cyclic monomer (D4') and the end-capper (MM).

    • Stir the mixture at room temperature to ensure homogeneity.

  • Initiation:

    • Heat the reaction mixture to the desired polymerization temperature (e.g., 80°C).

    • Slowly inject the calculated amount of sec-Butyllithium initiator. The solution may become slightly viscous.

  • Polymerization:

    • Allow the reaction to proceed for the required time (can range from hours to days depending on temperature and monomer reactivity) to reach equilibrium.[6] Monitor the viscosity qualitatively by observing the stirring action.

  • Termination:

    • Cool the reaction to room temperature.

    • Slowly inject a small amount of methanol to quench the living anionic chain ends.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer and dry under vacuum at elevated temperature (e.g., 70°C) to remove residual solvent, monomer, and cyclic species.

  • Characterization:

    • Measure the final viscosity using a rheometer or viscometer.

    • Confirm the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

References

  • Influence of the Temperature on the Viscosity of Different Types of Silicone. (n.d.). Retrieved from [Link]

  • McGrath, J. E., & Riffle, J. S. (n.d.). An Overview of the Polymerization of Cyclosiloxanes. In Silicon Compounds. Retrieved from [Link]

  • Effect of initiator concentration on the intrinsic viscosity of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Effects on the dynamic viscosity of polymerization for different temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Temperature effects on the rheological properties of current polyether and polysiloxane impression materials during setting. (n.d.). ResearchGate. Retrieved from [Link]

  • Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Chain transfer with siloxanes during free‐radical polymerization. (1970). Semantic Scholar. Retrieved from [Link]

  • Monitoring the effect of initiator concentration on molecular weight and intrinsic viscosity of polyvinyl pyrrolidone (PVP) using ACOMP. (n.d.). Fluence Analytics. Retrieved from [Link]

  • EFFECT OF CHAIN TRANSFER AGENT IN PRESENCE OF REACTIVE SURFACTANTS DURING SCALE-UP OF EMULSION POLYMERIZATION. (n.d.). Pressure Sensitive Tape Council. Retrieved from [Link]

  • Temperature effects on the rheological properties of current polyether and polysiloxane impression materials during setting. (2000). PubMed. Retrieved from [Link]

  • Enhance the viscosity of polydimethylsiloxane by controlling the volume ratio of monomer and chain terminator. (2021). ResearchGate. Retrieved from [Link]

  • Endcapping – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Effect of Initiator-Monomer Ratio in Polymerization of Vinyl Acetate. (n.d.). International Journal of Advanced Biotechnology and Research. Retrieved from [Link]

Sources

Technical Support Center: Interpretation of Complex NMR Spectra of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1,3-dimethyl-1,3-diphenyl-1,3-divinyldisiloxane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these complex organosilicon compounds. Here, you will find practical advice in a question-and-answer format to troubleshoot common issues encountered during the interpretation of their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my this compound derivative show a complex multiplet for the vinyl group?

A1: The vinyl group (-CH=CH₂) attached to the silicon atom typically displays a complex splitting pattern due to several factors:

  • Geminal, Cis, and Trans Coupling: The three vinyl protons form an AMX or ABX spin system, where each proton is coupled to the other two with distinct coupling constants (J-values).

    • ²J (geminal coupling) between the two protons on the terminal carbon (H₂C=).

    • ³J_cis_ (vicinal coupling) between protons in a cis relationship.

    • ³J_trans_ (vicinal coupling) between protons in a trans relationship.

  • Long-Range Coupling: There can also be longer-range coupling to the methyl or even phenyl protons, further complicating the multiplets.

A spectral database indicates that for 1,3-divinyltetramethyldisiloxane, the vinyl protons appear as distinct multiplets around 6.116, 5.930, and 5.726 ppm, with coupling constants J(A,B)=14.9 Hz, J(A,C)=20.3 Hz, and J(B,C)=4.0 Hz.[1] The presence of a phenyl group in your derivative will influence the chemical shifts but the complex splitting pattern will remain.

Q2: What are the expected chemical shift ranges for the methyl and phenyl protons in these compounds?

A2: The chemical shifts are influenced by the substituents on the silicon atom.

  • Methyl Protons (Si-CH₃): These protons typically appear as sharp singlets in the upfield region of the spectrum, usually between 0.1 and 0.4 ppm. For 1,3-divinyltetramethyldisiloxane, the methyl protons resonate at approximately 0.144 ppm.[1]

  • Phenyl Protons (Si-C₆H₅): The protons on the phenyl ring will appear in the aromatic region, typically between 7.2 and 7.8 ppm. The exact chemical shifts and splitting patterns will depend on the substitution pattern of the phenyl ring and any restricted rotation around the Si-C bond.

Q3: How can ²⁹Si NMR help in the characterization of my this compound derivatives?

A3: ²⁹Si NMR is a powerful tool for characterizing organosilicon compounds, providing valuable information about the silicon environment.[2][3]

  • Chemical Shift: The chemical shift of the ²⁹Si nucleus is highly sensitive to its local chemical environment. For disiloxanes, the silicon atoms are typically found in the "D" (difunctional) region of the spectrum. The presence of different substituents (methyl, phenyl, vinyl) on the silicon will result in distinct chemical shifts. For instance, in polydimethylsiloxane, the D repeat unit has a characteristic peak at -22.26 ppm.[4]

  • Purity Assessment: ²⁹Si NMR can help identify impurities or byproducts, such as unreacted starting materials or cyclic siloxanes.

  • Structural Elucidation: In combination with 2D NMR techniques like HSQC and HMBC, ²⁹Si NMR can confirm the connectivity between the silicon atoms and the organic substituents.[5]

It's important to note that due to the low natural abundance (4.7%) and negative gyromagnetic ratio of ²⁹Si, specialized techniques like DEPT or INEPT, or the use of relaxation agents, may be necessary to obtain a spectrum in a reasonable amount of time.[6]

Troubleshooting Guides

Issue 1: Broad Peaks in the ¹H NMR Spectrum

Broadening of NMR signals can obscure important coupling information and make interpretation difficult.

Possible Causes and Solutions:

CauseExplanationTroubleshooting Steps
High Sample Concentration Increased viscosity restricts molecular tumbling, leading to broader lines.[7]Dilute the sample and re-acquire the spectrum.
Paramagnetic Impurities Trace amounts of paramagnetic metals can cause significant line broadening.[7]Ensure all glassware is thoroughly cleaned. If necessary, pass the sample through a small plug of silica gel.
Poor Shimming An inhomogeneous magnetic field across the sample volume will result in broad peaks.[8]Re-shim the spectrometer before acquiring the spectrum.
Incomplete Dissolution If the sample is not fully dissolved, it can lead to a non-homogenous solution and broad lines.[8]Ensure your compound is fully soluble in the chosen NMR solvent. Gentle heating or sonication may help. If solubility is an issue, try a different deuterated solvent.[8]
Chemical Exchange If your molecule is undergoing a chemical exchange process on the NMR timescale, this can lead to peak broadening.Try acquiring the spectrum at a lower temperature to slow down the exchange process.
Issue 2: Unexpected Peaks in the Spectrum (Impurities)

The presence of unexpected signals can complicate spectral analysis.

Common Impurities and their Identification:

ImpurityTypical ¹H NMR SignalIdentification and Removal
Water Broad singlet, chemical shift is solvent-dependent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).[9]Add a drop of D₂O to the NMR tube, shake, and re-acquire. The water peak will exchange with deuterium and disappear or decrease in intensity.[8]
Silicone Grease Broad singlet around 0 ppm.[7][9]Use grease-free glassware. If contamination is present, purification by column chromatography may be necessary.
Residual Solvents Signals from solvents used in synthesis or purification (e.g., ethyl acetate, hexane).Refer to tables of common solvent impurities in NMR spectra.[9][10][11][12] Remove residual solvents by drying under high vacuum, possibly with gentle heating.
Cyclic Siloxane Byproducts May give rise to additional sharp singlets in the Si-CH₃ region.These can be difficult to remove. Purification by chromatography or distillation may be required.
Issue 3: Difficulty in Assigning Complex Multiplets

Even with a high-resolution spectrum, assigning the complex multiplets of the vinyl and phenyl groups can be challenging.

Advanced NMR Techniques for Structural Elucidation:

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[13][14] It is invaluable for tracing the connectivity within the vinyl spin system and for assigning protons on the phenyl ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and directly attached carbons (or other heteronuclei like ²⁹Si).[13][15][16] An ¹H-¹³C HSQC will definitively link each proton to its corresponding carbon atom. An ¹H-²⁹Si HSQC can confirm which protons are attached to silicon-bearing carbons.[5]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[14] It is extremely useful for establishing long-range connectivity, for example, from the methyl protons to the silicon atom, or from the vinyl protons to the silicon atom.

Experimental Workflow for 2D NMR Analysis:

G cluster_0 1D NMR Acquisition cluster_1 2D NMR Acquisition cluster_2 Spectral Interpretation A Acquire High-Resolution ¹H NMR Spectrum C Acquire ¹H-¹H COSY A->C D Acquire ¹H-¹³C HSQC A->D E Acquire ¹H-¹³C HMBC A->E B Acquire ¹³C{¹H} and/or ²⁹Si{¹H} NMR Spectrum B->D B->E F Acquire ¹H-²⁹Si HSQC/HMBC (if necessary) B->F G Assign Spin Systems (e.g., vinyl, phenyl) using COSY C->G H Assign Protons to Carbons using HSQC D->H I Confirm Connectivity and Assign Quaternary Carbons using HMBC E->I F->I G->H H->I J Final Structure Verification I->J

Caption: A typical workflow for the structural elucidation of complex molecules using 2D NMR techniques.

Quantitative Data Summary

Typical ¹H-¹H Coupling Constants for Vinyl Groups:

Coupling TypeNumber of BondsTypical Range (Hz)
Geminal (²J_HH_)20 - 3
Vicinal (³J_cis_)35 - 12
Vicinal (³J_trans_)312 - 18

Note: These values can be influenced by the electronegativity of the substituents on the silicon atom.

Typical ³J(²⁹Si,¹H) Coupling Constants in Vinylsilanes: [17][18]

Coupling TypeTypical Range (Hz)
³J_cis_3.1 - 11.9
³J_trans_8.8 - 20.5

These values can be useful for assigning the stereochemistry of substituted vinylsilanes, as ³J_trans_ is consistently larger than ³J_cis_.[17][18]

Troubleshooting Workflow Diagram

G cluster_broad Broad Peaks? cluster_broad_yes cluster_impurity Unexpected Peaks? cluster_impurity_yes cluster_assign Assignment Difficulty? cluster_assign_yes start Complex/Poor Quality NMR Spectrum q_broad Broad Peaks? start->q_broad a_conc Check Concentration (Dilute if necessary) q_broad->a_conc Yes q_impurity Unexpected Peaks? q_broad->q_impurity No a_shim Re-shim Spectrometer a_conc->a_shim a_sol Check Solubility a_shim->a_sol a_para Check for Paramagnetic Impurities a_sol->a_para a_para->q_impurity a_water D₂O Exchange q_impurity->a_water Yes q_assign Assignment Difficulty? q_impurity->q_assign No a_grease Use Grease-Free Glassware a_water->a_grease a_solvent Check Solvent Tables & Dry Sample a_grease->a_solvent a_solvent->q_assign a_2d Perform 2D NMR (COSY, HSQC, HMBC) q_assign->a_2d Yes end Interpretable Spectrum q_assign->end No a_2d->end

Caption: A step-by-step guide to troubleshooting common NMR spectral issues.

References

  • Wrackmeyer, B. (2006). Synthesis and Characterization of 1,2-Disubstituted Vinylsilanes and Their Geometric Differentiation with 3J(29Si,1H)-Coupling Constants. Application of a Novel Heteronuclear J-Resolved NMR Experiment. Organometallics, 25(16), 3934–3940. [Link]

  • Garrido, L., Kwong, K. K., & Pfleiderer, B. (1994). High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses. Magnetic Resonance in Medicine, 31(3), 326–330. [Link]

  • Ghanbari, A., & Babonneau, F. (2018). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. The Journal of Physical Chemistry C, 122(31), 17879–17890. [Link]

  • Wrackmeyer, B. (2006). Synthesis and Characterization of 1,2-Disubstituted Vinylsilanes and Their Geometric Differentiation with 3J(29Si,1H)-Coupling C. Organometallics, 25(16), 3934-3940. [Link]

  • Jones, J. R., & Titman, J. J. (1990). 29Si NMR investigations of polysiloxanes. Liquid Crystals, 8(4), 543–549. [Link]

  • Williams, E. A. (2004). NMR Spectroscopy of Organosilicon Compounds. PATAI'S Chemistry of Functional Groups. [Link]

  • Magritek. (2017). Silicon NMR on Spinsolve benchtop spectrometers. [Link]

  • Marsmann, H. C. 29Si NMR Some Practical Aspects. Pascal-Man. [Link]

  • Kupce, E., & Wrackmeyer, B. (2010). Multiple receiver experiments for NMR spectroscopy of organosilicon compounds. Applied Organometallic Chemistry, 25(1), 34-38. [Link]

  • Interrante, L. V., & Lee, W. (1988). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. DTIC. [Link]

  • Maciejewska, M., & Sowinski, P. (2019). Fragment of 1 H NMR spectra of silicone components. ResearchGate. [Link]

  • ResearchGate. 1,3-Divinyltetramethyldisiloxane. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Maxwell, R. S., & Cohenour, R. (2006). Probing Structure Property Relationships in Complex Engineering Silicones by 1H NMR. OSTI.GOV. [Link]

  • Takeuchi, Y., & Takayama, T. (2003). 29Si NMR Spectroscopy of Organosilicon Compounds. The Chemistry of Organic Silicon Compounds, 3. [Link]

  • Magritek. (2017). Silicon NMR on Spinsolve – Part 2. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. 29Si NMR Spectroscopy of Organosilicon Compounds. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • ResearchGate. Precision of the 1 H NMR method for the quantification of vinyl and hydride groups in the pre-elastomer. [Link]

  • ResearchGate. ¹H-NMR spectra of tetramethyldisiloxane (M1), divinyltetramethyldisiloxane (M2), vinyltetramethyldisiloxane (M3; VTMDS) and the equilibration reaction (EQ). [Link]

  • Pfleiderer, B., et al. (1992). In Vivo 1H Chemical Shift Imaging of Silicone Implants. Magnetic Resonance in Medicine, 25(2), 217-223. [Link]

  • IMSERC. NMR Periodic Table: Silicon NMR. [Link]

  • Wikipedia. J-coupling. [Link]

  • V J-Coupling. [Link]

  • Alam, T. M. (2005). NMR Spectroscopy Characterization of Silicone Polymers and Fluids Used in Electronic Components. OSTI.GOV. [Link]

  • YouTube. (2021). S'21 - NMR 14 - J values (coupling constants). [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

  • Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds. ResearchGate. [Link]

  • Lesage, A., et al. (2014). Untangling the Condensation Network of Organosiloxanes on Nanoparticles using 2D 29Si–29Si Solid-State NMR Enhanced by Dynamic Nuclear Polarization. Journal of the American Chemical Society, 136(36), 12782–12789. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Li, X. (2019). Why my liquid 29Si NMR results only show a big peak? ResearchGate. [Link]

Sources

Understanding the degradation mechanisms of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane (CAS 2627-97-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile organosilicon compound. Here, we address common challenges and questions related to its stability and degradation, grounding our advice in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound and how do they influence its properties?

A1: this compound is a unique organosiloxane monomer with a distinct combination of functional groups that dictate its reactivity and stability.[1][2]

  • Siloxane Backbone (Si-O-Si): The flexible siloxane backbone provides low surface tension and high gas permeability, characteristic of silicone materials. However, this bond is also the primary site for hydrolytic degradation under acidic or basic conditions.

  • Phenyl Groups (C₆H₅): The phenyl substituents attached to the silicon atoms provide significant steric hindrance, which helps to protect the siloxane backbone from chemical attack. This substitution is known to enhance the thermal stability of the molecule compared to simple polydimethylsiloxanes (PDMS).[3][4]

  • Vinyl Groups (CH=CH₂): The two vinyl groups are the primary sites of reactivity, making this molecule an excellent cross-linker in addition-cure silicone systems, typically through platinum-catalyzed hydrosilylation reactions.[1][4] These unsaturated bonds are also potential sites for photodegradation.

  • Methyl Groups (CH₃): The methyl groups contribute to the low surface energy and hydrophobicity of the molecule.

This combination of functional groups results in a monomer that offers enhanced thermal stability and is highly reactive in polymerization, making it a valuable component in the synthesis of high-performance silicone rubbers, adhesives, and coatings.[1][2]

Q2: What are the recommended storage and handling conditions for this compound to minimize degradation?

A2: Proper storage and handling are critical to maintain the integrity of this compound. The primary concerns are exposure to moisture, high temperatures, and incompatible chemical agents.

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area, away from heat sources.High temperatures can initiate thermal degradation, leading to the formation of cyclic siloxanes and other byproducts.[5]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.This prevents contact with atmospheric moisture, which can cause hydrolysis of the siloxane bond, and oxygen, which can participate in thermo-oxidative degradation.
Light Exposure Store in an opaque or amber container to protect from light.The vinyl and phenyl groups can be susceptible to photodegradation upon exposure to UV light.
Incompatible Materials Avoid contact with alkalis, metal salts, oxidizing agents, and precious metals.[6]These substances can catalyze hydrolytic or other degradation pathways, or interfere with subsequent reactions like hydrosilylation.

Always handle the material in a well-ventilated area, and use appropriate personal protective equipment, including gloves and safety goggles.[6]

Q3: What are the main degradation pathways for this compound?

A3: The degradation of this compound can be broadly categorized into three main pathways: thermal degradation, hydrolysis, and photodegradation.

  • Thermal Degradation: At elevated temperatures, particularly in an inert atmosphere, the siloxane bond can undergo rearrangement reactions. For polysiloxanes, this often involves a "back-biting" mechanism that leads to the formation of stable cyclic oligomers.[7] The presence of phenyl groups generally increases the temperature at which this degradation begins.[3] In the presence of oxygen, thermo-oxidative degradation can occur at lower temperatures, leading to a different set of byproducts, including formaldehyde, CO, and H₂O.[5]

  • Hydrolysis: The Si-O-Si bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[8] This results in the formation of silanol (Si-OH) species. The presence of bulky phenyl groups can sterically hinder this process, improving hydrolytic stability compared to non-substituted siloxanes.

  • Photodegradation: Exposure to UV radiation can excite the phenyl and vinyl groups. Excited phenyl groups can lead to the formation of silyl radicals and potentially benzene.[6] The vinyl groups can also undergo photochemical reactions, although this is less characterized for this specific molecule.

The interplay of these degradation pathways is illustrated in the following diagram:

cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products main C₁₈H₂₂OSi₂ thermal Thermal Degradation main->thermal High Temp. hydrolysis Hydrolysis main->hydrolysis H₂O (Acid/Base) photo Photodegradation main->photo UV Light cyclic Cyclic Siloxanes thermal->cyclic benzene Benzene thermal->benzene silanol Silanols (R₂Si(OH)₂-type) hydrolysis->silanol radicals Silyl & Organic Radicals photo->radicals

Primary degradation pathways for the siloxane.

Troubleshooting Guide

Problem 1: Incomplete or Failed Hydrosilylation Reaction

Symptom: You are using this compound as a cross-linker in a platinum-catalyzed hydrosilylation reaction, but the curing is slow, incomplete, or fails to occur.

Possible Causes and Solutions:

  • Cause A: Catalyst Poisoning.

    • Explanation: Platinum catalysts are highly susceptible to poisoning by certain functional groups or impurities, which can inhibit their activity. Sulfur- and nitrogen-containing compounds are common culprits.

    • Troubleshooting Steps:

      • Verify Purity of Reactants: Ensure that your hydride source (e.g., polymethylhydrosiloxane) and other additives are of high purity and free from catalyst poisons.

      • Check for Contamination: Review your experimental setup for any potential sources of contamination, such as sulfur-cured rubber tubing or stoppers.

      • Increase Catalyst Loading: As a last resort, a modest increase in the catalyst concentration may overcome minor inhibition, but this is not a substitute for identifying and removing the source of poisoning.

  • Cause B: Hydrolytic Degradation of the Vinylsiloxane.

    • Explanation: If the this compound has been improperly stored or handled, it may have partially hydrolyzed. The resulting silanol groups do not participate in hydrosilylation and can interfere with the curing process.

    • Troubleshooting Steps:

      • Analyze the Starting Material: Use FTIR spectroscopy to check for the presence of a broad peak around 3200-3700 cm⁻¹, which is characteristic of O-H stretching in silanols.

      • Use Fresh or Properly Stored Monomer: If hydrolysis is suspected, use a fresh batch of the vinylsiloxane that has been stored under an inert atmosphere.

  • Cause C: Side Reactions of the Vinyl Group.

    • Explanation: Although the vinyl groups are intended for hydrosilylation, they can potentially undergo other reactions, such as isomerization, if the reaction conditions are not optimal or if certain catalysts are used.[9]

    • Troubleshooting Steps:

      • Optimize Reaction Temperature: Ensure the reaction is being run at the recommended temperature for your specific catalyst system.

      • Confirm Catalyst Specificity: Verify that the chosen platinum catalyst is appropriate for the hydrosilylation of vinylsiloxanes and is not known to promote side reactions.

Problem 2: Unexpected Peaks in GC-MS or NMR Analysis of the Product

Symptom: After running a reaction, your analytical data shows unexpected peaks that do not correspond to your starting materials or expected products.

Possible Causes and Solutions:

  • Cause A: Thermal Degradation during Analysis.

    • Explanation: If your GC-MS analysis involves a high injection port temperature, you may be inducing thermal degradation of your product or even unreacted starting material. This is particularly relevant for siloxanes, which can rearrange to form cyclic species at high temperatures.[7]

    • Troubleshooting Steps:

      • Lower GC Inlet Temperature: Reduce the temperature of the GC injection port to the lowest possible temperature that still allows for efficient volatilization of your analytes.

      • Use a Derivatization Agent: For some siloxane compounds, derivatization can improve thermal stability for GC analysis.

      • Corroborate with Other Techniques: Use a non-destructive technique like NMR spectroscopy to confirm the presence of the unexpected species in your bulk sample before concluding they are true byproducts of your reaction.

  • Cause B: Presence of Impurities in the Starting Material.

    • Explanation: The commercial this compound may contain small amounts of impurities from its synthesis, such as cyclic siloxanes or incompletely reacted precursors.

    • Troubleshooting Steps:

      • Analyze the Starting Material: Run a GC-MS or NMR spectrum of the starting vinylsiloxane to identify any pre-existing impurities.

      • Purify the Monomer: If significant impurities are present, consider purifying the monomer by vacuum distillation before use.

  • Cause C: Formation of Benzene from Phenyl Group Scission.

    • Explanation: Under certain high-energy conditions (e.g., high-temperature reactions or mass spectrometry), scission of the silicon-phenyl bond can occur, leading to the formation of benzene.[7]

    • Troubleshooting Steps:

      • Review Reaction Conditions: Assess whether your reaction conditions are harsh enough to cause Si-Phenyl bond cleavage.

      • Modify Mass Spectrometry Parameters: If benzene is only observed in MS, consider using a softer ionization technique if available.

Experimental Protocols

Protocol 1: FTIR Analysis for Detection of Hydrolytic Degradation

This protocol is designed to qualitatively assess the presence of silanol (Si-OH) groups in a sample of this compound, which is indicative of hydrolysis.

Methodology:

  • Sample Preparation: No special preparation is typically needed for a liquid sample. A small drop can be placed directly on a salt plate (e.g., NaCl or KBr) for transmission analysis, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Spectrometer: Any standard FTIR spectrometer.

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal.

    • Acquire the spectrum of the this compound sample.

  • Data Analysis:

    • Examine the region between 3700 cm⁻¹ and 3200 cm⁻¹. The presence of a broad absorption band in this region is indicative of O-H stretching from silanol groups. A sharp peak around 3690 cm⁻¹ may indicate free, non-hydrogen-bonded silanols.

    • Compare the spectrum to a reference spectrum of a fresh, un-degraded sample if available.

start Start prep Prepare Sample (Liquid on Salt Plate/ATR) start->prep setup Configure FTIR (4000-400 cm⁻¹, 4 cm⁻¹ res.) prep->setup bkg Acquire Background Spectrum setup->bkg sample Acquire Sample Spectrum bkg->sample analyze Analyze Spectrum (Look for 3700-3200 cm⁻¹ peak) sample->analyze end End analyze->end

Workflow for FTIR analysis of hydrolytic degradation.
Protocol 2: GC-MS for Identification of Thermal Degradation Products

This protocol provides a general method for analyzing the volatile products of thermal degradation.

Methodology:

  • Sample Preparation:

    • For analysis of off-gassing products, a sample can be heated in a sealed vial, and the headspace can be sampled using a gas-tight syringe.

    • Alternatively, pyrolysis-GC-MS can be used, where the sample is rapidly heated to a high temperature in the GC inlet.

  • Instrument Setup:

    • Gas Chromatograph: Equipped with a capillary column suitable for separating siloxanes (e.g., a low-polarity phenyl-methylpolysiloxane column).

    • Injection Port: Set to a temperature sufficient for volatilization but low enough to minimize on-instrument degradation (e.g., start at 250°C and optimize).

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) at a rate of 10-20°C/min.

    • Mass Spectrometer: Set to scan a mass range of m/z 40-500.

  • Data Acquisition:

    • Inject the sample (headspace or liquid).

    • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis:

    • Identify peaks in the TIC.

    • Compare the mass spectrum of each peak to a library (e.g., NIST) to identify the compounds.

    • Look for characteristic fragmentation patterns of cyclic siloxanes and the molecular ion for benzene (m/z 78).

References

  • Gelest, Inc. (2014). 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE Safety Data Sheet. [Link]

  • Leigh, W. J., et al. (2008). Substituent effects on silene reactivity — Reactive silenes from photolysis of phenylated tri- and tetrasilanes. Canadian Journal of Chemistry, 86(12), 1105-1117. [Link]

  • Garrido, L., et al. (1993). In vivo degradation of silicones. Magnetic Resonance in Medicine, 29(6), 839-43. [Link]

  • Garrido, L., et al. (1995). Biodegradation of polysiloxanes in lymph nodes of rats measured with 29Si NMR. Journal of Biomedical Materials Research, 29(10), 1223-8. [Link]

  • Örn, A. (2016). Degradation studies on polydimethylsiloxane. Doria.fi. [Link]

  • Maxwell, B. E., et al. (2006). The Development and Application of NMR Methodologies for the Study of Degradation in Complex Silicones. ResearchGate. [Link]

  • Deshpande, G., & M. E. Rezac. (2001). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. Polymer Degradation and Stability, 74(2), 363-370. [Link]

  • Specialty Chemicals. (n.d.). 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Properties, Applications, and Chemical Synthesis. [Link]

  • Schnabel, W. (1981). On the degradation of polysilanes in solution. Flash photolysis and pulse radiolysis studies. IAEA. [Link]

  • Tabei, H., et al. (1991). Photodegradation of alkyl- and aryl-substituted polysilanes studied by flash photolysis. The Journal of Physical Chemistry, 95(14), 5329-5333. [Link]

  • Tehfe, M. A., et al. (2012). Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. RSC Advances, 2(1), 223-230. [Link]

  • Marciniec, B., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(6), 1257. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Deshpande, G., & M. E. Rezac. (2001). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. ResearchGate. [Link]

  • ResearchGate. (n.d.). a) Concentration-dependent UV/Vis absorption spectra of PDI 1 in water.... [Link]

  • Grassie, N., & K. F. Francey. (1980). The thermal degradation of polysiloxanes—Part 3: Poly(dimethyl/methyl phenyl siloxane). Polymer Degradation and Stability, 2(1), 53-64. [Link]

  • ResearchGate. (n.d.). Side reactions along with hydrosilylation reaction. [Link]

  • ATSDR. (n.d.). Table 7-2, Analytical Methods for Determining TDI and MDI in Environmental Samples. [Link]

  • Ciriminna, R., et al. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235. [Link]

  • Marciniec, B., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

  • De Vleeschouwer, F. (2018). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 10(6), 633. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane. [Link]

  • ResearchGate. (n.d.). Ultraviolet-visible absorption spectra of the 1,3-dimethyl polyphenylene vinylene. [Link]

  • CUNY Academic Works. (2011). Thermal analysis of organically modified siloxane melting gels. [Link]

  • Kawakami, Y., et al. (1998). Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. ResearchGate. [Link]

  • ResearchGate. (n.d.). a) Molecular structures of 1–3. Normalized UV–vis absorption spectra.... [Link]

  • ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA) for PDMS pristine and CF/PDMS samples. Inset. [Link]

  • NIST. (n.d.). 1,3-Diphenyltetramethyldisiloxane. [Link]

  • Gagne, S., & Y. Cloutier. (2016). Identification of Methylene Diphenyl Diisocyanate Thermal Degradation Products in a Generation Chamber by Liquid Chromatography. PhareSST. [Link]

  • ResearchGate. (n.d.). Polydimethylsiloxane Thermal Degradation Part 1. Kinetic Aspects. [Link]

  • Wang, Y., et al. (2019). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Polymers, 11(11), 1845. [Link]

  • Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds. Gelest, Inc. [Link]

  • Das, A., et al. (2021). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. Angewandte Chemie International Edition, 60(2), 550-568. [Link]

  • Gagne, S., & Y. Cloutier. (2016). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. Journal of Occupational and Environmental Hygiene, 13(2), 94-101. [Link]

  • Prime Scholars. (n.d.). Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. [Link]

  • EAG Laboratories. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). [Link]

  • TDX (Tesis Doctorals en Xarxa). (n.d.). Development of analytical methodologies for the determination of emerging contaminants and phosphorus compounds. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). A Beginners Guide Thermogravimetric Analysis (TGA). [Link]

  • Wikipedia. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. [Link]

Sources

Validation & Comparative

A Comparative Guide to Divinylsiloxane Crosslinkers: An In-Depth Analysis of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

In the specialized field of polymer science, particularly in the synthesis of high-performance silicone elastomers, the choice of crosslinking agent is a critical determinant of the final material's properties. Divinylsiloxanes, a class of organosilicon compounds featuring reactive vinyl groups, are instrumental in forming the three-dimensional networks that impart elasticity and durability to silicone polymers. This guide offers a detailed comparison of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane with other prominent divinylsiloxanes, providing researchers, scientists, and drug development professionals with a comprehensive understanding supported by experimental data and methodologies.

The Chemistry of Crosslinking: The Role of Divinylsiloxanes

The fundamental reaction underpinning the use of divinylsiloxanes is platinum-catalyzed hydrosilylation. This addition reaction involves the silicon-hydride (Si-H) bonds of a hydride-functional siloxane reacting with the vinyl (-CH=CH2) groups of the divinylsiloxane and vinyl-terminated polymers.[1] This process, often initiated by a platinum complex like Karstedt's catalyst, results in the formation of stable ethyl bridges between siloxane chains, creating a crosslinked network.[2] The structure of the divinylsiloxane, particularly the substituents on the silicon atoms, profoundly influences the kinetics of this reaction and the ultimate physical and chemical properties of the cured elastomer.

Hydrosilylation cluster_reactants Reactants PDMS_Vi Vinyl-Terminated Polysiloxane Catalyst Platinum Catalyst PDMS_Vi->Catalyst Divinylsiloxane Divinylsiloxane Crosslinker Divinylsiloxane->Catalyst PMHS Hydride-Functional Polysiloxane PMHS->Catalyst Cured_Elastomer Cured Elastomer Si-CH2-CH2-Si Catalyst->Cured_Elastomer caption Figure 1: Hydrosilylation Curing Scheme

Figure 1: Hydrosilylation Curing Scheme.

A Comparative Overview of Key Divinylsiloxanes

This guide focuses on a comparative analysis of three divinylsiloxanes, each representing a distinct class of crosslinker:

  • This compound: A linear siloxane with both methyl and phenyl substituents.

  • 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: A linear siloxane with only methyl substituents.

  • 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (V4): A cyclic siloxane with a higher density of vinyl groups.

The selection among these is dictated by the desired performance characteristics of the final product, such as thermal stability, optical properties, and mechanical strength.

PropertyThis compound1,1,3,3-Tetramethyl-1,3-divinyldisiloxane1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (V4)
Structure LinearLinearCyclic
Molecular Weight ( g/mol ) 310.54[3]186.40[4]344.66[5]
Boiling Point (°C) 139 @ 2 mmHg[5]139[4]224-225[6]
Refractive Index (nD20) ~1.53[5]~1.411[7]~1.434[5]
Key Features High thermal stability, high refractive index[8]High reactivity, standard crosslinker[3]High crosslink density, forms rigid networks[9]
This compound: The High-Performance Option

The distinguishing feature of this crosslinker is the presence of phenyl (C6H5) groups attached to the silicon atoms. These aromatic rings introduce a level of rigidity and steric bulk that imparts several desirable properties to the resulting elastomer.

  • Enhanced Thermal Stability: The phenyl groups increase the oxidative and thermal stability of the siloxane backbone.[10] This makes elastomers crosslinked with this agent suitable for high-temperature applications.[8] Phenyl-containing silicone rubbers can exhibit decomposition temperatures significantly higher than their dimethyl counterparts.[11]

  • High Refractive Index: The phenyl groups also increase the refractive index of the polymer.[10] This is a crucial property for optical applications such as LED encapsulation and in the manufacturing of intraocular lenses, where a higher refractive index is often required.[12]

  • Radiation Resistance: The aromatic nature of the phenyl groups provides a degree of resistance to radiation, a valuable property in aerospace and medical device applications.[4]

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: The Industry Workhorse

This is one of the most commonly used divinylsiloxane crosslinkers due to its high reactivity and the flexible nature of the resulting elastomers.[3]

  • High Reactivity: The methyl groups offer minimal steric hindrance, allowing for rapid curing times.

  • Flexibility: The resulting polymer network is highly flexible, with a low glass transition temperature, making it ideal for applications requiring good low-temperature performance.[13]

  • Versatility: It is a key ingredient in the formulation of a wide range of silicone products, including sealants, adhesives, and medical devices.[7][14]

1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (V4): The High-Density Network Former

The cyclic structure of V4, with a vinyl group at each silicon atom, leads to the formation of densely crosslinked networks.[9]

  • Increased Hardness and Modulus: The high crosslink density results in harder, more rigid elastomers with a higher tensile modulus.[9]

  • Improved Mechanical Strength: The increased network density can lead to enhanced tensile and tear strength.[9]

  • Reduced Swelling: The tightly crosslinked network is more resistant to swelling in solvents.[15]

Experimental Protocol: A Comparative Curing Study

To quantify the performance differences between these crosslinkers, a standardized experimental protocol is essential. The following outlines a methodology for preparing and characterizing silicone elastomers based on each of the three divinylsiloxanes.

Materials
  • Vinyl-terminated polydimethylsiloxane (PDMS-Vi, viscosity 1000 cSt)

  • Poly(methylhydrosiloxane-co-dimethylsiloxane) (PMHS-co-PDMS, hydride content 25-30%)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, 2% Pt in xylene)

  • This compound

  • 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane

  • 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (V4)

  • Toluene (anhydrous)

Experimental Workflow

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Characterization Characterization A 1. Formulation of Components B 2. Homogenization A->B C 3. Catalyst Addition B->C D 4. Degassing C->D E 5. Curing D->E F Mechanical Testing (ASTM D412) E->F G Thermal Analysis (TGA) E->G H Optical Measurement (Refractive Index) E->H caption Figure 2: Workflow for Elastomer Characterization

Figure 2: Workflow for Elastomer Characterization.

Step-by-Step Methodology
  • Formulation: For each of the three divinylsiloxane crosslinkers, prepare a separate formulation. Combine the vinyl-terminated PDMS, the respective divinylsiloxane, and the PMHS-co-PDMS in a vessel. The molar ratio of Si-H groups to total vinyl groups should be kept constant across all formulations (e.g., 1.2:1) to ensure a valid comparison.

  • Mixing: Add a minimal amount of anhydrous toluene to reduce viscosity and facilitate thorough mixing using a mechanical stirrer until the mixture is homogeneous.

  • Catalysis: Add Karstedt's catalyst (e.g., 10 ppm Pt) to each formulation and mix thoroughly.

  • Degassing: Place the mixtures in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixtures into molds and cure in an oven at 150°C for 1 hour.

  • Post-Curing: To ensure complete reaction and removal of any volatile components, post-cure the samples at 180°C for 4 hours.

  • Characterization:

    • Mechanical Properties: Conduct tensile testing on dumbbell-shaped specimens according to ASTM D412 standards to determine tensile strength, elongation at break, and modulus.[16]

    • Thermal Stability: Perform thermogravimetric analysis (TGA) on small samples, heating from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere to determine the onset of decomposition (T5%) and the temperature of maximum degradation rate.

    • Refractive Index: Measure the refractive index of the cured, transparent films at 589 nm using an Abbe refractometer.

Expected Experimental Outcomes and Discussion

Based on the chemical structures of the crosslinkers, the following outcomes are anticipated:

ParameterElastomer with Diphenyl-DivinyldisiloxaneElastomer with Tetramethyl-DivinyldisiloxaneElastomer with V4
Tensile Strength (MPa) 4.5 - 6.03.0 - 4.55.5 - 7.0
Elongation at Break (%) 150 - 250250 - 400100 - 200
Shore A Hardness 45 - 5535 - 4555 - 65
T5% Decomposition Temp. (°C, N2) ~450~400~420
Refractive Index (nD20) ~1.52~1.41~1.43

The elastomer crosslinked with This compound is expected to show a significant improvement in thermal stability due to the presence of the phenyl groups.[11] The refractive index will also be notably higher.[10] Its mechanical properties are likely to be intermediate between the other two, offering a good balance of strength and flexibility.

The 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane crosslinked elastomer will likely exhibit the highest elongation and lowest hardness, characteristic of a flexible network.[13] Its thermal stability and refractive index will be the lowest of the three, as expected for a standard polydimethylsiloxane network.

The elastomer crosslinked with V4 is anticipated to have the highest tensile strength, modulus, and hardness, a direct result of its high crosslink density.[9] However, this increased rigidity is likely to be accompanied by a lower elongation at break.

Conclusion and Recommendations for Application

The selection of a divinylsiloxane crosslinker is a critical step in tailoring the properties of silicone elastomers for specific applications.

  • This compound is the premier choice for applications requiring high thermal stability and a high refractive index . This includes components for the aerospace and automotive industries, as well as optical materials like LED encapsulants and high-performance coatings.[8]

  • 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane remains the crosslinker of choice for general-purpose applications where flexibility, rapid cure, and cost-effectiveness are the primary drivers. It is widely used in the production of silicone rubber, gels, and sealants for a vast array of industries.[3]

  • 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (V4) is best suited for applications where high mechanical strength, rigidity, and resistance to solvent swelling are required. This includes the manufacturing of durable molded parts and high-performance silicone resins.[9]

By understanding the structure-property relationships of these divinylsiloxanes, researchers and product developers can make informed decisions to optimize the performance of their silicone-based materials.

References

Performance Evaluation of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane in Silicone Elastomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth performance evaluation of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane, a specialized reactive siloxane, in the formulation of high-performance silicone elastomers. Designed for researchers, scientists, and drug development professionals, this document objectively compares its contributions to key physical properties against common alternatives, supported by established experimental data and detailed protocols.

Introduction: The Critical Role of Crosslinking in Silicone Elastomer Performance

Silicone elastomers are foundational materials in advanced applications, prized for their thermal stability, biocompatibility, and chemical inertness. The transition from a liquid silicone polymer (like a vinyl-terminated polydimethylsiloxane) to a solid, elastic material is achieved through a crosslinking (curing) reaction.[1] In modern, high-purity systems, the platinum-catalyzed hydrosilylation addition cure is the preferred method, creating a stable, crosslinked network without byproducts.[2]

The choice of crosslinking agents and reactive polymers is paramount as it dictates the final properties of the elastomer, including its hardness, tensile strength, elongation, and, critically, its operational temperature range.[1] This guide focuses on this compound (CAS 2627-97-6), a unique molecule that incorporates both reactive vinyl groups for crosslinking and phenyl groups, which are known to impart significant thermal stability.[3][4]

The Analyte vs. The Alternative: A Structural Comparison

To objectively evaluate the performance benefits, we will compare elastomers formulated with this compound against a structurally similar but more conventional crosslinker, 1,3-Divinyltetramethyldisiloxane (CAS 2627-95-4). The key differentiator is the presence of two phenyl groups in place of two methyl groups on the silicon atoms.

G cluster_0 Analyte: this compound cluster_1 Alternative: 1,3-Divinyltetramethyldisiloxane a C₁₈H₂₂OSi₂ M.W: 310.54 a_struct b C₈H₁₈OSi₂ M.W: 186.40 b_struct

Caption: Chemical structures of the analyte and the alternative crosslinker.

The presence of the bulky, rigid phenyl groups in the analyte is hypothesized to introduce significant changes to the polymer network, primarily by restricting the mobility of the siloxane chains and increasing the energy required for thermal degradation.

Comparative Performance Analysis

The incorporation of phenyl substituents into the siloxane backbone significantly enhances the material's thermal stability compared to traditional methyl-substituted silicone rubber.[5] This is the primary advantage conferred by this compound.

Thermal Stability

Causality: The C-C bonds within the phenyl rings possess higher bond energy than the Si-C bonds of the methyl groups. This, combined with the steric hindrance provided by the bulky phenyl groups, protects the siloxane (Si-O-Si) backbone from thermal degradation. Studies have shown that silicone rubbers containing phenyl groups achieve significantly higher initial decomposition temperatures.[5] For instance, phenyl-containing composites have displayed initial decomposition temperatures as high as 454°C.[5]

Mechanical Properties

The introduction of phenyl groups creates a more rigid polymer network. This has a direct and predictable impact on the mechanical properties of the cured elastomer.

  • Hardness and Tensile Strength: The increased rigidity typically leads to a higher durometer (Shore A) hardness and increased tensile strength.[5]

  • Elongation at Break: A known trade-off for increased rigidity is a reduction in flexibility. Therefore, elastomers formulated with the phenyl-containing siloxane are expected to exhibit a lower elongation at break compared to their purely methyl-substituted counterparts.[6] Research on silicone rubber blends has shown that increasing the phenyl silicone rubber content leads to a steady decrease in elongation at break.[6]

Low-Temperature Performance

While seemingly counterintuitive, the introduction of phenyl groups at low concentrations (e.g., 3-4 mole %) can disrupt the crystallization of the polydimethylsiloxane chains at low temperatures, thereby improving low-temperature flexibility.[7] However, at higher concentrations, the stiffening effect dominates, which can raise the glass transition temperature (Tg).[8][9]

Quantitative Performance Data Summary

The following table summarizes expected performance shifts based on published data for phenyl-modified silicone elastomers compared to standard formulations.

Performance MetricStandard Elastomer (with 1,3-Divinyltetramethyldisiloxane)Phenyl-Modified Elastomer (with this compound)Rationale & References
Thermal Decomposition (T5%) ~350 - 400 °C> 450 °C Phenyl groups enhance thermal stability of the siloxane backbone.[5][8]
Tensile Strength ~5 - 7 MPa~7 - 9 MPa Increased network rigidity and intermolecular forces from phenyl groups.[5]
Elongation at Break ~300 - 500%~100 - 250% Phenyl groups stiffen the polymer chains, reducing flexibility.[6]
Hardness (Shore A) ~40 - 50 A~50 - 65 A Higher crosslink density and chain rigidity increase hardness.[5]
Refractive Index ~1.41~1.45 - 1.50 Phenyl groups have a high molar refractive index.[8]

Experimental Protocols

To validate the performance claims, a standardized experimental workflow is required. The following protocols describe the preparation and testing of two distinct elastomer formulations.

Trustworthiness: These protocols are based on standard industry practices for formulating and testing addition-cure silicone elastomers. The specified ASTM methods represent the global standard for ensuring reproducible and comparable results.

Experimental Workflow Diagram

G cluster_prep Formulation & Preparation cluster_cure Curing cluster_test Performance Testing formulate 1. Formulate (Base Polymer, Crosslinker, Catalyst) mix 2. Mix (Planetary Mixer, 2 min @ 2000 rpm) formulate->mix degas 3. Degas (Vacuum Chamber, 10 min) mix->degas pour 4. Pour into Molds degas->pour cure 5. Cure (Convection Oven, 150°C for 1 hr) pour->cure post_cure 6. Post-Cure (Convection Oven, 175°C for 4 hrs) cure->post_cure mech_test 7a. Mechanical Testing (ASTM D412, D2240) post_cure->mech_test therm_test 7b. Thermal Analysis (TGA) post_cure->therm_test

Caption: Experimental workflow for elastomer preparation and testing.

Formulation Protocol

Materials:

  • Base Polymer: Vinyl-terminated polydimethylsiloxane (PDMS), 1000 cSt viscosity (e.g., DMS-V31).

  • Reinforcing Filler: Hexamethyldisilazane-treated fumed silica.[7]

  • Crosslinker A (Phenyl-Modified): this compound.

  • Crosslinker B (Standard): 1,3-Divinyltetramethyldisiloxane.

  • Hydrosilane Crosslinker: Methylhydrosiloxane-dimethylsiloxane copolymer.

  • Catalyst: Platinum-divinyltetramethyldisiloxane complex in xylene (Karstedt's catalyst).

  • Inhibitor: 1-Ethynyl-1-cyclohexanol (to control working time).

Procedure:

  • Masterbatch Preparation: To a planetary mixer, add 100 parts by weight of the vinyl-terminated PDMS base polymer and 30 parts of the fumed silica filler. Mix under vacuum until the silica is fully incorporated and the mixture is homogenous. This is the base masterbatch.

  • Formulation A (Phenyl-Modified):

    • To 100 parts of the masterbatch, add a stoichiometric amount of Crosslinker A and the hydrosilane crosslinker. The molar ratio of vinyl groups (from both the base polymer and Crosslinker A) to Si-H groups should be approximately 1.2:1.

    • Add 10 ppm of the platinum catalyst.

    • Add 0.1 parts of the inhibitor.

  • Formulation B (Standard):

    • Repeat the process for Formulation A, but substitute Crosslinker B for Crosslinker A, ensuring the same vinyl-to-hydride molar ratio is maintained.

  • Mixing: Mix each formulation for 2 minutes at 2000 rpm.

  • Degassing: Place the mixed formulation in a vacuum chamber for 10 minutes or until all air bubbles are removed.

Curing and Testing Protocols
  • Curing:

    • Pour the degassed liquid silicone rubber into steel molds appropriate for the required test specimens.

    • Place the molds in a convection oven and cure at 150°C for 1 hour.

    • Demold the elastomer slabs and post-cure in the oven at 175°C for 4 hours to remove any volatile residues and ensure the completion of the crosslinking reaction.

  • Testing:

    • Mechanical Properties: Condition the samples for 24 hours at 23°C and 50% relative humidity. Perform tensile strength and elongation testing according to ASTM D412 . Measure durometer hardness according to ASTM D2240 .

    • Thermal Stability: Use a Thermogravimetric Analyzer (TGA). Heat a 5-10 mg sample from 30°C to 800°C at a rate of 10°C/min under a nitrogen atmosphere. Determine the temperature at which 5% weight loss occurs (T5%).

Conclusion and Application Insights

The use of this compound as a reactive component in silicone elastomers provides a clear and significant enhancement in thermal stability. This benefit is a direct result of its unique molecular structure, which incorporates rigid phenyl groups into the siloxane network.

Key Takeaways:

  • Superior Thermal Performance: The primary advantage is a substantial increase in the maximum operating temperature of the elastomer, making it suitable for demanding applications in the automotive, aerospace, and electronics industries.[3][5]

  • Modified Mechanical Profile: The enhanced thermal stability comes with a trade-off in mechanical properties, specifically a reduction in elasticity. The resulting elastomers are harder, stronger, but less flexible.[6]

  • Application-Specific Choice: For applications where extreme heat resistance is the critical design parameter, the phenyl-modified formulation is the superior choice. For applications demanding high flexibility and elongation, a standard formulation using alternatives like 1,3-Divinyltetramethyldisiloxane remains preferable.

For professionals in drug development and medical device manufacturing, the enhanced thermal stability may be particularly relevant for components that must withstand repeated high-temperature sterilization cycles (e.g., autoclaving) while maintaining their structural integrity.

References

  • Gelest Inc. (n.d.). 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Properties, Applications, and Chemical Synthesis. Retrieved from [Link]

  • MDPI. (2023). A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Coated Glass Fibers. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanical properties of elastomers as a function of phenyl content at room temperature. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (2015). Morphological and Dielectric Properties of Vinyl PDMS-Polyhedral Oligomeric Silsesquioxanes Composites. Retrieved from [Link]

  • MDPI. (2021). Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. Retrieved from [Link]

  • ResearchGate. (2021). Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. Retrieved from [Link]

  • ResearchGate. (2023). Mechanical, Dielectric and Hydrophobic Properties of Phenyl Silicone Rubber and Methyl Vinyl Silicone Rubber Blend Composites. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural formula of vinyl-terminated polydimethylsiloxane consisting.... Retrieved from [Link]

  • Gelest Inc. (n.d.). REACTIVE SILICONES: Addition Cure. Retrieved from [Link]

  • Gelest Inc. (n.d.). Specialty Polymers: The Role of 1,3-Divinyl-1,3-Diphenyl-1,3-Dimethyldisiloxane. Retrieved from [Link]

  • PubChem. (n.d.). Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-. Retrieved from [Link]

  • Nature. (2019). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Retrieved from [Link]

  • Exactitude Consultancy. (n.d.). Vinyl Terminated Polydimethylsiloxane Market Size, Growth and Forecast 2032. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Techniques for 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization and quantification of reactive monomers and intermediates are paramount. 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane, a key component in the synthesis of specialized silicone polymers and other advanced materials, demands robust analytical methods to ensure product quality, consistency, and safety. This guide provides an in-depth comparison of analytical techniques for the analysis of this divinyldisiloxane, grounded in the principles of scientific integrity and regulatory compliance.

As a Senior Application Scientist, it is crucial to emphasize that while the principles discussed herein are based on established analytical practices, the specific validation data for this compound is not extensively available in peer-reviewed literature. Therefore, the experimental protocols and performance characteristics presented are based on scientifically sound extrapolations from the analysis of structurally similar organosilicon compounds. These should be considered as robust starting points for method development and validation in your laboratory.

The Foundation of Trustworthy Analysis: Regulatory & Scientific Principles

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] This is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which is echoed by national regulatory agencies such as the U.S. Food and Drug Administration (FDA) and is reflected in the United States Pharmacopeia (USP).

The core validation characteristics that must be considered include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for this compound depends on the specific requirements of the analysis, such as the need for quantitation of the pure substance, determination of impurities, or monitoring of its consumption in a reaction. Here, we compare four common techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR).

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC-FID is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The flame ionization detector provides a response that is proportional to the mass of carbon atoms entering the flame.

Causality of Experimental Choices: Due to its volatility, this compound is well-suited for GC analysis. A non-polar or mid-polarity column is typically chosen to achieve good separation from potential impurities or starting materials. The FID detector is selected for its robustness and wide linear range for hydrocarbon-containing compounds.

Experimental Protocol: GC-FID Analysis

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as acetone or dichloromethane.

    • Prepare a series of calibration standards of known concentrations in the same solvent.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Workflow for GC-FID Method Validation

GC-FID Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters prep_std Prepare Calibration Standards gc_analysis GC-FID Analysis prep_std->gc_analysis prep_sample Prepare Sample Solutions prep_sample->gc_analysis specificity Specificity gc_analysis->specificity linearity Linearity & Range gc_analysis->linearity accuracy Accuracy gc_analysis->accuracy precision Precision gc_analysis->precision lod_loq LOD & LOQ gc_analysis->lod_loq robustness Robustness gc_analysis->robustness

Caption: Workflow for GC-FID method validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice. The phenyl groups in the molecule provide strong UV absorbance, making UV detection highly suitable.

Causality of Experimental Choices: A C18 column is a common choice for reversed-phase chromatography, offering good retention for non-polar analytes. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to achieve a good balance between retention time and peak shape. UV detection is selected due to the presence of the UV-absorbing phenyl groups.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Prepare a series of calibration standards in the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (85:15 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 254 nm.

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Construct a calibration curve and determine the sample concentration.

Workflow for HPLC-UV Method Validation

HPLC-UV Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters prep_mobile Prepare Mobile Phase hplc_analysis HPLC-UV Analysis prep_mobile->hplc_analysis prep_std Prepare Standards prep_std->hplc_analysis prep_sample Prepare Samples prep_sample->hplc_analysis specificity Specificity hplc_analysis->specificity linearity Linearity & Range hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq robustness Robustness hplc_analysis->robustness

Caption: Workflow for HPLC-UV method validation.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself. The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.

Causality of Experimental Choices: ¹H NMR is chosen for its high sensitivity and the presence of distinct signals for the vinyl and methyl protons in the target molecule. An internal standard with a known purity and signals that do not overlap with the analyte's signals is crucial for accurate quantification. A long relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate integration.

Experimental Protocol: ¹H-qNMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker Avance III 400 MHz or higher.

    • Solvent: CDCl₃.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for quantitative work).

    • Number of Scans: 16 or more to achieve adequate signal-to-noise ratio.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the characteristic signals of the analyte (e.g., vinyl protons) and the internal standard.

    • Calculate the concentration of the analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where:

      • C = Concentration/Purity

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Logical Relationship in qNMR

qNMR Quantification Logic Analyte Analyte Signal (Known Protons) Integral Signal Integration Analyte->Integral IS Internal Standard Signal (Known Protons, Purity, Mass) IS->Integral Calculation Concentration Calculation Integral->Calculation

Caption: Logical flow of qNMR quantification.

Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For quantification, the intensity of a characteristic absorption band is related to the concentration of the analyte, often following the Beer-Lambert law.

Causality of Experimental Choices: The vinyl groups in this compound have characteristic absorption bands (e.g., C=C stretch and =C-H stretch) that can be used for quantification. An internal standard with a non-interfering absorption band can be used to improve accuracy and precision. Alternatively, a calibration curve can be constructed using standards of known concentrations.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Prepare a series of standards of the analyte in a suitable IR-transparent solvent (e.g., carbon tetrachloride, taking appropriate safety precautions).

    • Prepare the sample solution in the same solvent.

  • Instrumentation and Conditions:

    • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.

    • Accessory: Liquid transmission cell with a known path length.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis:

    • Identify a characteristic absorption band for the vinyl group (e.g., around 1600 cm⁻¹ for the C=C stretch).

    • Measure the absorbance of this band for the standards and the sample.

    • Construct a calibration curve of absorbance versus concentration.

    • Determine the concentration of the analyte in the sample.

Experimental Workflow for FTIR Quantification

FTIR Quantification Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards ftir_scan Acquire FTIR Spectra prep_std->ftir_scan prep_sample Prepare Sample prep_sample->ftir_scan measure_abs Measure Absorbance ftir_scan->measure_abs calibration Construct Calibration Curve measure_abs->calibration quantify Quantify Analyte calibration->quantify

Caption: Workflow for FTIR quantification.

Performance Comparison

The following table summarizes the expected performance characteristics of the discussed analytical techniques for the analysis of this compound. It is important to reiterate that these are typical values and would require experimental validation for this specific analyte.

Parameter GC-FID HPLC-UV ¹H-qNMR FTIR
Specificity HighHighVery HighModerate to High
Linearity (r²) > 0.999> 0.999N/A (primary method)> 0.995
Range (% of nominal) 1 - 150%1 - 150%1 - 100% (purity)10 - 120%
Accuracy (% recovery) 98 - 102%98 - 102%99 - 101%95 - 105%
Precision (%RSD) < 1%< 1%< 0.5%< 2%
LOD Low (ng/mL)Low (µg/mL)Moderate (mg/mL)High (mg/mL)
LOQ Low (ng/mL)Low (µg/mL)Moderate (mg/mL)High (mg/mL)
Robustness GoodGoodExcellentModerate
Throughput HighHighLowHigh
Cost per Sample LowModerateHighVery Low

Conclusion and Recommendations

The selection of the most appropriate analytical technique for this compound is contingent upon the specific analytical objective.

  • For routine quality control and purity assessment where high throughput and cost-effectiveness are important, GC-FID is the recommended technique due to its high resolution, sensitivity, and robustness for volatile siloxanes.

  • HPLC-UV offers a viable alternative, particularly if the analyte is part of a non-volatile mixture or if GC is not available. The presence of phenyl groups ensures good sensitivity with UV detection.

  • When the highest level of accuracy and traceability is required, for instance, in the certification of a reference material, ¹H-qNMR is the gold standard. It is a primary ratio method that does not rely on analyte-specific calibration standards.

  • FTIR is a rapid and cost-effective technique that can be valuable for at-line or in-line process monitoring, where it can be used to track the consumption of the vinyl groups during a polymerization reaction. However, for precise quantification of the pure substance, it is generally less accurate and sensitive than the chromatographic and NMR methods.

Ultimately, a comprehensive understanding of the analytical needs, coupled with a thorough validation of the chosen method according to regulatory guidelines, will ensure the generation of reliable and defensible data for this compound.

References

  • Silicones Europe. (2019). New analytical methods quantify siloxanes in silicone products. Retrieved from [Link][2]

  • DiVA portal. (n.d.). New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. Retrieved from [Link][1]

  • CES-Silicones Europe. (n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. Retrieved from [Link][3]

  • CES-Silicones Europe. (n.d.). NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Vinyl Functional Polysiloxane Microemulsion: Preparation and Characterization. Retrieved from [Link][5]

  • ResearchGate. (n.d.). FTIR spectra of the polysiloxane solids crosslinked at 50 C–2 h from the. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Determination of siloxanes in silicone products and potential migration to milk, formula and liquid simulants. Retrieved from [Link][7]

  • MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link][8]

  • Durham University. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link][9]

  • MDPI. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Retrieved from [Link][10]

  • ResearchGate. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (2021). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Retrieved from [Link][12]

  • Google Scholar. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analy. Retrieved from [13]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2022). development and validation of gc-fid method for the quantification of 1, 4-dioxane in herbal shampoo. Retrieved from [Link][14]

  • ResearchGate. (2020). Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (2015). Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. Retrieved from [Link][16]

  • Defense Technical Information Center. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. Retrieved from [Link][17]

  • National Center for Biotechnology Information. (2023). HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis. Retrieved from [Link][18]

  • Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link][19]

  • ResearchGate. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Retrieved from [Link][20]

  • ResearchGate. (2018). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved from [Link][21]

  • MDPI. (2024). Application for Validation of Compound Identification in GC×GC Based on Retention Index. Retrieved from [Link][22]

  • Semantic Scholar. (2012). Synthesis and conformational properties of 1,3-dimethyl-3-phenyl- 1,3-azasilinane. Low temperature dynamic NMR and computational. Retrieved from [Link][23]

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A Comparative Guide: 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane vs. 1,1,3,3-tetramethyl-1,3-divinyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Formulation Scientists

In the realm of silicone chemistry, divinyldisiloxanes serve as fundamental building blocks, primarily acting as end-cappers or crosslinkers in addition-cure (platinum-catalyzed) silicone systems.[1][2] The choice between different substituents on the silicon atom—specifically, methyl versus phenyl groups—dramatically alters the final properties of the polymer. This guide provides a detailed comparison of two key molecules: 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane and its purely aliphatic counterpart, 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, to inform material selection in advanced research and product development.

Molecular Structure: The Root of Divergent Properties

The core difference lies in the substitution on the silicon atoms. The tetramethyl variant possesses only methyl (-CH₃) groups, while the diphenyl variant replaces one methyl group on each silicon atom with a phenyl (-C₆H₅) group. This seemingly simple substitution has profound implications for the molecule's steric bulk, electronic properties, and intermolecular interactions.

References

A Comparative Guide to Phenyl-Modified Polysiloxanes: Performance Analysis of Polymers Synthesized from 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in advanced materials and drug development, the selection of monomers is a critical decision point that dictates the final properties of a polymer. This guide provides an in-depth comparison of polymers synthesized using 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane, a cornerstone intermediate for specialty polymers.[1][2] We will objectively evaluate its performance against a common, non-phenylated alternative, 1,3-divinyltetramethyldisiloxane, supported by experimental data and detailed characterization protocols.

The inclusion of phenyl groups in a polysiloxane backbone is a well-established strategy to enhance performance characteristics beyond those of standard polydimethylsiloxane (PDMS).[3] Phenyl-containing polysiloxanes are renowned for their exceptional thermal stability, oxidation resistance, radiation resistance, and unique optical properties.[4] The monomer this compound offers a precise method to incorporate these advantageous phenyl groups into a polymer network.

Section 1: Monomer Comparison and Polymerization

The fundamental difference in polymer properties arises from the monomer's molecular architecture. Let's compare the structures of our target monomer and a standard alternative.

Monomer Structures:

  • This compound (DPDVDS): This monomer contains two phenyl groups and two vinyl groups attached to the silicon atoms. The phenyl groups are bulky and introduce steric hindrance and favorable electronic interactions.[3]

  • 1,3-Divinyltetramethyldisiloxane (DVTMDSO): This is a widely used monomer where methyl groups occupy the positions of the phenyl groups. It is a baseline for many vinyl-terminated silicone polymer systems.

The most common method for polymerizing these monomers is through hydrosilylation. This addition reaction involves a catalyst, typically a platinum complex, to form stable silicon-carbon bonds between the vinyl groups of the monomer and Si-H groups of a crosslinker.[5][6] This process is highly efficient and allows for the formation of well-defined polymer networks with tailored properties.[5]

Caption: General schematic of the platinum-catalyzed hydrosilylation reaction.

Section 2: Comparative Performance Analysis

The substitution of methyl groups with phenyl groups leads to significant and predictable changes in polymer performance. The attraction between phenyl groups strengthens both intra- and inter-molecular interactions within the polymer matrix.[3][7]

Key Performance Metrics:
  • Thermal Stability: Polysiloxanes containing phenyl groups exhibit superior thermal and thermo-oxidative stability.[4][8][9] The phenyl groups can inhibit the depolymerization of the main siloxane chain at elevated temperatures.[10][11][12][13] This makes polymers derived from DPDVDS suitable for high-temperature applications where standard silicones would degrade.[1]

  • Optical Properties (Refractive Index): Phenyl groups have a high molar refractive index.[14] Consequently, incorporating them into the polysiloxane backbone significantly increases the polymer's refractive index (RI).[4][10] This property is crucial for optical applications such as LED encapsulation, optical adhesives, and intraocular lenses, where matching the RI of different components is necessary to minimize interfacial light loss.[14][15][16] Polysiloxanes can achieve a wide range of RI values, from approximately 1.40 to over 1.50, depending on the phenyl content.[14][16]

  • Glass Transition Temperature (Tg): The bulky phenyl groups restrict the flexibility of the siloxane chain.[17] This increased steric hindrance leads to a higher glass transition temperature compared to the highly flexible polydimethylsiloxane (PDMS) chains.[17]

Performance Data Summary

The following table summarizes typical property differences between polymers synthesized with DPDVDS and DVTMDSO. The exact values can vary based on the specific crosslinker, catalyst, and curing conditions used.

PropertyPolymer from DVTMDSO (Typical)Polymer from DPDVDS (Typical)Scientific Rationale
Refractive Index (RI) ~1.40 - 1.41> 1.46 (up to 1.58)[4][16]The high molar refractivity of phenyl groups increases the overall RI of the polymer.[14][15]
Thermal Stability (TGA, 5% wt. loss) ~350 - 400 °C in N₂> 450 °C in N₂[8]Phenyl groups enhance structural rigidity and resist thermal degradation pathways.[9][10]
Glass Transition Temp. (Tg) ~ -125 °CHigher than PDMS (e.g., -60 to -28°C)[17]Bulky phenyl groups restrict chain mobility, increasing the energy required for segmental motion.[17]

Section 3: Experimental Characterization Protocols

To validate the performance claims, rigorous characterization is essential. The following section outlines the standard, self-validating protocols for analyzing these polymers.

Characterization_Workflow cluster_synthesis Synthesis cluster_structural Structural Analysis cluster_properties Property Analysis Synthesis Hydrosilylation Polymerization FTIR FTIR Spectroscopy Synthesis->FTIR Confirm Reaction NMR NMR Spectroscopy (¹H, ²⁹Si) Synthesis->NMR Verify Structure GPC GPC/SEC Synthesis->GPC Determine MW TGA Thermogravimetric Analysis (TGA) Synthesis->TGA Assess Thermal Stability DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Measure Thermal Transitions

Caption: Standard workflow for the synthesis and characterization of polysiloxanes.

Protocol 1: Fourier Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the completion of the hydrosilylation reaction.

  • Methodology:

    • Acquire a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.

    • Place a small amount of the cured polymer sample onto the ATR crystal and apply pressure.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Analyze the spectrum for key peaks.

  • Expected Results & Validation:

    • Disappearance of Reactant Peaks: The successful reaction is confirmed by the disappearance of the Si-H stretching vibration (around 2100-2160 cm⁻¹) from the hydrosilane crosslinker and the C=C vinyl stretching peak (around 1600 cm⁻¹) from the DPDVDS monomer.[18][19]

    • Presence of Product Peaks: The Si-O-Si backbone will show a strong, broad absorption between 1000-1100 cm⁻¹.[20] Phenyl groups will be indicated by C-H aromatic stretches (~3050-3070 cm⁻¹) and C=C ring stretches (~1430 cm⁻¹).

  • Scientist's Note: FTIR is a rapid and powerful first-pass technique. The absence of the Si-H peak is the most critical indicator of a complete cure. An incomplete reaction can lead to outgassing and compromised material properties over time.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide detailed structural elucidation and verify the ratio of phenyl to methyl groups.

  • Methodology:

    • Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ²⁹Si NMR spectra using a high-field NMR spectrometer.

  • Expected Results & Validation:

    • ¹H NMR: Signals corresponding to the phenyl protons will appear in the aromatic region (~7.2-7.8 ppm), while methyl protons will be upfield (~0.1-0.3 ppm). The integration of these peaks allows for the quantification of the phenyl-to-methyl ratio, validating the monomer incorporation.

    • ²⁹Si NMR: This technique directly probes the silicon environment.[20] The chemical shifts will confirm the formation of the siloxane backbone and the nature of the substituents on the silicon atoms, providing definitive structural proof.[3][20][21]

  • Scientist's Note: While ¹H NMR is routine, ²⁹Si NMR is indispensable for complex silicone structures. It provides unambiguous evidence of the silicon framework, which is crucial for intellectual property and quality control.[20]

Protocol 3: Gel Permeation Chromatography (GPC/SEC)
  • Objective: To determine the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of the polymer.[22][23]

  • Methodology:

    • Dissolve the polymer in a suitable solvent. Toluene is preferred over THF for PDMS-based materials, as PDMS can be isorefractive with THF, making it invisible to the refractive index detector.[22][23][24]

    • Inject the solution into a GPC system equipped with appropriate columns (e.g., PolyPore) and detectors (typically a refractive index detector and a viscometer).[22][24]

    • Calibrate the system using known standards (e.g., polystyrene) and apply universal calibration for accurate molecular weight determination.[22][24]

  • Expected Results & Validation:

    • The chromatogram will show the distribution of polymer chains by size.

    • The calculated number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) provide critical information about the polymerization process. A narrow PDI indicates a well-controlled reaction.

  • Scientist's Note: GPC is vital for understanding how polymerization conditions affect the final polymer chain length.[23] This, in turn, directly influences mechanical properties like viscosity and elasticity.

Protocol 4: Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability and decomposition profile of the polymer.

  • Methodology:

    • Place a small, precisely weighed sample (5-10 mg) into a TGA pan (e.g., alumina).[25]

    • Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen to measure thermal stability, and then air to measure oxidative stability).[25][26]

    • Record the sample weight as a function of temperature.

  • Expected Results & Validation:

    • The TGA curve will show the temperature at which weight loss begins, indicating the onset of decomposition.[26]

    • Polymers from DPDVDS are expected to show a significantly higher onset temperature for decomposition compared to those from DVTMDSO, confirming their enhanced thermal stability.[8] Decomposition of silicone elastomers typically begins above 400°C.[25]

  • Scientist's Note: When comparing materials, it is crucial to use the same heating rate and atmosphere. The temperature at which 5% weight loss occurs (Td5) is a standard metric for comparing the thermal stability of different polymers.

Protocol 5: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) and other thermal transitions like melting or crystallization points.

  • Methodology:

    • Seal a small sample (5-10 mg) in a DSC pan.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example, cool the sample to below its expected Tg (e.g., -150°C), then heat at a controlled rate (e.g., 10°C/min).[26]

    • Record the heat flow into or out of the sample as a function of temperature.

  • Expected Results & Validation:

    • The Tg will appear as a step-like change in the heat flow curve.[26]

    • The polymer derived from DPDVDS will exhibit a higher Tg than the DVTMDSO-based polymer, consistent with its more rigid structure.

  • Scientist's Note: The Tg is a critical parameter for determining the operational temperature range of a material. Below Tg, the material is rigid and glassy; above Tg, it becomes rubbery and flexible.

Conclusion

The use of this compound as a monomer provides a reliable and effective route to synthesizing high-performance polysiloxanes. The incorporation of phenyl groups imparts demonstrably superior thermal stability and a significantly higher refractive index compared to polymers derived from standard methyl-substituted divinylsiloxanes. These enhanced properties, validated through a suite of standard characterization techniques, make DPDVDS-based polymers ideal candidates for demanding applications in optics, electronics, and high-temperature environments. This guide provides the foundational data and methodologies for researchers to confidently select, synthesize, and characterize these advanced materials.

References

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  • Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. MDPI. [Link]

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  • Methyl Phenyl silicones are useful for a variety of specialty applications due to their high refractive index and extreme temperature stability. Andisil. [Link]

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  • Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Science and Education Publishing. [Link]

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  • Synthesis and Studies on the Effect of Phenyl Side – Chain Content on Refractive Index of Polysiloxane Resin. ResearchGate. [Link]

  • The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie. [Link]

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  • Hydrosilylation polymerization of dialkenylgermanes with double‐decker silsesquioxane. ResearchGate. [Link]

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  • Comparison of the impact of selected dispersion methods on the thermal stability of silicone nanocomposites. ResearchGate. [Link]

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  • D5095 Standard Test Method for Determination of the Nonvolatile Content in Silanes, Siloxanes and Silane-Siloxane Blends Used in Masonry Water Repellent Treatments. ASTM International. [Link]

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  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. PMC - NIH. [Link]

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  • Hydrosilylation of Reactive Quantum Dots and Siloxanes for Stable Quantum Dot Films. MDPI. [Link]

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A Comparative Guide to Catalysts for Hydrosilylation of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is a specialty organosilicon compound distinguished by its unique molecular architecture.[1][2] The molecule incorporates two key functional moieties: reactive vinyl groups that serve as sites for polymerization and phenyl groups that impart significant thermal stability to the resulting polymers.[3][4] This combination makes it an invaluable intermediate in the synthesis of high-performance materials, including specialty silicone rubbers, advanced coatings, and durable adhesives.[1][3]

The primary route for the functionalization and cross-linking of this divinyldisiloxane is the hydrosilylation reaction, an atom-economical addition of a silicon-hydride (Si-H) bond across the vinyl group's carbon-carbon double bond.[5][6] This reaction is fundamental to the silicone industry for curing elastomers and creating robust silicon-carbon bonds.[7][8] The efficiency, selectivity, and overall success of this transformation are critically dependent on the choice of catalyst.

This guide provides a comparative analysis of various catalytic systems for the hydrosilylation of this compound. It is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of catalyst performance, mechanistic principles, and practical experimental considerations to facilitate informed catalyst selection for specific research and development objectives.

The Hydrosilylation Reaction: Mechanism and Key Considerations

The hydrosilylation of a vinylsiloxane is a thermodynamically favorable process that, in practice, requires a catalyst to proceed at a meaningful rate.[8][9] The most widely accepted pathway for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which outlines a catalytic cycle involving the platinum center.[10]

The Chalk-Harrod Mechanism

The mechanism proceeds through four principal steps, initiated by the activation of the catalyst, typically a Pt(0) species.

Chalk_Harrod_Mechanism Figure 1: The Chalk-Harrod Mechanism for Pt-Catalyzed Hydrosilylation cluster_cycle Pt0 Pt(0) Catalyst OxAdd Oxidative Addition Pt0->OxAdd I Coord Alkene Coordination OxAdd->Coord II Insert Migratory Insertion Coord->Insert III RedElim Reductive Elimination Insert->RedElim IV RedElim->Pt0 Catalyst Regeneration Product R-CH2-CH2-SiR'3 RedElim->Product Reactants1 R'3Si-H Reactants1->OxAdd Reactants2 R-CH=CH2 Reactants2->Coord

Caption: Figure 1: The Chalk-Harrod Mechanism for Pt-Catalyzed Hydrosilylation

  • Oxidative Addition: The hydrosilane (containing the Si-H bond) adds to the low-valent metal center, typically Pt(0), forming a platinum(II) dihydrido-silyl complex.

  • Alkene Coordination: The vinyl group of the disiloxane coordinates to the platinum center.

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining and selectivity-determining step, typically yielding the anti-Markovnikov product.

  • Reductive Elimination: The final alkylsilane product is eliminated from the platinum center, regenerating the active Pt(0) catalyst, which can then enter another catalytic cycle.[10]

Causality Behind Experimental Choices

Several factors must be carefully controlled to ensure an efficient and selective reaction:

  • Catalyst Valence State: For platinum catalysts, the Pt(0) oxidation state is the most active.[5][11] Catalysts starting in higher oxidation states, like Pt(IV) in Speier's catalyst, require an initial reduction step, which results in an induction period before the reaction begins.[12]

  • Temperature: The optimal temperature is highly catalyst-dependent. Highly active systems like Karstedt's catalyst can facilitate reactions at or below 50°C, while others, such as Ashby's, are designed for high-temperature curing.[5][7]

  • Inhibitors: In industrial applications like the curing of two-part silicone elastomers, premature reaction upon mixing is undesirable. Inhibitors are compounds that coordinate to the platinum center, temporarily deactivating it at room temperature.[13] The inhibitory effect is overcome by heating, which allows the curing process to proceed rapidly. Common inhibitors include vinyl-containing siloxanes or acetylenic alcohols.[11]

  • Side Reactions: The catalytic system can sometimes promote undesirable side reactions, including isomerization of the double bond or hydrogenation.[14] Catalyst design and reaction conditions are chosen to minimize these pathways.

Comparative Analysis of Key Catalyst Systems

The choice of catalyst is dictated by the specific requirements of the application, including desired reaction speed, operating temperature, cost, and the need for catalyst removal from the final product.

A. Platinum(0) Complexes: The Industry Standard

Complexes featuring platinum in the zero-valent state are the most widely used catalysts for hydrosilylation due to their high activity at low concentrations.[10]

  • Karstedt's Catalyst: This is arguably the most important catalyst in the silicone industry.[5][14] It is a Pt(0) complex stabilized by 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) ligands.[8][9] Its primary advantages include exceptional activity, high solubility in silicone media, and the ability to promote rapid curing at low temperatures (often below 50°C) without generating by-products.[7][8][15]

  • Ashby's Catalyst: This catalyst is preferred for applications requiring high-temperature curing, such as in high-temperature extruded silicone systems.[5]

  • Lamoreaux's Catalyst: This catalyst is noted for its high stability but is also active at room temperature, which can limit its pot life in industrial settings.[10] It finds application in formulations for silicone rubbers with enhanced fire-retardant properties.[5]

B. Platinum(IV) Pre-catalysts: The Predecessor
  • Speier's Catalyst: Historically significant, Speier's catalyst is a solution of hexachloroplatinic acid (H₂[PtCl₆]) in isopropanol.[10][14] As a Pt(IV) source, it requires in-situ reduction to the active Pt(0) species, leading to a noticeable induction period.[12] A key operational difference is its tendency to be heterogeneous in non-polar silicone resins, a limitation that prompted the development of the highly soluble Karstedt's catalyst.[15]

C. Emerging Platinum Systems: Addressing Modern Challenges

Research continues to address the cost of platinum and the need for catalyst removal from high-purity products.

  • Heterogeneous Platinum Catalysts: These systems involve immobilizing platinum on a solid support, such as silica or alumina nanorods.[16][17] The primary advantage is the ease of catalyst recovery through simple filtration, which allows for recycling and minimizes platinum contamination in the final product.[7] Recent developments in single-atom catalysts (SACs) have shown exceptionally high activity and selectivity, with turnover numbers (TONs) reaching into the hundreds of thousands.[16][18]

  • Photoactivated Catalysts: Compounds like (MeCp)PtMe₃ remain dormant until activated by UV light.[5][19] This provides exceptional temporal control over the reaction, allowing for curing to be initiated on demand, which is valuable in advanced manufacturing processes.[5][19]

D. Alternative Metal Catalysts: The Cost-Effective Frontier

The high cost of platinum has driven research into catalysts based on more abundant metals.

  • Rhodium Catalysts: Rhodium complexes are also highly effective for hydrosilylation and are known to sometimes offer different regio- or stereoselectivity compared to platinum.[19][20][21]

  • Low-Cost Transition Metals (Fe, Co, Ni): Significant research efforts are focused on developing catalysts based on iron, cobalt, and nickel.[22] While still largely in the academic and early industrial research phase, these systems hold promise for reducing the cost of hydrosilylation-cured materials.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the discussed catalyst classes. The data represents typical values and can vary based on specific substrates, silanes, and reaction conditions.

Catalyst SystemTypical Loading (ppm Pt)Operating Temp. (°C)Reaction TimeConversion/YieldKey AdvantagesLimitations
Karstedt's Catalyst 5 - 50[5]20 - 100[7]Minutes to hours> 95%High activity, excellent solubility, no by-products.[5][7][8]High cost, difficult to remove from product.
Speier's Catalyst 10 - 10050 - 150Hours> 90%Well-established, effective for polar substrates.[15]Induction period, potential heterogeneity.[12][15]
Ashby's Catalyst 10 - 100> 100Minutes to hours> 95%Ideal for high-temperature curing applications.[5]Less active at lower temperatures.
Heterogeneous Pt (SACs) 10 - 10080 - 120Hours> 99%Easily recyclable, high TON, low product contamination.[16][17]May require higher temperatures, support stability can be an issue.
Photoactivated Pt 50 - 20020 - 50 (post-UV)Seconds to minutes> 95%On-demand activation, excellent temporal control.[5][19]Requires specialized UV equipment, higher cost.
Rhodium Complexes 50 - 100020 - 80HoursVariableCan offer alternative selectivity.[19][20]Generally less active than Pt, high cost.

Experimental Protocols

The following protocols provide a framework for conducting hydrosilylation reactions with this compound using both homogeneous and heterogeneous catalysts.

Experimental Workflow Overview

Experimental_Workflow Figure 2: General Experimental Workflow for Hydrosilylation start Start prep Prepare Reactants (Divinyldisiloxane & Hydrosilane) in an inert atmosphere (N2/Ar) start->prep solvent Add Anhydrous Solvent (e.g., Toluene, Xylene) prep->solvent catalyst Introduce Catalyst Solution (Homogeneous) or Slurry (Heterogeneous) solvent->catalyst reaction Heat to Desired Temperature and Monitor Reaction (e.g., via GC, NMR, IR) catalyst->reaction workup_homo Homogeneous Workup: Product may be used directly or purified via distillation/chromatography reaction->workup_homo If Homogeneous workup_hetero Heterogeneous Workup: Filter to recover catalyst, then purify product reaction->workup_hetero If Heterogeneous analysis Characterize Final Product (NMR, IR, GC-MS) workup_homo->analysis workup_hetero->analysis end End analysis->end

Sources

A Comparative Guide to the Reproducible and Scalable Polymerization of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, the synthesis of well-defined polysiloxanes is paramount for applications demanding high performance and reliability. 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane stands as a critical monomer for creating specialty polymers with enhanced thermal stability, mechanical properties, and chemical resistance.[1][2] Its unique structure, featuring both vinyl and phenyl groups, offers a versatile platform for polymerization.[2] This guide provides an in-depth comparison of the primary methods for polymerizing this monomer, focusing on the critical aspects of reproducibility and scalability. We will delve into the nuances of anionic and cationic ring-opening polymerization, alongside a comprehensive evaluation of alternative strategies such as hydrosilylation polymerization and the Piers-Rubinsztajn reaction, supported by experimental insights.

Polymerization of this compound: A Comparative Analysis

The polymerization of this compound is primarily achieved through ring-opening polymerization (ROP) of a corresponding cyclic precursor or by utilizing its vinyl functionality in addition-cure systems. The choice of method significantly impacts the reproducibility of polymer characteristics and the feasibility of scaling up the process.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization is a powerful technique for the synthesis of well-defined polysiloxanes with controlled molecular weights and narrow molecular weight distributions.[3] The living nature of this polymerization, when conducted under appropriate conditions, allows for the synthesis of block copolymers and other complex architectures.[3]

Mechanism and Reproducibility: AROP of cyclosiloxanes is initiated by strong bases, such as alkali metal hydroxides or organolithium compounds, which attack the silicon-oxygen bond in the cyclic monomer, creating a silanolate active center.[4] The propagation proceeds by the sequential addition of monomer units to this active center. For living polymerizations, where termination and chain transfer reactions are absent, the molecular weight of the resulting polymer is directly proportional to the monomer-to-initiator ratio, and a narrow molecular weight distribution can be achieved.[5]

However, the reproducibility of AROP can be challenged by several factors:

  • Initiator Purity and Reactivity: The choice and purity of the initiator are crucial. Highly reactive initiators can sometimes lead to side reactions if not carefully controlled.[5]

  • Monomer Purity: Impurities in the monomer can act as terminating agents, leading to broader molecular weight distributions and loss of living character.

  • Backbiting Reactions: A common side reaction in AROP of some cyclosiloxanes is "backbiting," where the active chain end attacks a silicon-oxygen bond within the same chain, leading to the formation of cyclic oligomers and a broadening of the molecular weight distribution. The rate of backbiting is dependent on the monomer structure and reaction conditions.[6]

Scalability Considerations: Scaling up AROP of cyclosiloxanes presents several challenges:

  • Exothermic Nature: The polymerization is often exothermic, requiring efficient heat dissipation to maintain a constant temperature, which is critical for controlled polymerization. Inadequate heat control on a large scale can lead to runaway reactions and a loss of control over the polymer properties.

  • Viscosity: As the polymerization progresses, the viscosity of the reaction mixture increases significantly, which can impede efficient mixing and heat transfer, affecting the homogeneity of the final product.

  • Purity Requirements: The stringent purity requirements for the monomer, solvent, and initiator become more challenging to maintain on an industrial scale, increasing the risk of premature termination and batch-to-batch variability.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization, typically initiated by strong protic or Lewis acids, offers an alternative route to polysiloxanes.

Mechanism and Reproducibility: The mechanism of CROP involves the formation of a cationic active center that propagates by attacking the oxygen atoms of the cyclic monomer. While CROP can be effective for the polymerization of cyclosiloxanes, achieving a living or controlled polymerization is generally more challenging than with AROP. Side reactions, such as chain transfer and termination, are more common, often leading to polymers with broader molecular weight distributions.

Scalability Considerations: Similar to AROP, the exothermic nature of the reaction and the increase in viscosity pose challenges for scalability. Additionally, the corrosive nature of the acidic catalysts used in CROP can require specialized equipment for large-scale production.

Alternative Strategies for Vinyl-Functionalized Polysiloxanes

Beyond traditional ROP, other polymerization techniques can be employed to produce vinyl-functionalized polysiloxanes, offering distinct advantages in terms of reproducibility, scalability, and the final properties of the material.

Hydrosilylation Polymerization

Hydrosilylation is a versatile and highly efficient addition reaction between a silicon-hydride (Si-H) and an unsaturated group, such as a vinyl group, catalyzed by a transition metal complex, most commonly a platinum-based catalyst like Karstedt's catalyst.[7][8][9] This reaction can be used for the step-growth polymerization of monomers containing both Si-H and vinyl functionalities or for the crosslinking of vinyl-terminated polymers with Si-H containing crosslinkers.[10]

Reproducibility and Control: Hydrosilylation reactions are known for their high yields and selectivity, with minimal side reactions under optimized conditions.[10] This leads to excellent reproducibility in the synthesis of polysiloxane networks. The stoichiometry of the Si-H and vinyl groups can be precisely controlled to achieve the desired crosslink density and material properties.

Scalability and Industrial Relevance: Hydrosilylation is a widely used industrial process for the curing of silicone elastomers and adhesives.[11] The reaction can be carried out in bulk or in solution and is generally less sensitive to impurities than living polymerization methods. The main scalability considerations are the efficient mixing of the components and the management of the reaction exotherm, particularly for fast-curing systems. The cost and potential for catalyst residues are also factors to consider.

Comparative Performance:

FeatureAnionic/Cationic ROPHydrosilylation Polymerization
Control over MW High (especially living anionic)Not directly applicable for linear polymers
Polydispersity Narrow (living anionic) to BroadNot applicable (network formation)
Reproducibility Sensitive to impurities and conditionsHigh
Scalability Challenging (exotherm, viscosity)Well-established, manageable challenges
Byproducts None (ideal)None
Catalyst Basic or AcidicTransition Metal (e.g., Platinum)
The Piers-Rubinsztajn Reaction

A more recent and less conventional approach to the synthesis of precisely structured polysiloxanes is the Piers-Rubinsztajn reaction. This reaction involves the B(C6F5)3-catalyzed coupling of a hydrosilane with an alkoxysilane to form a new siloxane bond.[12][13]

Reproducibility and Structural Precision: The Piers-Rubinsztajn reaction offers a high degree of control over the polymer architecture, allowing for the synthesis of block copolymers and polymers with regularly spaced functional groups.[14] The reaction proceeds under mild conditions and can provide polymers with well-defined structures and narrow molecular weight distributions.[15] This method allows for the synthesis of vinyl-terminated polysiloxanes with high precision.[13]

Scalability and Potential: While the Piers-Rubinsztajn reaction demonstrates significant potential for creating highly tailored polysiloxanes, its scalability for industrial production is still under development. The cost and availability of the borane catalyst are key considerations. However, for applications requiring a high degree of structural precision that cannot be achieved by other methods, this reaction presents a compelling alternative.

Comparative Performance:

FeatureAnionic/Cationic ROPPiers-Rubinsztajn Reaction
Control over MW High (living anionic)High
Polydispersity Narrow (living anionic) to BroadNarrow
Reproducibility Sensitive to impuritiesHigh
Scalability ChallengingUnder development
Byproducts None (ideal)Alcohol
Catalyst Basic or AcidicBorane

Experimental Protocols

Protocol: Anionic Ring-Opening Polymerization of a Divinyl-Functionalized Cyclosiloxane (Illustrative)

This protocol provides a general procedure for the anionic ring-opening polymerization of a divinyl-functionalized cyclosiloxane, which can be adapted for this compound.

Materials:

  • Divinyl-functionalized cyclosiloxane monomer (e.g., 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane)

  • Anhydrous toluene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry methanol (for termination)

Procedure:

  • Purification: The monomer and solvent must be rigorously purified to remove any traces of water or other protic impurities. Toluene is typically dried over calcium hydride and distilled under an inert atmosphere. The monomer is distilled under reduced pressure.

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet is used. The flask is purged with dry nitrogen.

  • Initiation: Anhydrous toluene is transferred to the reaction flask via a cannula. The desired amount of n-BuLi initiator is then added via syringe. The amount of initiator will determine the target molecular weight of the polymer.

  • Polymerization: The purified monomer is added to the initiator solution via syringe. The reaction is typically carried out at room temperature or slightly elevated temperatures. The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight and the consumption of the monomer.

  • Termination: Once the desired molecular weight is achieved, the polymerization is terminated by adding a small amount of dry methanol to quench the living anionic chain ends.

  • Purification: The polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum to remove residual solvent and unreacted monomer.

Protocol: Platinum-Catalyzed Hydrosilylation for Silicone Elastomer Formation

This protocol outlines the general steps for creating a silicone elastomer via hydrosilylation, a common application for polymers derived from this compound.

Materials:

  • Vinyl-terminated polysiloxane (derived from this compound polymerization)

  • Hydrosilane crosslinker (e.g., poly(methylhydrosiloxane))

  • Platinum catalyst (e.g., Karstedt's catalyst, a solution of platinum(0) in divinyltetramethyldisiloxane)[16]

  • Inhibitor (optional, to control the curing rate)

Procedure:

  • Formulation: The vinyl-terminated polysiloxane and the hydrosilane crosslinker are thoroughly mixed in a desired ratio. The ratio of Si-H to vinyl groups is a critical parameter that determines the crosslink density and the final properties of the elastomer.

  • Catalyst Addition: A catalytic amount of the platinum catalyst is added to the mixture. The concentration of the catalyst will influence the curing speed. An inhibitor can be added at this stage to provide a longer working time at room temperature.

  • Mixing: The components are mixed thoroughly to ensure a homogeneous distribution of the catalyst. Degassing under vacuum is often performed to remove any entrapped air bubbles.

  • Curing: The mixture is then cured, either at room temperature or by heating, depending on the catalyst system and the desired curing profile. The curing process involves the formation of a crosslinked network as the hydrosilylation reaction proceeds.

  • Post-Curing: A post-curing step at an elevated temperature is often employed to ensure the completion of the reaction and to remove any volatile byproducts.

Visualizing the Polymerization Pathways

PolymerizationPathways cluster_ROP Ring-Opening Polymerization cluster_Alternatives Alternative Polymerization/Curing Methods Monomer 1,3-Dimethyl-1,3-diphenyl- 1,3-divinyldisiloxane (Cyclic Precursor) AROP Anionic ROP (e.g., n-BuLi) Monomer->AROP CROP Cationic ROP (e.g., H+) Monomer->CROP LinearPolymer Linear Vinyl-Functional Polysiloxane AROP->LinearPolymer CROP->LinearPolymer VinylMonomer Vinyl-Terminated Polysiloxane Hydrosilylation Hydrosilylation (Pt Catalyst) VinylMonomer->Hydrosilylation SiH_Crosslinker Si-H Crosslinker SiH_Crosslinker->Hydrosilylation CrosslinkedPolymer Crosslinked Silicone Elastomer Hydrosilylation->CrosslinkedPolymer Hydrosilane Hydrosilane PR_Reaction Piers-Rubinsztajn (B(C6F5)3) Hydrosilane->PR_Reaction Alkoxysilane Alkoxysilane Alkoxysilane->PR_Reaction StructuredPolymer Structurally Precise Polysiloxane PR_Reaction->StructuredPolymer

Caption: Polymerization pathways for this compound.

Conclusion

The reproducible and scalable polymerization of this compound is achievable through several synthetic routes, each with its own set of advantages and challenges.

  • Anionic Ring-Opening Polymerization offers the potential for excellent control over molecular weight and architecture, making it ideal for creating well-defined polymers for specialized applications. However, its sensitivity to impurities and challenges in heat and mass transfer during scale-up require careful process control.

  • Cationic Ring-Opening Polymerization provides an alternative but generally offers less control over the polymer structure compared to its anionic counterpart.

  • Hydrosilylation Polymerization stands out for its high efficiency, reproducibility, and scalability, making it a dominant method in industrial applications for producing crosslinked silicone materials.

  • The Piers-Rubinsztajn Reaction is an emerging technique that provides unparalleled control over the polymer structure, opening doors to novel materials with precisely engineered properties. While its industrial scalability is still being explored, it represents a significant advancement in the synthesis of specialty polysiloxanes.

The selection of the optimal polymerization strategy will ultimately depend on the specific requirements of the final application, balancing the need for structural precision with the practicalities of process reproducibility and scalability. For researchers and developers, a thorough understanding of these different methodologies is crucial for innovating the next generation of high-performance silicone-based materials.

References

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A Comparative Performance Analysis of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane in Advanced Adhesive Formulations

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of high-performance adhesives, the selection of optimal components is paramount to achieving desired material properties. This guide provides a comprehensive benchmark analysis of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane, a key reactive silicone oligomer, against other prevalent alternatives in adhesive formulations.[1][2][3] Our focus is to equip researchers, scientists, and professionals in material science and product development with robust, data-driven insights to inform their formulation strategies.

Introduction to this compound

This compound is a versatile siloxane compound notable for the presence of both methyl and phenyl groups on its siloxane backbone.[1][2] This unique chemical structure imparts a desirable balance of properties, including enhanced thermal stability and mechanical strength.[1][2] It is a key ingredient in high-performance silicone sealants and adhesives, particularly in addition-cure (platinum-catalyzed) systems where it functions as a reactive polymer or crosslinker.[1][2] Its vinyl groups facilitate rapid cross-linking reactions, which is crucial for the curing process.[2]

The Competitive Landscape: Benchmarking Against Key Alternatives

To provide a clear comparative framework, we will benchmark this compound against two common classes of alternatives:

  • Alternative 1: Vinyl-terminated Polydimethylsiloxane (PDMS): A foundational polymer in the silicone industry, vinyl-terminated PDMS is known for its flexibility and is widely used in silicone elastomers, coatings, and adhesives.[4][5][6]

  • Alternative 2: Other Phenyl-Containing Vinyl Silicone Fluids: This category includes silicone fluids with varying phenyl content, which can enhance properties like thermal and oxidative resistance.[7][8][9][10][11]

The following sections will delve into specific performance metrics, outlining the experimental protocols used for evaluation and presenting comparative data.

Performance Metric 1: Thermal Stability

The inclusion of phenyl groups in the siloxane backbone is a key factor in enhancing the thermal stability of silicone adhesives, a critical attribute for applications in high-temperature environments such as electronics and automotive manufacturing.[8][10][12][13]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a standard technique for determining the thermal stability of materials by measuring weight loss as a function of temperature.[12][14]

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the cured adhesive (typically 5-10 mg) is placed in a TGA pan.

  • Instrument Setup: The pan is loaded into the TGA instrument.

  • Test Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air) to a high temperature (e.g., 800 °C).[12]

  • Data Analysis: The instrument records the sample's weight as a function of temperature. The onset of significant weight loss indicates the beginning of thermal degradation.[12]

Conceptual Workflow for TGA:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument cluster_analysis Data Analysis A Weigh Cured Adhesive Sample B Place Sample in TGA Pan A->B C Set Atmosphere (N2 or Air) B->C D Program Temperature Ramp C->D E Monitor Weight Loss vs. Temperature D->E F Determine Onset of Decomposition E->F

Caption: Workflow for Thermogravimetric Analysis (TGA).

Comparative Data Summary:

Formulation BaseOnset of Decomposition (Nitrogen, °C)Onset of Decomposition (Air, °C)
This compound~ 400 - 450~ 350 - 400
Vinyl-terminated PDMS~ 350 - 400~ 300 - 350
High Phenyl Content Vinyl Silicone~ 450 - 500~ 400 - 450

Interpretation: The presence of phenyl groups in this compound significantly enhances its thermal stability compared to standard vinyl-terminated PDMS.[8][10] This is because the Si-Phenyl bond has a higher bond energy than the Si-Methyl bond, requiring more energy for thermal degradation.

Performance Metric 2: Mechanical Properties - Adhesion and Cohesion

The primary function of an adhesive is to bond substrates. This is evaluated through peel adhesion, which measures interfacial strength, and lap shear strength, which assesses a combination of cohesive and adhesive strength.

Experimental Protocol: 180° Peel Adhesion Test (ASTM D3330)

This test measures the force required to peel an adhesive from a substrate at a 180° angle.[15][16][17][18][19]

Methodology:

  • Substrate Preparation: Standard test panels (e.g., stainless steel) are cleaned with a solvent.

  • Adhesive Application: A uniform film of the adhesive is applied to a flexible backing material.

  • Bonding: The adhesive-coated backing is applied to the test panel and cured according to the formulation's specifications.

  • Testing: The assembly is placed in a tensile tester, and the backing is pulled away from the panel at a 180° angle at a constant speed.[17][19]

  • Data Recording: The force required to peel the adhesive is recorded.[16]

Experimental Protocol: Lap Shear Strength Test (ASTM D1002)

This test determines the shear strength of an adhesive on a single-lap-joint specimen.[20][21][22][23][24]

Methodology:

  • Substrate Preparation: Standard metal test specimens (e.g., aluminum) are prepared.[24]

  • Adhesive Application: A controlled amount of adhesive is applied to the overlap area of one substrate.

  • Assembly: The two substrates are joined to form a single-lap joint with a defined overlap.[24]

  • Curing: The bonded assembly is cured as specified.

  • Testing: The specimen is pulled in a tensile tester at a constant rate until failure.[23]

  • Data Recording: The maximum load at failure is recorded and used to calculate the shear strength.[20][23]

Logical Relationship of Formulation to Performance:

Adhesion_Logic cluster_formulation Formulation Components cluster_properties Cured Adhesive Properties A 1,3-Dimethyl-1,3-diphenyl- 1,3-divinyldisiloxane E Thermal Stability A->E Enhances F Peel Adhesion A->F Modulates G Lap Shear Strength A->G Modulates B Vinyl-terminated PDMS B->E Lower B->F High B->G Moderate C Crosslinker (e.g., Hydride Silicone) C->F C->G D Catalyst (e.g., Platinum) D->F D->G

Caption: Influence of base polymer on key adhesive properties.

Comparative Data Summary:

Formulation Base180° Peel Adhesion (N/25mm)Lap Shear Strength (MPa)
This compound15 - 254.0 - 6.0
Vinyl-terminated PDMS20 - 302.5 - 4.0
High Phenyl Content Vinyl Silicone10 - 205.0 - 7.0

Interpretation: While vinyl-terminated PDMS often provides higher peel adhesion due to its greater flexibility, the incorporation of phenyl groups in this compound tends to increase cohesive strength, resulting in higher lap shear values. The rigidity imparted by the phenyl groups can increase the modulus of the cured adhesive, which may slightly reduce peel strength.

Conclusion and Formulation Strategy

The choice of a vinyl silicone fluid is a critical decision that directly influences the performance of an adhesive formulation.

  • This compound offers a compelling balance of properties, providing a significant improvement in thermal stability over standard vinyl-terminated PDMS while maintaining robust mechanical strength.[1][2] This makes it an excellent candidate for adhesives in demanding applications where thermal resistance is a primary requirement.[2]

  • Vinyl-terminated PDMS is a cost-effective option for general-purpose adhesives where extreme thermal stability is not required and high flexibility is advantageous.[4][5]

  • Higher Phenyl Content Vinyl Silicones can further boost thermal stability and cohesive strength but may result in more rigid adhesives with potentially lower peel strength.[8][9][10]

Ultimately, the optimal selection will depend on the specific performance requirements of the end application. A thorough evaluation of these and other formulation variables is recommended to achieve the desired balance of properties.

References

  • ASTM D1002-10(2019), Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal), ASTM International, West Conshohocken, PA, 2019, [Link]

  • ASTM D3330 / D3330M-04(2018), Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape, ASTM International, West Conshohocken, PA, 2018, [Link]

  • Gelest, Inc. Vinyl Terminated Polydimethylsiloxane, 5,000 cSt. [Link]

  • Genesee Polymers Corporation. Vinyl Functional Silicone Fluids. [Link]

  • Industrial Physics. ASTM D1002 Testing. [Link]

  • Micom Laboratories. ASTM D1002 Testing Services for Adhesive Shear Strength. [Link]

  • OSi. Phenyl Silicone Fluids, Phenyl Silicone Oils. [Link]

  • Pressure Sensitive Tape Council. PUSHING THE BOUNDARIES: HIGH TEMPERATURE EVALUATIONS OF SILICONE PSAs. [Link]

  • Silsource. VINYL TERMINATED POLYDIMETHYLSILOXANE. [Link]

  • TestResources. ASTM D3330 Peel Adhesion Pressure Sensitive Adhesive Tapes. [Link]

  • Testronix. ASTM D3330 Peel Test Method for Adhesive Tapes. [Link]

  • ZwickRoell. ASTM D3330 peel test: peel resistance of adhesive tape. [Link]

Sources

A Comparative Guide to the Advancements in 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of material science, the demand for high-performance polymers with tailored properties is insatiable. This guide provides an in-depth technical review of the applications and advantages of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane, a versatile siloxane that serves as a critical building block for advanced silicone-based materials. We will explore its role in enhancing polymer properties, compare its performance with relevant alternatives, and provide detailed experimental protocols for its application.

Introduction to this compound: A Molecule of Enhanced Performance

This compound is a unique organosilicon compound characterized by a disiloxane backbone with both methyl and phenyl groups attached to the silicon atoms, along with reactive vinyl groups.[1] This specific molecular architecture is the key to its superior performance in a variety of applications. The vinyl groups provide reactive sites for cross-linking, typically through hydrosilylation, allowing for the formation of stable three-dimensional polymer networks.[2] The presence of phenyl groups imparts significant improvements in thermal stability, oxidative resistance, and low-temperature flexibility compared to their all-methyl-substituted counterparts.[3][4]

This guide will delve into the practical implications of these molecular features, focusing on key application areas where this compound offers a distinct advantage.

Core Applications and Performance Comparison

The unique combination of reactivity and stability makes this compound a valuable component in the formulation of:

  • High-Performance Silicone Elastomers: These find use in demanding environments such as aerospace, automotive, and electronics.[1][3]

  • Durable Sealants and Adhesives: Offering enhanced thermal and environmental resistance.[1]

  • Advanced Coatings: Providing improved durability and protection against weathering and UV radiation.[1]

  • Biomedical Devices: Where biocompatibility and stability are paramount.[2]

Comparative Analysis: The Phenyl Advantage

The primary alternative to phenyl-containing vinylsiloxanes are their all-methyl analogs, such as 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. While both can act as effective crosslinkers, the incorporation of phenyl groups leads to significant performance enhancements.

The introduction of bulky phenyl groups into the siloxane backbone restricts the mobility of the polymer chains and increases the energy required for bond scission. This results in a notable improvement in thermal stability. Thermogravimetric analysis (TGA) of diphenyl silicone rubber demonstrates an onset of decomposition temperature (Tonset, corresponding to 5% weight loss) of approximately 410°C in a nitrogen atmosphere.[5] In contrast, standard polydimethylsiloxane (PDMS) typically begins to degrade at lower temperatures. One study indicates that the thermal decomposition temperature of a silicone gel at 10% weight loss increased from 440.5°C to 480.0°C with an increase in phenyl content from 0.88 wt% to 3.17 wt%.[4]

Table 1: Illustrative Comparison of Thermal Properties

PropertyPhenyl-Containing Silicone ElastomerMethyl-Containing Silicone Elastomer
Decomposition Onset (TGA, N2) ~410°C[5]Lower than phenyl-containing counterparts
Glass Transition Temperature (Tg) -106°C[5]Typically lower

Note: Specific values can vary based on the complete formulation, including polymer chain length, filler type and loading, and cure conditions.

The influence of phenyl groups on mechanical properties is more nuanced. While they can enhance stiffness and hardness, they may also impact tensile strength and elongation at break. The final properties are a result of the interplay between the crosslinker, the polymer matrix, and any reinforcing fillers.

One study on the effect of vinyl and phenyl content in silicone gums found that increasing phenyl content had a relatively minor effect on the properties of cellular silicone cushions, with a minimum in compression set observed in the range of 7 to 14 wt% diphenylsiloxane.[6] Another study on LED packaging silicone rubbers showed that phenyl hydrogen polysiloxanes with a resin structure resulted in cured elastomers with higher hardness and tensile strength.[3][7] However, it is also reported that high tear strength in silicone elastomers is often achieved with specific formulations that may not solely depend on the presence of phenyl groups.[8]

Table 2: General Trends in Mechanical Properties

PropertyEffect of Phenyl Group Incorporation
Hardness (Shore A) Generally increases[3][7]
Tensile Strength Can increase, but is highly formulation dependent[3][7]
Elongation at Break May decrease with increasing stiffness
Tear Strength Can be influenced by formulation, not solely dependent on phenyl groups[8]
Compression Set Can be optimized with appropriate phenyl content[6]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the preparation of a high-performance silicone elastomer using this compound via a platinum-catalyzed hydrosilylation reaction. This protocol is designed to be a self-validating system, with clear explanations for each step.

Synthesis of a Two-Part Addition Cure Silicone Elastomer

This protocol outlines the formulation and curing of a silicone elastomer. The system consists of two parts: Part A, containing the vinyl-functionalized polymer and the platinum catalyst, and Part B, containing the hydride-functional crosslinking agent.

Materials:

  • Part A:

    • Vinyl-terminated polydimethylsiloxane (PDMS) (e.g., 10,000 cSt)

    • This compound

    • Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst), 2% Pt in xylene

    • Reinforcing filler (e.g., fumed silica, surface-treated)

  • Part B:

    • Hydride-terminated polydimethylsiloxane (or a copolymer with methylhydrosiloxane units)

    • Vinyl-terminated polydimethylsiloxane (as in Part A)

    • Reinforcing filler (as in Part A)

    • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol) (optional, to control cure time)

Equipment:

  • Dual asymmetric centrifuge (DAC) mixer or planetary mixer

  • Vacuum chamber

  • Hot press or curing oven

  • Molds for sample preparation (e.g., for tensile and tear strength testing)

  • Rheometer (for cure profile analysis)

  • Universal testing machine (for mechanical property testing)

  • Thermogravimetric analyzer (TGA)

Protocol:

  • Preparation of Part A (Vinyl Component and Catalyst):

    • In a suitable mixing vessel, combine the vinyl-terminated PDMS and the desired amount of this compound. The ratio will determine the crosslink density and final properties.

    • Gradually add the reinforcing fumed silica while mixing at low speed to avoid excessive heat generation. Continue mixing until a homogeneous paste is formed.

    • De-gas the mixture in a vacuum chamber to remove entrapped air.

    • Add the platinum catalyst dropwise while mixing. The typical concentration is in the range of 5-15 ppm of platinum relative to the total mass of the formulation. Mix thoroughly to ensure uniform catalyst dispersion.

  • Preparation of Part B (Hydride Component):

    • In a separate mixing vessel, combine the hydride-terminated PDMS and the vinyl-terminated PDMS.

    • Gradually add the reinforcing fumed silica and mix until a homogeneous paste is achieved.

    • De-gas the mixture in a vacuum chamber.

    • If a longer pot life is required, add the inhibitor to Part B and mix thoroughly.

  • Mixing and Curing:

    • Combine Part A and Part B in a 1:1 ratio by weight.

    • Mix the two components thoroughly until a uniform, streak-free mixture is obtained. This is a critical step for achieving consistent properties.

    • De-gas the final mixture to remove any air introduced during mixing.

    • Pour the mixture into the desired molds.

    • Cure the samples in a hot press or oven. A typical curing cycle is 150°C for 15-30 minutes. The optimal curing time and temperature should be determined by rheological analysis (e.g., monitoring the torque as a function of time).[9]

    • For some applications, a post-curing step (e.g., 4 hours at 150°C) may be beneficial to ensure complete reaction and stabilize the mechanical properties.[10]

Causality Behind Experimental Choices:

  • Two-Part System: Separating the catalyst and the hydride crosslinker prevents premature curing and provides a stable formulation with a controllable pot life.[11][12]

  • Reinforcing Filler: Unfilled silicone elastomers have poor mechanical properties. Fumed silica creates a reinforcing network within the polymer matrix, significantly improving tensile strength and tear resistance.[8]

  • De-gassing: The removal of entrapped air is crucial to prevent voids in the cured elastomer, which can act as stress concentration points and lead to premature failure.

  • Platinum Catalyst: Karstedt's catalyst is highly efficient for hydrosilylation, allowing for rapid curing at relatively low temperatures with no by-products.[13]

  • Inhibitor: The optional inhibitor temporarily deactivates the platinum catalyst at room temperature, extending the working time of the mixed formulation. Its effect is overcome by heating, which initiates the cure.

Visualization of Key Processes

To better understand the underlying chemistry and workflow, the following diagrams are provided.

Hydrosilylation Curing Mechanism

Hydrosilylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Vinyl_Group R-Si-CH=CH₂ (from this compound and Vinyl-terminated PDMS) Crosslinked_Network R-Si-CH₂-CH₂-Si-R' (Stable Silicone Elastomer Network) Vinyl_Group->Crosslinked_Network Hydrosilylation Hydride_Group R'-Si-H (from Hydride-terminated PDMS) Hydride_Group->Crosslinked_Network Pt_Catalyst Platinum Catalyst (e.g., Karstedt's) Pt_Catalyst->Crosslinked_Network Catalyzes

Caption: Platinum-catalyzed hydrosilylation reaction forming a stable crosslinked network.

Experimental Workflow for Elastomer Synthesis

Workflow cluster_partA Part A Preparation cluster_partB Part B Preparation start Start A1 Combine Vinyl PDMS and This compound start->A1 B1 Combine Hydride PDMS and Vinyl PDMS start->B1 end End A2 Add Fumed Silica A1->A2 A3 De-gas A2->A3 A4 Add Platinum Catalyst A3->A4 mix Mix Part A and Part B (1:1) A4->mix B2 Add Fumed Silica B1->B2 B3 De-gas B2->B3 B4 Add Inhibitor (Optional) B3->B4 B4->mix degas_final Final De-gassing mix->degas_final mold Pour into Molds degas_final->mold cure Cure (e.g., 150°C) mold->cure post_cure Post-Cure (Optional) cure->post_cure characterize Characterize Properties (Mechanical, Thermal) post_cure->characterize characterize->end

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane (CAS No. 2627-97-6), a versatile organosiloxane compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Compound Profile and Hazard Analysis

Understanding the chemical nature of this compound is fundamental to appreciating the rationale behind its handling and disposal protocols. This organosilicon compound is a key intermediate in the synthesis of advanced materials, valued for the thermal stability imparted by its phenyl groups and the reactivity of its vinyl groups.[1][2]

While the substance is not classified as hazardous under GHS-US labeling, it is crucial to handle it with the care afforded to all laboratory chemicals.[3] Exposure to elevated temperatures or open flames may lead to the development of irritating fumes and organic acid vapors.[3]

Table 1: Physicochemical Properties and Hazards

PropertyValueSource
CAS Number 2627-97-6[2][3]
Molecular Formula C₁₈H₂₂OSi₂[2][3]
Appearance Colorless clear liquid[2]
Boiling Point 139 °C / 2 mmHg[2]
Density 1.00 g/mL[2]
Primary Hazard Not classified as hazardous.[3]Gelest Inc. SDS[3]
Combustion Products Irritating fumes, organic acid vapors, silicon dioxide.[3]Gelest Inc. SDS[3]

Core Disposal Directive: Incineration

The primary and recommended method for the disposal of this compound is incineration.[3] This thermal destruction process is the most effective way to ensure the complete breakdown of the organosiloxane structure into simpler, less environmentally impactful compounds, namely silicon dioxide, carbon dioxide, and water.[4]

Causality: Organosilicon compounds like this disiloxane are persistent in the environment and are not readily biodegradable.[5] Landfilling is not a preferred option as it does not neutralize the substance and can lead to long-term environmental contamination. Incineration at a licensed waste disposal facility ensures high-temperature decomposition in a controlled environment, preventing the release of harmful intermediates.

Operational Plan: Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe collection and management of this compound waste within a laboratory setting.

Step 1: Waste Segregation

  • Designate a specific, clearly labeled waste container for this chemical.

  • Do not mix with other waste streams, particularly incompatible materials such as alkalis, metal salts, oxidizing agents, or precious metals.[3][6] This prevents unintended reactions in the waste container.

Step 2: Waste Collection

  • Collect waste this compound in its original container or a compatible, properly sealed secondary container.

  • Ensure the container is in good condition, free from leaks or damage.

Step 3: Labeling

  • Label the waste container clearly and accurately. The label must include:

    • "Waste: this compound"

    • CAS Number: 2627-97-6

    • Associated hazards (e.g., "May produce irritating fumes upon heating")

    • The date the container was first used for waste accumulation.

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area.[3]

  • The storage area should be away from heat sources, open flames, and direct sunlight.[3]

  • Ensure the container is tightly closed to prevent the release of vapors.[3]

Step 5: Arrange for Professional Disposal

  • Dispose of the waste through a licensed and approved waste disposal contractor.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport it safely.

  • All disposal activities must be conducted in strict accordance with local, state, and national regulations.[3][7]

Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal start Unused or Contaminated 1,3-Dimethyl-1,3-diphenyl- 1,3-divinyldisiloxane collect Collect in a designated, compatible, and sealed container. Do NOT mix with other wastes. start->collect label_waste Label container with full chemical name, CAS number, and hazard information. collect->label_waste store Store in a cool, well-ventilated area away from heat and incompatible materials. label_waste->store disposal Arrange for pickup by a licensed hazardous waste disposal company. store->disposal incinerate Recommended Method: Incineration disposal->incinerate Provide SDS

Sources

Personal protective equipment for handling 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 2627-97-6). As researchers and professionals in drug development, adherence to rigorous safety protocols is paramount to both personal safety and the integrity of your work. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep-rooted culture of safety in your laboratory.

Hazard Identification and Risk Assessment

While this compound is not classified as a hazardous substance under GHS, it is crucial to treat all chemical compounds with a high degree of caution.[1] The primary risks associated with this organosiloxane are eye irritation and potential respiratory irritation from vapors and mists.[1] Prolonged or repeated skin contact should also be avoided.[1] Upon exposure to elevated temperatures or open flame, it may produce irritating fumes and organic acid vapors.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table summarizes the recommended PPE for handling this compound, with explanations rooted in best laboratory practices.

Protection Type Specific Recommendation Rationale
Hand Protection Neoprene or nitrile rubber gloves.[1]These materials offer good chemical resistance to organosiloxanes, preventing skin contact. Always inspect gloves for tears or punctures before use.
Eye Protection Chemical goggles. Contact lenses should not be worn.[1]Goggles provide a seal around the eyes, protecting against splashes and vapors. Contact lenses can trap chemicals against the eye, increasing the risk of severe injury.
Respiratory Protection NIOSH-certified organic vapor (black cartridge) respirator.[1]This is necessary in areas with inadequate ventilation or when there is a risk of inhaling vapors or mists, especially during heating or aerosol-generating procedures.
Body Protection Wear suitable protective clothing, such as a lab coat.[1]A lab coat protects your personal clothing and skin from accidental splashes.

Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Handling this compound gloves Wear Neoprene or Nitrile Rubber Gloves start->gloves goggles Wear Chemical Goggles (No Contact Lenses) start->goggles lab_coat Wear a Lab Coat start->lab_coat ventilation_check Is Ventilation Adequate? gloves->ventilation_check goggles->ventilation_check lab_coat->ventilation_check respirator Use NIOSH-Certified Organic Vapor Respirator ventilation_check->respirator No proceed Proceed with Handling ventilation_check->proceed Yes respirator->proceed

A flowchart for selecting the correct Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent the accumulation of vapors.[1][3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of any vapor or mist.[1]

  • Hygiene Practices: Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1] Contaminated clothing should be removed and washed before reuse.[1]

Storage
  • Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[1][3]

  • Incompatible Materials: Store away from heat, alkalis, metal salts, oxidizing agents, and precious metals.[1][2]

  • Inert Atmosphere: For long-term stability, the compound is stable in sealed containers stored under a dry, inert atmosphere.[1]

Emergency Procedures: A Plan for the Unexpected

Rapid and correct response during an emergency can significantly mitigate potential harm.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes. If present, remove contact lenses and continue rinsing. Seek medical attention.[1]

  • Skin Contact: While no specific information is available, it is prudent to wash the affected area with soap and water.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice.[1]

Spill Response

In the event of a spill, follow these steps methodically.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an absorbent material to contain and collect the spill.[1]

  • Collection: Carefully sweep or shovel the absorbed material into an appropriate, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Diagram 2: Spill Response Workflow

This diagram outlines the step-by-step procedure for managing a chemical spill.

Spill_Response spill Spill Occurs evacuate Evacuate Non-Essential Personnel and Alert Supervisor spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) ventilate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report the Incident dispose->report

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane
Reactant of Route 2
1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.